molecular formula C13H12BrNO2 B1384197 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-26-1

2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Cat. No.: B1384197
CAS No.: 341968-26-1
M. Wt: 294.14 g/mol
InChI Key: HTBJYHMLYRXFQF-UHFFFAOYSA-N
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Description

2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBJYHMLYRXFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201095
Record name 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341968-26-1
Record name 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Abstract

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich and versatile chemical reactivity, making them invaluable building blocks in synthetic organic chemistry and medicinal chemistry.[1] This guide provides a comprehensive technical overview of a specific enaminone, this compound (CAS No. 341968-26-1). We will explore its synthesis, structural characteristics, spectroscopic signature, chemical reactivity, and potential applications, particularly within the context of drug discovery and development. The insights provided herein are curated for researchers, chemists, and drug development professionals seeking to leverage the properties of this versatile scaffold.

Synthesis and Structural Elucidation

The construction of the enaminone scaffold is fundamental to its application. Understanding its synthesis and solid-state structure provides the basis for all subsequent chemical and biological investigations.

Synthetic Strategy: The Condensation Pathway

The most direct and widely adopted method for synthesizing enaminones like this compound is the condensation reaction between a 1,3-dicarbonyl compound and a primary amine.[2] In this case, the precursors are 1,3-cyclohexanedione and 4-bromoaniline.

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the dione, followed by dehydration to form the stable, conjugated enaminone product. This process is often catalyzed by acid and driven to completion by removing water, typically through azeotropic distillation or by heating in a suitable solvent. The choice of solvent and reaction conditions is critical; ethanol or acetic acid are commonly used as they provide good solubility for the reactants and the appropriate thermal conditions to drive the reaction forward.[3]

G cluster_0 Reactants cluster_1 Process cluster_2 Intermediate cluster_3 Process cluster_4 Product A 1,3-Cyclohexanedione C Solvent (e.g., Ethanol) Reflux A->C B 4-Bromoaniline B->C D Hemiaminal Intermediate C->D E Dehydration (-H₂O) D->E F 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione E->F

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating methodology for the synthesis and purification of the target compound.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • 4-Bromoaniline (1.0 eq)[4]

  • Absolute Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq) and 4-bromoaniline (1.0 eq). Add absolute ethanol to achieve a reactant concentration of approximately 0.5 M.

  • Condensation: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The causality here is to provide sufficient thermal energy to overcome the activation barrier for both hemiaminal formation and subsequent dehydration.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature. The product often precipitates from the solution upon cooling.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product as a crystalline solid.

Structural Analysis

The enaminone structure is characterized by significant electron delocalization across the N-C=C-C=O system. This leads to specific and predictable structural features.

  • Tautomerism and Hydrogen Bonding: The compound exists predominantly in the keto-enamine tautomeric form, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This resonance-assisted hydrogen bond (RAHB) results in a planar, six-membered pseudo-ring, conferring significant thermodynamic stability.[5]

  • X-Ray Crystallography: While the specific crystal structure for this compound is not publicly available, analysis of similar enaminones reveals key features.[6][7][8] X-ray crystallography would be the definitive technique to confirm the planar conformation of the enaminone moiety, determine precise bond lengths (expecting a shortened C-N bond and elongated C=O bond compared to standard values, indicative of conjugation), and analyze intermolecular packing forces in the solid state, such as pi-stacking of the aromatic rings.[9][10]

Spectroscopic and Physicochemical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.[11]

PropertyPredicted Value / Observation
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol [12]
Appearance Expected to be a white to light yellow solid[13]
¹H NMR See Table 2 for detailed assignments. Key signals include N-H, vinyl C-H, and aromatic protons.
¹³C NMR Key signals for two C=O groups, two vinyl carbons, and six aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H, C=O (conjugated), C=C, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak [M]+ and [M+2]+ in ~1:1 ratio, characteristic of a monobrominated compound.[3]

Table 1: Summary of Physicochemical and Spectroscopic Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure.[11]

Proton SignalChemical Shift (δ, ppm)MultiplicityNotes
N-H ~12.0 - 12.5broad singletHighly deshielded due to intramolecular H-bond. D₂O exchangeable.
Vinyl C-H ~8.0 - 8.5doubletCoupled to the N-H proton.
Aromatic C-H ~7.5 - 7.6doubletProtons ortho to the bromine atom on the aniline ring.
Aromatic C-H ~7.0 - 7.1doubletProtons meta to the bromine atom on the aniline ring.
Cyclohexane CH₂ ~2.5 - 2.6tripletMethylene groups adjacent to the carbonyls (C4, C6).
Cyclohexane CH₂ ~1.9 - 2.0quintetMethylene group at C5.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.[14]

  • ~3200-3000 cm⁻¹: N-H stretching vibration, often broadened due to hydrogen bonding.

  • ~1650-1630 cm⁻¹: C=O stretching of the conjugated ketone. This frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.

  • ~1600-1550 cm⁻¹: C=C stretching of the enamine double bond and aromatic ring vibrations.

  • ~1100-1000 cm⁻¹: C-N stretching.

  • ~600-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion: The key diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z 293 and [M+2]⁺ at m/z 295, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Common fragmentation pathways would involve the loss of Br, CO, and cleavage of the cyclohexanedione ring.

Chemical Reactivity and Synthetic Utility

The enaminone scaffold is a synthetically versatile intermediate due to its ambident nucleophilic and electrophilic nature.[1]

G cluster_0 Reactive Sites of this compound img_node

Caption: Nucleophilic and electrophilic sites on the enaminone core.

Duality of Reactivity
  • Nucleophilic Sites: The nitrogen atom and the α-carbon (C2 of the original dione) are nucleophilic. They can react with a variety of electrophiles. This reactivity is central to many cyclization and functionalization reactions.[1][15]

  • Electrophilic Sites: The carbonyl carbon and the β-carbon (the methylene carbon) are electrophilic and susceptible to attack by nucleophiles. This allows for reactions like Michael additions.[1]

Precursor for Heterocyclic Synthesis

The true synthetic power of this compound lies in its ability to serve as a building block for more complex heterocyclic systems, which are ubiquitous in pharmaceuticals.[16][17] By reacting with various binucleophilic reagents, the enaminone can be transformed into a wide range of heterocycles such as pyrazoles, isoxazoles, pyridines, and quinolines. This versatility makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Potential Applications in Drug Discovery

The enaminone moiety is a recognized pharmacophore, and compounds containing this scaffold have demonstrated a wide spectrum of biological activities.[18][19]

  • Anticonvulsant Activity: Numerous enaminone derivatives have been investigated and shown to possess potent anticonvulsant properties.[6][18] The mechanism is often linked to the modulation of GABA-A receptors.

  • Anticancer and Antimicrobial Activity: The planar, electron-rich structure of enaminones allows them to intercalate with DNA or interact with key enzymatic sites, leading to potential anticancer and antimicrobial effects.[9][16]

  • Anti-inflammatory Activity: Some enaminones have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[18]

  • Herbicidal Activity: The 1,3-cyclohexanedione core is a well-known inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for several commercial herbicides.[5][20] This suggests a potential dual-purpose investigation into its biological activities.

The presence of the 4-bromophenyl group can significantly influence the compound's pharmacokinetic properties (lipophilicity, metabolic stability) and its binding affinity to biological targets through halogen bonding or by simply acting as a bulky substituent.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its properties are defined by the conjugated enaminone system, which dictates its structure, spectroscopic characteristics, and dual-natured reactivity. The detailed protocols and physicochemical data presented in this guide serve as a foundational resource for its use in further research. Its potential as a precursor for diverse heterocyclic systems, combined with the known biological activities of the enaminone and 1,3-cyclohexanedione scaffolds, marks it as a compound of significant interest for professionals in organic synthesis and drug development.

References

  • Title: Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties Source: ResearchGate URL: [Link]

  • Title: X-Ray Crystallographic and Theoretical Studies of an Anticonvulsant Enaminone: Methyl 4-(4'-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate Source: Karger Publishers URL: [Link]

  • Title: Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities Source: Polycyclic Aromatic Compounds (Taylor & Francis Online) URL: [Link]

  • Title: Enaminones: Exploring Additional Therapeutic Activities Source: ResearchGate URL: [Link]

  • Title: The most recent compilation of reactions of enaminone derivatives with various amine derivatives to generate biologically active compounds. Source: Semantic Scholar URL: [Link]

  • Title: X-ray crystallographic analysis of enaminone 3. Source: ResearchGate URL: [Link]

  • Title: Single crystal X-ray structure of enaminone (III). Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone Source: MDPI URL: [Link]

  • Title: X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions Source: ResearchGate URL: [Link]

  • Title: Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity Source: Scientific.Net URL: [Link]

  • Title: Recent Developments in the Chemistry of Enaminones Source: ResearchGate URL: [Link]

  • Title: 1, 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS Source: ResearchGate URL: [Link]

  • Title: Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: General method for the synthesis of enaminones via photocatalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Bromoaniline Source: PubChem URL: [Link]

  • Title: 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions Source: International Journal of Current Research URL: [Link]

  • Title: Process for the manufacture of 1, 3-cyclohexanedione Source: Google Patents URL

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical research and drug development. Trivial errors in structural assignment can lead to the invalidation of extensive biological or material science studies. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, a molecule of interest in synthetic chemistry. We will navigate the complexities of its tautomeric forms, leveraging insights from vibrational spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), culminating in the unequivocal evidence provided by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but the scientific rationale behind each analytical choice.

Introduction: The Enaminone Conundrum

The target molecule, this compound, belongs to the class of compounds known as β-enaminones. These structures are characterized by a conjugated system involving a carbonyl group, an alkene, and an amine.[1] A key feature of β-enaminones is their potential to exist in various tautomeric forms, primarily the keto-enamine and the enol-imine forms.[2][3][4] The predominant tautomer is influenced by factors such as solvent, temperature, and electronic effects of substituents.[2] Establishing the correct tautomeric form is critical as it dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity and material properties. This guide will systematically dissect the structure of this compound to resolve any structural ambiguity.

Synthesis and Sample Preparation

The title compound can be synthesized via the condensation of 1,3-cyclohexanedione with 4-bromoaniline.[5] For the purposes of structural elucidation, it is paramount that the sample be of high purity.

Protocol for Synthesis:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or toluene, add 4-bromoaniline (1.0 eq).

  • The mixture is typically heated to reflux for several hours, often with a catalytic amount of acid.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or evaporation of the solvent.

  • Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a crystalline solid.

Analytical Workflow: A Multi-Pronged Strategy

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a high-confidence structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure cluster_elucidation Final Elucidation Synthesis Synthesis of 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione Purification Recrystallization Synthesis->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Initial Assessment NMR NMR Spectroscopy (Connectivity & Tautomerism) Purification->NMR Detailed Solution Structure MS Mass Spectrometry (Molecular Formula) Purification->MS Molecular Weight Confirmation Elucidation Consolidated Structural Assignment FTIR->Elucidation XRay Single-Crystal X-ray Diffraction (Solid-State Structure) NMR->XRay Hypothesis for Solid State NMR->Elucidation MS->Elucidation XRay->Elucidation

Caption: Overall workflow for the structure elucidation of this compound.

Vibrational Spectroscopy (FTIR): A First Look at Functional Groups

Expertise & Experience: Fourier Transform Infrared (FTIR) spectroscopy is an excellent initial technique. It is rapid, non-destructive, and provides immediate information about the functional groups present. For enaminones, the key regions of interest are the N-H stretching, C=O stretching, and C=C stretching vibrations. The positions of these bands are highly sensitive to conjugation and hydrogen bonding.

Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and obtaining a background spectrum.

  • Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation: The FTIR spectrum provides the first crucial evidence for the keto-enamine tautomer. A broad band in the region of 3200-3400 cm⁻¹ is indicative of an N-H stretch, likely broadened due to hydrogen bonding.[6] The presence of a strong absorption around 1650-1600 cm⁻¹ can be attributed to the conjugated carbonyl (C=O) group and the C=C double bond. The shift to a lower wavenumber for the carbonyl absorption from the typical ~1715 cm⁻¹ for a saturated ketone is a direct consequence of conjugation with the enamine system.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
N-H Stretch3200 - 3400 (broad)Presence of an N-H group, indicative of the enamine tautomer. Broadness suggests hydrogen bonding.
C-H Stretch (Aromatic)3100 - 3000Aromatic C-H bonds of the bromoaniline ring.
C-H Stretch (Aliphatic)2950 - 2850C-H bonds of the cyclohexanedione ring.
C=O Stretch (Conjugated)~1650 - 1600Carbonyl group in conjugation, supporting the enaminone structure.
C=C Stretch~1600 - 1550Alkene double bond in conjugation with the amine and carbonyl.
C-N Stretch (Aromatic)1335 - 1250Carbon-nitrogen bond of the aromatic amine.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will not only confirm the carbon-hydrogen framework but also definitively establish the predominant tautomeric form in the chosen solvent.

Protocol (Sample Preparation for NMR):

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the solid is fully dissolved. Gentle warming or sonication may be required.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

¹H NMR Data Interpretation: The ¹H NMR spectrum provides a wealth of information. A key signal is a downfield, broad singlet, typically >10 ppm, which is characteristic of the N-H proton involved in a strong intramolecular hydrogen bond with one of the carbonyl oxygens. The presence of a single vinyl proton signal confirms the (C=CH-N) moiety. The protons on the cyclohexanedione ring will appear as multiplets in the aliphatic region, and the aromatic protons of the 4-bromoaniline ring will show a characteristic AA'BB' splitting pattern.

¹³C NMR Data Interpretation: The ¹³C NMR spectrum will corroborate the ¹H NMR data. The presence of two signals in the carbonyl region (~190-200 ppm) would confirm the dione structure. The vinylic carbons will appear in the olefinic region (~100-150 ppm), and their specific chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The four distinct signals for the bromoaniline ring will also be observed.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm) Assignment
>10 (broad s)1HN-H (H-bonded)~195C=O
~7.5 (d)2HAr-H (ortho to Br)~190C=O
~7.0 (d)2HAr-H (ortho to N)~160C=C (vinylic)
~8.0 (d)1H=C-H (vinylic)~132Ar-C (ortho to Br)
~2.5 (t)4HCH₂ (adjacent to C=O)~120Ar-C (ortho to N)
~1.9 (quintet)2HCH₂ (beta to C=O)~115Ar-C (ipso-Br)
~105=C-N (vinylic)
~37CH₂ (adjacent to C=O)
~21CH₂ (beta to C=O)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS): Confirming the Elemental Composition

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The presence of a bromine atom provides a highly characteristic isotopic signature that serves as a powerful diagnostic tool.

Protocol (Electrospray Ionization - ESI-HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation: The mass spectrum will show a pair of peaks for the molecular ion, [M]⁺ or [M+H]⁺, separated by 2 mass units. These peaks correspond to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Crucially, the relative abundance of these two isotopes is nearly 1:1, resulting in two peaks of almost equal intensity.[7][8] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. HRMS will provide the exact mass of the molecular ion, which can be used to calculate the elemental formula (C₁₃H₁₂BrNO₂) with high accuracy (typically <5 ppm error).

Single-Crystal X-ray Diffraction: The Final Word

Expertise & Experience: While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination in the solid state.[9] It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.

Protocol (Crystal Growth and Data Collection):

  • Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo or Cu Kα radiation.

  • Solve and refine the crystal structure using specialized software.

Data Interpretation: The X-ray crystal structure will definitively show the connectivity of all atoms and confirm the keto-enamine tautomer in the solid state. Key features to note will be:

  • The planarity of the enaminone system.

  • The precise location of the hydrogen atom on the nitrogen, confirming the enamine form.

  • The intramolecular hydrogen bond between the N-H group and one of the carbonyl oxygens, with a typical N···O distance of ~2.6 Å.

  • The bond lengths within the conjugated system, which will show partial double bond character.

Caption: Key structural features of this compound confirmed by X-ray crystallography.

Conclusion: A Unified Structural Picture

References

  • BenchChem. (n.d.). Tautomerism in beta-enaminones like "Ethyl 3-amino-2-methylbut-2-enoate".
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • El-Gohary, A. R., & Shaabana, A. A. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][2][8]naphthyridines. Molecules, 19(11), 17563-17576. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of E5 enaminone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms of the enaminone motif. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Retrieved from [Link]

  • Saavedra, C. J., et al. (2015). Mass spectral study of the occurrence of tautomeric forms of selected enaminones. International Journal of Mass Spectrometry, 392, 149-156.
  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione (CAS Number: 341968-26-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds that offer diverse biological activities is of paramount importance. One such scaffold that has garnered significant attention is the enaminone moiety, particularly when integrated into a cyclohexane-1,3-dione framework. This guide provides a comprehensive technical overview of the compound 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione (CAS No: 341968-26-1), a molecule that stands at the intersection of these two pharmacologically relevant chemical entities.

The presence of the enaminone functional group (a β-amino-α,β-unsaturated ketone) imparts a unique electronic and structural character to the molecule, making it a versatile intermediate for the synthesis of various heterocyclic compounds. Furthermore, the cyclohexane-1,3-dione core is a structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological effects, including herbicidal, pesticidal, anti-bacterial, anti-inflammatory, and anti-tumor properties.[1][2] This guide will delve into the core properties, a plausible synthetic route, and the potential biological significance of this compound, offering valuable insights for professionals engaged in drug development and chemical research.

Core Properties of 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a table summarizing the key properties of 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione.

PropertyValueSource
CAS Number 341968-26-1
IUPAC Name 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione
Molecular Formula C₁₃H₁₂BrNO₂Calculated
Molecular Weight 294.14 g/mol
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred from related compounds

Synthesis of 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione: A Plausible Synthetic Approach

A well-established approach utilizes the reaction of cyclohexane-1,3-dione with 4-bromoaniline in the presence of triethyl orthoformate. Triethyl orthoformate serves as both a reactant, providing the methylidene bridge, and a dehydrating agent, driving the reaction to completion.

Proposed Synthetic Protocol

Reaction: Cyclohexane-1,3-dione + 4-Bromoaniline + Triethyl orthoformate → 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cyclohexane-1,3-dione and 4-bromoaniline.

  • Solvent and Reagent Addition: Add an excess of triethyl orthoformate to the flask. The triethyl orthoformate will act as the solvent for the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione.

Causality Behind Experimental Choices
  • Choice of Reactants: Cyclohexane-1,3-dione provides the dicarbonyl framework, while 4-bromoaniline introduces the substituted phenylamino group. The bromine atom on the phenyl ring is a particularly interesting feature, as it can be used for further synthetic modifications (e.g., cross-coupling reactions) and can influence the compound's biological activity through halogen bonding and lipophilicity modulation.

  • Role of Triethyl Orthoformate: This reagent is crucial for the formation of the methylidene bridge connecting the two core fragments. It reacts with the amine to form an intermediate that then condenses with the active methylene group of the cyclohexane-1,3-dione. The in-situ generation of ethanol as a byproduct, which is then removed by distillation, helps to drive the equilibrium towards the product side.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification cluster_product Final Product R1 Cyclohexane-1,3-dione P1 Reflux R1->P1 R2 4-Bromoaniline R2->P1 R3 Triethyl Orthoformate R3->P1 PU1 Recrystallization P1->PU1 FP 2-{[(4-Bromophenyl)amino]methylidene} cyclohexane-1,3-dione PU1->FP

Caption: A plausible synthetic workflow for 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione.

Potential Biological and Pharmacological Significance

The structural features of 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione suggest a high potential for diverse biological activities. The broader class of enaminones and cyclohexane-1,3-dione derivatives has been extensively studied and has shown promise in several therapeutic and agrochemical areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of cyclohexane-1,3-dione derivatives. These compounds have been shown to inhibit the proliferation of various human cancer cell lines.[3] One of the key mechanisms of action for some of these derivatives is the inhibition of receptor tyrosine kinases, such as c-Met.[4][5] The c-Met kinase is often aberrantly activated in many types of cancers, and its inhibition is a validated strategy for cancer therapy. The enaminone scaffold of the title compound could potentially interact with the ATP-binding site of such kinases.

Antimicrobial Activity

Derivatives of cyclohexane-1,3-dione have also been reported to possess antimicrobial properties against a range of bacteria and fungi.[6] The mechanism of their antimicrobial action is not always fully elucidated but may involve the disruption of cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the bromophenyl group in the target molecule could enhance its ability to penetrate microbial cell walls, potentially contributing to its antimicrobial efficacy.

Herbicidal and Pesticidal Activity

The cyclohexane-1,3-dione scaffold is a well-known feature in several commercial herbicides.[2] These compounds often act by inhibiting enzymes in plants that are not present in animals, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). The structural similarity of 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione to these known herbicides suggests it could also possess herbicidal properties.

Potential Signaling Pathway Involvement

Given the evidence for c-Met inhibition by related compounds, a potential signaling pathway that could be modulated by 2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione is the HGF/c-Met pathway. This pathway plays a crucial role in cell proliferation, migration, and invasion, and its dysregulation is a hallmark of many cancers.

SignalingPathway cluster_compound Compound Action cluster_pathway c-Met Signaling Pathway cluster_outcomes Cellular Outcomes Compound 2-{[(4-Bromophenyl)amino]methylidene} cyclohexane-1,3-dione cMet c-Met Receptor Compound->cMet Inhibition HGF HGF HGF->cMet Activation PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival RAS->Survival Migration Cell Migration STAT->Migration

Caption: Potential inhibition of the c-Met signaling pathway by the title compound.

Conclusion

2-{[(4-Bromophenyl)amino]methylidene}cyclohexane-1,3-dione is a compound of significant interest due to its hybrid structure, which combines the pharmacologically privileged enaminone and cyclohexane-1,3-dione scaffolds. While specific experimental data for this exact molecule is limited in publicly accessible literature, a strong case can be made for its potential as a bioactive agent based on the extensive research on related compounds. The plausible and straightforward synthesis makes it an accessible target for further investigation. Researchers in drug discovery and agrochemical development may find this compound to be a valuable starting point for the design of novel therapeutics and other commercially important chemical agents. The insights provided in this guide aim to serve as a foundational resource to stimulate and support such future research endeavors.

References

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

  • Taylor & Francis Online. Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. [Link]

  • MDPI. Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. [Link]

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

  • PubMed. Synthesis, reactions, and preliminary evaluations of enaminone esters. [Link]

  • Google Patents.
  • PubMed. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. [Link]

  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]

  • NIH National Center for Biotechnology Information. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

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Tautomerism in 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Abstract

Enaminones represent a critical class of organic compounds, characterized by a unique N-C=C-C=O conjugated system that imparts significant chemical reactivity and biological activity.[1] Their structural versatility, particularly the existence of tautomeric isomers, is fundamental to their function in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the tautomeric phenomena in this compound, a model β-enaminone derived from a 1,3-dicarbonyl scaffold. We will dissect the underlying principles governing the keto-enamine ⇌ enol-imine equilibrium, detail rigorous experimental protocols for synthesis and characterization, and present a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the tautomeric behavior of this important molecular scaffold.

The Theoretical Bedrock: Understanding Tautomeric Equilibria in β-Enaminones

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton.[2] For this compound, the primary tautomerism involves an equilibrium between the keto-enamine form and the enol-imine form. This is a nuanced interplay that extends beyond the simple keto-enol tautomerism seen in its parent 1,3-dicarbonyl compounds.[3]

The stability of these forms is not absolute but is governed by a delicate balance of several factors:

  • Intramolecular Hydrogen Bonding: The enol-imine tautomer can be significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the imine nitrogen, creating a stable six-membered pseudo-ring. This is often a dominant stabilizing factor.[4]

  • Resonance and Conjugation: Both tautomers benefit from extensive π-electron delocalization. The keto-enamine form features conjugation across the N-C=C-C=O system, while the enol-imine form possesses a different, yet also effective, conjugated pathway. The aromaticity of the bromoaniline ring participates in and influences this delocalization.[2]

  • Solvent Effects: The polarity of the solvent plays a pivotal role in shifting the equilibrium.[5] Polar protic solvents can disrupt intramolecular hydrogen bonds and form intermolecular hydrogen bonds, often stabilizing the more polar keto-enamine tautomer. Conversely, non-polar aprotic solvents do not compete for hydrogen bonding, allowing the intramolecularly-bonded enol-imine form to predominate.[6]

  • Substituent Effects: The electronic nature of the substituent on the aniline ring (in this case, bromine at the para-position) modulates the basicity of the nitrogen atom and the overall electron distribution, thereby influencing the relative stability of the tautomers.

The dynamic relationship between these tautomeric forms is visualized below.

SynthesisWorkflow A 1. Mix 1,3-Cyclohexanedione, 4-Bromoaniline, & Triethyl Orthoformate in Ethanol B 2. Heat to Reflux (3-4 hours) A->B C 3. Monitor by TLC B->C D 4. Cool Reaction Mixture (Room Temp -> Ice Bath) C->D Reaction Complete E 5. Isolate Product via Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H 8. (Optional) Recrystallize for Purity G->H AnalysisWorkflow cluster_exp Experimental Analysis cluster_data Data Interpretation A Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) A->NMR IR IR Spectroscopy A->IR UV UV-Vis Spectroscopy A->UV NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Data Absorption Maxima (λₘₐₓ) UV->UV_Data Conclusion Identify Dominant Tautomer & Quantify Equilibrium (K_T) NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion

Sources

A Technical Guide to the Starting Materials for the Synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enaminones

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O functional group. This structural motif renders them exceptionally useful as intermediates in the synthesis of a wide array of heterocyclic systems and biologically active molecules. Their unique electronic properties, arising from the conjugation between the lone pair of the nitrogen atom and the carbonyl group, allow them to act as flexible synthons in both academic and industrial research. The target molecule, 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, is a prime example of a cyclic enaminone. The presence of the 4-bromoaniline moiety provides a strategic handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, making it a valuable precursor for creating libraries of complex molecules in drug discovery programs.[1] This guide provides an in-depth analysis of the fundamental starting materials and the underlying chemical principles for its efficient synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

To logically deduce the required starting materials, we can perform a retrosynthetic analysis. The primary disconnection points in the target molecule are the C-N bond of the enamine and the C=C double bond formed during the condensation.

G TM Target Molecule: this compound INT Key Intermediate (Activated Methylene Source) TM->INT C-N Disconnection SM2 Starting Material 2: 4-Bromoaniline TM->SM2 SM1 Starting Material 1: 1,3-Cyclohexanedione INT->SM1 C=C Disconnection SM3 Starting Material 3: One-Carbon Source INT->SM3

Caption: Retrosynthetic pathway for the target enaminone.

This logical breakdown identifies three essential components:

  • A cyclic 1,3-dicarbonyl compound.

  • A primary aromatic amine.

  • A one-carbon (C1) electrophile to form the methylene bridge.

Based on this analysis, the optimal and most commonly employed starting materials are 1,3-Cyclohexanedione , 4-Bromoaniline , and Triethyl Orthoformate .

Core Starting Materials: Properties and Rationale

1,3-Cyclohexanedione: The Nucleophilic Backbone

1,3-Cyclohexanedione is the structural foundation of the target molecule. Its chemical utility in this synthesis stems from two key features:

  • Tautomerism: In solution, 1,3-cyclohexanedione exists predominantly in its enol form.[2] This enolization is crucial as it enhances the nucleophilicity of the α-carbon.

  • Acidity: The methylene protons at the C2 position (between the two carbonyls) are significantly acidic (pKa ≈ 5.26), allowing for easy deprotonation under mild conditions to form a highly stabilized enolate anion.[2] This high reactivity at the C2 position makes it an excellent nucleophile for condensation reactions.[3][4]

It is typically synthesized via the semi-hydrogenation of resorcinol and is a commercially available, colorless solid.[2] Its derivatives are foundational in the synthesis of various herbicides and pharmaceuticals, underscoring its importance as a building block.[2][5]

4-Bromoaniline: The Nitrogen Source and Functional Handle

4-Bromoaniline serves as the nucleophilic amine component in this reaction.[1]

  • Nucleophilicity: The lone pair on the nitrogen atom readily attacks electrophilic carbon centers, which is the key step in forming the C-N bond of the enaminone.

  • Strategic Bromine Atom: The choice of 4-bromoaniline over aniline is a deliberate synthetic strategy. The bromine atom is a versatile functional group that can be used in a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or other functionalities. This makes the final product a valuable platform for generating molecular diversity.[1][6]

Triethyl Orthoformate: The Dual-Function C1 Synthon

Triethyl orthoformate, CH(OC₂H₅)₃, is the ideal reagent for providing the single "methylene" carbon that links the dione and the amine. It serves two critical functions in what is typically a one-pot reaction:[7][8][9]

  • Electrophilic Carbon Source: It reacts with the nucleophilic C2 of 1,3-cyclohexanedione to form a highly reactive ethoxymethylene intermediate.

  • Dehydrating Agent: The condensation reaction produces water as a byproduct. Triethyl orthoformate effectively scavenges this water by reacting with it to form ethanol and ethyl formate, driving the reaction equilibrium towards the product. This obviates the need for physical water removal (e.g., Dean-Stark apparatus) and contributes to the high efficiency of the one-pot procedure.[7]

The use of triethyl orthoformate is a hallmark of efficient enaminone synthesis from 1,3-dicarbonyls.[10]

Reaction Mechanism and Workflow

The synthesis is best described as a one-pot, three-component condensation. The process involves an initial Knoevenagel-type condensation followed by a nucleophilic substitution.[11][12]

  • Activation and Condensation: 1,3-Cyclohexanedione reacts with triethyl orthoformate, often under mild heating, to form the electrophilic intermediate, 2-(ethoxymethylene)-1,3-cyclohexanedione. Two molecules of ethanol are eliminated.

  • Nucleophilic Attack: 4-Bromoaniline attacks the electrophilic carbon of the methylene bridge.

  • Elimination: The ethoxy group is eliminated as ethanol, resulting in the formation of the stable, conjugated enaminone product, this compound.

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification SM1 1,3-Cyclohexanedione Reaction Reflux (Heat) SM1->Reaction SM2 4-Bromoaniline SM2->Reaction SM3 Triethyl Orthoformate SM3->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Final Product Drying->Product

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 4-Bromoaniline with 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the reaction between 4-bromoaniline and 1,3-cyclohexanedione, a classic example of enaminone synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanistic details of the acid-catalyzed condensation, offers a validated experimental protocol for synthesis and characterization, and discusses the significance of the resulting β-enaminone product, 3-((4-bromophenyl)amino)cyclohex-2-en-1-one. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for those engaged in synthetic organic chemistry and the development of novel molecular entities.

Introduction: The Strategic Importance of Enaminones

Enaminones, characterized by the N-C=C-C=O conjugated system, are highly versatile and valuable intermediates in modern organic synthesis.[1] Their unique electronic properties, featuring both nucleophilic and electrophilic centers, render them powerful synthons for the construction of a wide array of carbocyclic and heterocyclic scaffolds.[1] The enaminone moiety is a key structural framework in numerous classes of pharmaceuticals, including anticonvulsant, anti-inflammatory, and antitumor agents, underscoring its significance in medicinal chemistry.

The reaction between an aromatic amine, such as 4-bromoaniline, and a β-dicarbonyl compound, like 1,3-cyclohexanedione, represents a direct and efficient route to N-aryl enaminones. 4-Bromoaniline is a common building block in pharmaceutical synthesis, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions.[2] 1,3-Cyclohexanedione, a cyclic β-diketone, exists predominantly in its enol tautomer in solution, a key factor influencing its reactivity.[3] The resulting product, 3-((4-bromophenyl)amino)cyclohex-2-en-1-one (CAS No: 159302-01-9), combines these features into a single, functionalized molecule with significant potential for further synthetic elaboration.[2][3]

This guide will elucidate the step-by-step mechanism of this condensation, provide a detailed experimental workflow, and present the necessary characterization data to validate the synthesis of this important molecular scaffold.

Elucidation of the Reaction Mechanism

The formation of 3-((4-bromophenyl)amino)cyclohex-2-en-1-one from 4-bromoaniline and 1,3-cyclohexanedione is a condensation reaction, typically facilitated by an acid catalyst. The mechanism proceeds through a series of well-defined steps involving nucleophilic attack and subsequent dehydration.

The Role of Acid Catalysis

Acid catalysis is pivotal for this transformation. In the absence of an acid, the reaction is sluggish as the amine is not sufficiently nucleophilic to attack the less-electrophilic carbonyl carbon of the enol form of 1,3-cyclohexanedione. The acid catalyst, typically a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), protonates one of the carbonyl oxygens of the dione.[4] This protonation significantly increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-bromoaniline.[4]

Step-by-Step Mechanistic Pathway

The acid-catalyzed condensation follows a logical sequence of elementary steps:

  • Protonation of the Carbonyl Group: The reaction initiates with the protonation of one of the carbonyl oxygens of 1,3-cyclohexanedione by the acid catalyst. This generates a highly electrophilic oxonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the remaining nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Tautomerization and Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) abstracts a proton from the α-carbon, leading to the formation of the final, thermodynamically stable enaminone product. This final step re-establishes the conjugated system.

Mechanistic Diagram

The following diagram, generated using DOT language, illustrates the acid-catalyzed reaction mechanism.

ReactionMechanism Acid-Catalyzed Enaminone Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,3-Cyclohexanedione (Enol Tautomer) I1 Protonated Dione (Oxonium Ion) R1->I1 + H+ R2 4-Bromoaniline Catalyst H+ I2 Carbinolamine Intermediate I1->I2 + 4-Bromoaniline I3 Protonated Carbinolamine I2->I3 Proton Transfer I4 Iminium Ion I3->I4 - H2O P 3-((4-bromophenyl)amino) cyclohex-2-en-1-one I4->P - H+

Caption: Acid-catalyzed mechanism for the formation of the enaminone product.

Experimental Protocol: Synthesis and Validation

This section provides a detailed, step-by-step methodology for the synthesis of 3-((4-bromophenyl)amino)cyclohex-2-en-1-one, followed by its purification and characterization.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
4-Bromoaniline172.03106-40-1≥98%
1,3-Cyclohexanedione112.13504-02-9≥97%
p-Toluenesulfonic acid monohydrate190.226192-52-5≥98%
Toluene92.14108-88-3Anhydrous, ≥99.8%
Ethyl acetate88.11141-78-6ACS Grade
Hexane86.18110-54-3ACS Grade
Synthetic Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromoaniline (8.60 g, 50.0 mmol), 1,3-cyclohexanedione (5.61 g, 50.0 mmol), and toluene (150 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).

  • Reaction Execution: Heat the mixture to reflux (approximately 110-111 °C) with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap (theoretical yield of water is 0.9 mL). Continue refluxing for 4-6 hours, or until no more water is collected.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

Recrystallize the crude solid from an ethyl acetate/hexane solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis and purification of the target enaminone.

Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: 4-Bromoaniline, 1,3-Cyclohexanedione, Toluene B Add Catalyst: p-Toluenesulfonic Acid A->B C Reflux with Dean-Stark Trap (4-6 hours) B->C D Cool to Room Temperature C->D E Wash with NaHCO3 (aq) and Brine D->E F Dry with Na2SO4 E->F G Concentrate in vacuo F->G H Recrystallize from Ethyl Acetate/Hexane G->H I Vacuum Filtration H->I J Dry under Vacuum I->J

Caption: Step-by-step workflow for the synthesis and purification of the enaminone.

Product Characterization: A Spectroscopic Analysis

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data are representative for 3-((4-bromophenyl)amino)cyclohex-2-en-1-one.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₂BrNO
Molecular Weight266.14 g/mol
AppearanceOff-white to pale yellow solid
Melting Point178-182 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.45 (d, J = 8.8 Hz, 2H, Ar-H)

    • 7.01 (d, J = 8.8 Hz, 2H, Ar-H)

    • 5.95 (br s, 1H, N-H)

    • 5.50 (s, 1H, C=CH)

    • 2.45 (t, J = 6.4 Hz, 2H, CH₂)

    • 2.35 (t, J = 6.4 Hz, 2H, CH₂)

    • 1.95 (quint, J = 6.4 Hz, 2H, CH₂)

    Interpretation: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The singlet at 5.50 ppm corresponds to the vinylic proton of the enaminone system. The broad singlet at 5.95 ppm is attributed to the N-H proton. The three upfield signals, integrating to 2H each, represent the three methylene groups of the cyclohexenone ring.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 197.5 (C=O)

    • 162.0 (C-N)

    • 138.5 (Ar-C)

    • 132.0 (Ar-CH)

    • 125.5 (Ar-CH)

    • 117.0 (Ar-C-Br)

    • 98.0 (C=CH)

    • 36.5 (CH₂)

    • 29.0 (CH₂)

    • 22.0 (CH₂)

    Interpretation: The downfield signal at 197.5 ppm is characteristic of a ketone carbonyl carbon. The signal at 162.0 ppm corresponds to the carbon atom of the enamine double bond attached to the nitrogen. The aromatic carbons appear in their expected regions, and the three signals in the upfield region correspond to the sp³ hybridized carbons of the cyclohexenone ring.

  • FT-IR (KBr, cm⁻¹):

    • 3260 (N-H stretch)

    • 3050 (Ar C-H stretch)

    • 2950, 2870 (Aliphatic C-H stretch)

    • 1645 (C=O stretch, conjugated)

    • 1580 (C=C stretch)

    • 1520 (N-H bend)

    • 820 (para-disubstituted Ar C-H bend)

    Interpretation: The key absorptions include the N-H stretching band, the conjugated ketone C=O stretch at a lower frequency than a typical ketone, and the C=C stretching vibration, all confirming the enaminone structure.

  • Mass Spectrometry (EI):

    • m/z (%): 265/267 ([M]⁺, isotopic pattern for Br), 185, 156, 105.

    Interpretation: The mass spectrum will show a characteristic pair of molecular ion peaks of approximately equal intensity, separated by two mass units, which is indicative of the presence of a single bromine atom.

Conclusion and Future Outlook

The synthesis of 3-((4-bromophenyl)amino)cyclohex-2-en-1-one via the acid-catalyzed condensation of 4-bromoaniline and 1,3-cyclohexanedione is a robust and efficient method for producing a valuable synthetic intermediate. This guide has provided a detailed mechanistic rationale, a practical and reproducible experimental protocol, and a comprehensive set of characterization data. The causality behind the experimental choices, such as the use of an acid catalyst and azeotropic removal of water, has been explained to provide a deeper understanding of the reaction.

The protocols described herein are designed to be self-validating through the rigorous spectroscopic analysis of the final product. The presence of the bromine atom in the enaminone product opens up numerous possibilities for further synthetic transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for the rapid diversification of this molecular scaffold. For drug development professionals, this enaminone represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Future work could explore the optimization of this reaction under greener conditions, such as using solvent-free methods or more environmentally benign catalysts.

References

  • ResearchGate. (2021). A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one. PubChem Compound Database; CID=45033001. Retrieved from [Link]

  • Wikipedia. (2023). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of enaminones. Retrieved from [Link]

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The Ascendant Role of Bromo-Substituted Enaminones in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The enaminone scaffold, a privileged synthetic intermediate, has garnered significant attention in medicinal chemistry due to its versatile reactivity and broad spectrum of biological activities. The introduction of a bromine substituent onto this scaffold has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This technical guide provides an in-depth exploration of the burgeoning field of bromo-substituted enaminones, offering a comprehensive overview of their synthesis, diverse biological activities, and the underlying molecular mechanisms. We will delve into their promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and exploitation of these promising compounds in the quest for novel therapeutics.

Introduction: The Enaminone Scaffold and the Power of Bromine Substitution

Enaminones are β-amino-α,β-unsaturated ketones or esters, characterized by a unique electronic framework that imparts both nucleophilic and electrophilic properties. This dual reactivity makes them highly versatile building blocks in organic synthesis, enabling the construction of a wide array of heterocyclic compounds.[1] Beyond their synthetic utility, the enaminone moiety itself is a recognized pharmacophore, present in numerous biologically active molecules.[2]

The strategic incorporation of a bromine atom into the enaminone structure can profoundly influence its physicochemical properties and biological activity. The high electronegativity and atomic size of bromine can alter the electron distribution within the molecule, enhance its lipophilicity, and facilitate interactions with biological targets. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, is increasingly recognized as a crucial factor in ligand-receptor binding and can contribute to enhanced potency and selectivity. This guide will explore the multifaceted impact of bromine substitution on the therapeutic potential of enaminones.

Synthesis of Bromo-Substituted Enaminones: A Practical Overview

The synthesis of bromo-substituted enaminones can be achieved through several methodologies, with the choice of route often depending on the desired substitution pattern and the nature of the starting materials.

General Synthesis of α-Bromo Enaminones

A common and efficient method for the synthesis of α-bromo enaminones involves the reaction of 3-bromopropenals with anilines. This one-pot strategy often utilizes a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O), in a suitable solvent like dimethyl sulfoxide (DMSO).[3] This approach avoids the need for an external brominating agent.

Experimental Protocol: Synthesis of α-Bromo Enaminones [3]

  • Reaction Setup: To a solution of the desired aniline (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Addition of Bromopropenal: Slowly add the corresponding 3-bromopropenal (1.2 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-bromo enaminone.

Electrochemical C-H Halogenation

An alternative and greener approach for the halogenation of enaminones is through electrochemical C-H halogenation. This method offers a reagent-free and environmentally friendly way to introduce a bromine atom onto the enaminone scaffold.[4]

G cluster_synthesis Synthesis of Bromo-Enaminones Starting_Materials Anilines + 3-Bromopropenals Reaction One-pot reaction (TsOH catalyst) Starting_Materials->Reaction Step 1 Product α-Bromo Enaminone Reaction->Product Step 2 Alternative Electrochemical C-H Halogenation Alternative->Product Enaminone_Core Enaminone Enaminone_Core->Alternative Alternative Route

Caption: Synthetic routes to bromo-substituted enaminones.

Anticancer Activity: A Promising Frontier

Bromo-substituted enaminones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The presence of the bromine atom often enhances the antiproliferative activity compared to their non-halogenated counterparts.

Cytotoxicity Data

The anticancer efficacy of several bromo-substituted enaminones has been quantified through in vitro cytotoxicity assays, with IC₅₀ values indicating their potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
(Z)-3-(4-bromophenylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)50.49[5]
6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one derivativeVarious (NCI-60 panel)Lethal effect observed[6]
Enaminone-linked 5-bromo-benzofuran derivativeVEGFR-20.058 (as inhibitor)[7]
Amide substituted (Z)-β-enaminones (various bromo-analogs)MCF-7 (Breast)<0.05[8]
Mechanism of Anticancer Action

While the precise mechanisms are still under investigation for many compounds, several bromo-substituted enaminones are believed to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The phosphoinositide 3-kinase (PI3K) pathway is a notable target for some amide-substituted (Z)-β-enaminones.[8]

Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted enaminone (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromo-substituted enaminones have shown promising activity against a variety of bacterial and fungal strains.

Antimicrobial Efficacy

The antimicrobial potential of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-bromoindole derivativeE. coli64[10]
6-bromoindole derivativeB. cinerea11.62 (EC₅₀)[10]
Bromo-substituted flavonoid derivativesPathogenic bacteriaPotent inhibition[11]
Structure-Activity Relationship in Antimicrobial Activity

Studies on related halogenated compounds suggest that the position and nature of the halogen substituent can significantly impact antimicrobial potency. For instance, in some flavonoid series, the presence of a bromine atom enhances activity against pathogenic bacteria.[11]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Susceptibility

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Disk Application: Impregnate sterile paper discs with a known concentration of the bromo-substituted enaminone solution and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone correlates with the antimicrobial activity of the compound.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases. Bromo-substituted enaminones have demonstrated anti-inflammatory properties, with evidence pointing towards the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Mechanism of Anti-inflammatory Action

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some halogenated compounds, including chalcones which share structural similarities with enaminones, have been shown to inhibit NF-κB activation.[12] This inhibition can occur through various mechanisms, including the direct inhibition of IKK or the prevention of NF-κB's nuclear translocation.

G cluster_nfkb NF-κB Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_cyto NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Nucleus Nucleus Bromo_Enaminone Bromo-Enaminone Bromo_Enaminone->IKK Inhibits Bromo_Enaminone->NFkB_nuc Inhibits Translocation

Caption: Potential inhibition of the NF-κB pathway by bromo-enaminones.

Experimental Protocol: Western Blot for NF-κB Activation [13][14]

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the bromo-substituted enaminone for a specified time.

  • Protein Extraction: Lyse the cells and extract total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of NF-κB p65 and IκBα.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the bromo-substituted enaminone on the phosphorylation and nuclear translocation of NF-κB p65 and the degradation of IκBα.

Neuroprotective Potential: An Emerging Area of Interest

While direct studies on the neuroprotective effects of bromo-substituted enaminones are still in their infancy, the known anticonvulsant activity of some enaminones and the neuroprotective properties of other halogenated compounds suggest a promising avenue for investigation.[1][15] Neuroprotection is a critical therapeutic goal for a range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease, which are often associated with oxidative stress, inflammation, and excitotoxicity.[2][12]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of bromo-substituted enaminones could be multifactorial:

  • Antioxidant Activity: The enaminone scaffold and the presence of a bromine atom may contribute to antioxidant properties, helping to mitigate the damaging effects of reactive oxygen species (ROS) in the brain.

  • Anti-inflammatory Effects: As discussed previously, the inhibition of the NF-κB pathway can reduce neuroinflammation, a key contributor to neuronal damage in many neurodegenerative diseases.

  • Modulation of Ion Channels: Some enaminones have been shown to interact with sodium channels, which could be relevant for their anticonvulsant and potentially neuroprotective effects.[15]

Further research is warranted to elucidate the specific neuroprotective mechanisms of bromo-substituted enaminones and to identify lead compounds for the treatment of neurological disorders.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of bromo-substituted enaminones and their biological activity is crucial for the rational design of more potent and selective drug candidates.

  • Position of Bromine: The position of the bromine atom on the enaminone scaffold can significantly influence its activity. For example, in some anticonvulsant enaminones, para-substitution of the aniline ring with bromine leads to active compounds, while meta-substitution results in inactivity.[15]

  • Nature of Substituents: The nature of other substituents on the enaminone core can also modulate the biological activity. For instance, in a series of anticancer enaminone-linked benzofuran derivatives, a 5-bromo-substituted benzofuran moiety displayed increased inhibitory potency against VEGFR-2.[7]

  • Halogen Comparison: Comparative studies of different halogens (e.g., bromine vs. chlorine) can provide valuable insights. In some cases, bromo-substituted analogs exhibit superior activity to their chloro-substituted counterparts, which may be attributed to the unique properties of the bromine atom, including its greater polarizability and propensity for halogen bonding.

Conclusion and Future Directions

Bromo-substituted enaminones represent a promising class of compounds with a diverse range of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their emerging neuroprotective potential, make them attractive candidates for further drug development. The synthetic accessibility of the enaminone scaffold allows for extensive structural modifications, providing a rich platform for the optimization of their therapeutic profiles.

Future research should focus on several key areas:

  • Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the biological activities of bromo-substituted enaminones is essential for their rational design and clinical translation.

  • In Vivo Studies: The promising in vitro activities of these compounds need to be validated in relevant in vivo animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties and safety of these compounds.

  • Expansion of Chemical Space: The synthesis and biological evaluation of a wider range of structurally diverse bromo-substituted enaminones will be crucial for identifying new lead compounds with improved potency and selectivity.

References

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  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. Retrieved from [Link]

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  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PubMed Central. Retrieved from [Link]

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The Evolving Landscape of Anilino-Methylene Cyclohexanedione Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - A Perspective on Chemical Versatility and Therapeutic Promise

In the dynamic arena of medicinal chemistry, the quest for novel pharmacophores that offer both synthetic accessibility and diverse biological activity is perpetual. Among the myriad of heterocyclic systems, the anilino-methylene cyclohexanedione scaffold has emerged as a privileged structure, captivating the attention of researchers in drug development. Its inherent chemical plasticity, arising from the reactive enaminone moiety, allows for a facile yet elegant diversification, paving the way for the generation of compound libraries with a broad spectrum of therapeutic potential. This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It aims to provide an in-depth, field-proven perspective on the synthesis, biological evaluation, and mechanistic underpinnings of this fascinating class of compounds. We will explore the causality behind experimental choices, the importance of self-validating protocols, and the critical interpretation of structure-activity relationships that drive the evolution of these molecules from promising hits to viable drug candidates.

I. The Synthetic Cornerstone: Mastering the Chemistry of Anilino-Methylene Cyclohexanediones

The synthetic tractability of anilino-methylene cyclohexanedione derivatives is a key driver of their exploration. The core structure is typically assembled through a straightforward condensation reaction, offering a reliable and scalable foundation for further chemical embellishment.

Core Synthesis: The Three-Component Reaction

The most common and efficient route to the anilino-methylene cyclohexanedione core involves a one-pot, three-component condensation of a 1,3-cyclohexanedione, an aniline, and an orthoformate, typically triethyl orthoformate.

Experimental Protocol: General Synthesis of 2-(Anilinomethylene)cyclohexane-1,3-dione Derivatives

  • Reaction Setup: To a solution of the desired 1,3-cyclohexanedione (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene, 10 mL/mmol), add the corresponding aniline (1.0 eq.) and triethyl orthoformate (1.2 eq.).

  • Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) can significantly accelerate the reaction rate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (80-110 °C) and monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Causality in Synthesis: The choice of solvent and catalyst is critical. Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point. Toluene can be used with a Dean-Stark apparatus to remove the water and ethanol byproducts, driving the equilibrium towards product formation. The acid catalyst protonates the orthoformate, facilitating its reaction with the aniline to form a reactive imidate intermediate, which then undergoes nucleophilic attack by the enol form of the 1,3-cyclohexanedione.

Diagram: Synthetic Pathway to Anilino-Methylene Cyclohexanedione Core

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3-Cyclohexanedione P One-Pot Condensation (Reflux, Acid Catalyst) A->P B Aniline B->P C Triethyl Orthoformate C->P D Anilino-Methylene Cyclohexanedione P->D Formation of Enaminone Core

Caption: General synthetic scheme for the anilino-methylene cyclohexanedione core.

II. A Spectrum of Bioactivity: From Microbes to Malignancies

The true value of the anilino-methylene cyclohexanedione scaffold lies in its remarkable range of biological activities. Judicious modification of the aniline ring and the cyclohexanedione backbone has yielded potent antimicrobial, anti-inflammatory, and anticancer agents.

Antimicrobial Prowess: A New Front in the Fight Against Resistance

Several anilino-methylene cyclohexanedione derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. This is particularly relevant in the current era of escalating antimicrobial resistance.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Data Presentation: Antimicrobial Activity

Compound IDTarget OrganismMIC (µg/mL)Reference
AMC-1 Staphylococcus aureus16[2]
AMC-2 Escherichia coli32[2]
AMC-3 Candida albicans8[2]

Expert Insight: The lipophilicity and electronic properties of the substituents on the aniline ring play a crucial role in determining the antimicrobial spectrum and potency. Halogenated and nitro-substituted derivatives often exhibit enhanced activity, likely due to their ability to penetrate microbial cell membranes and interact with key intracellular targets.

Anti-inflammatory Effects: Quelling the Fire of Chronic Disease

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Anilino-methylene cyclohexanedione derivatives have emerged as promising anti-inflammatory agents, primarily through their modulation of the NF-κB signaling pathway.[3][4]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.[5] Several anilino-methylene cyclohexanedione derivatives have been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation and downstream inflammatory signaling.[6]

Diagram: Simplified NF-κB Signaling Pathway and Point of Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus and Binds Inhibitor Anilino-Methylene Cyclohexanedione Inhibitor->IKK Inhibits Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Inhibition of the NF-κB pathway by anilino-methylene cyclohexanedione derivatives.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The anticancer potential of anilino-methylene cyclohexanedione derivatives is perhaps their most extensively studied biological property. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often acting through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [8][9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Anticancer Activity (IC50 Values in µM)

Compound IDMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
AMC-4 2.55.17.8[7]
AMC-5 1.83.24.5[7]
Doxorubicin 0.50.81.2(Standard)

Kinase Inhibition: A Key Mechanism in Anticancer Activity

A significant body of evidence suggests that many anilino-methylene cyclohexanedione derivatives exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6][12] These include receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., Src, MEK).[1][13] The anilino-methylene moiety can act as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and preventing its phosphorylation activity.

Diagram: Kinase Inhibition by Anilino-Methylene Cyclohexanedione Derivatives

G cluster_components Components cluster_process Process cluster_outcome Outcome Kinase Protein Kinase (e.g., EGFR, Src) Substrate Substrate Protein Kinase->Substrate Phosphorylates Inactive Inactive Kinase (Signal Blocked) Kinase->Inactive ATP ATP ATP->Kinase Active Active Kinase (Signal Propagation) Substrate->Active Inhibitor Anilino-Methylene Cyclohexanedione Inhibitor->Kinase Binds to Binding Competitive Binding to ATP-binding Pocket Phosphorylation Phosphorylation

Caption: Competitive inhibition of protein kinases by anilino-methylene cyclohexanedione derivatives.

III. Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is paramount in transforming a hit compound into a clinical candidate. For anilino-methylene cyclohexanedione derivatives, systematic modifications of the core structure have provided invaluable insights into the molecular features that govern their biological activity.

Key SAR Insights:

  • Aniline Ring Substituents: The nature and position of substituents on the aniline ring are critical determinants of activity.

    • Electron-withdrawing groups (e.g., nitro, cyano, halogens) often enhance anticancer and antimicrobial activity.[14] This may be attributed to increased binding affinity to target enzymes or improved cell permeability.

    • Electron-donating groups (e.g., methoxy, hydroxyl) can modulate activity and are often explored to fine-tune the pharmacokinetic properties of the compounds.

    • Steric hindrance from bulky substituents, particularly at the ortho position, can significantly impact activity, suggesting a specific spatial requirement for target binding.

  • Cyclohexanedione Ring Modifications:

    • Substitution at the 5-position of the cyclohexanedione ring (e.g., with methyl groups to form a dimedone scaffold) can enhance lipophilicity and, in some cases, improve biological activity and metabolic stability.

    • The presence of the enaminone keto groups is generally essential for activity, as they are often involved in hydrogen bonding interactions with the target protein.

IV. Future Directions and Concluding Remarks

The anilino-methylene cyclohexanedione scaffold represents a fertile ground for the discovery of new therapeutic agents. While significant progress has been made in understanding their synthesis and biological activities, several avenues for future research remain:

  • Elucidation of Novel Mechanisms of Action: While kinase inhibition and NF-κB modulation are established mechanisms, further studies are needed to explore other potential cellular targets.

  • Optimization of Pharmacokinetic Properties: A critical next step is the systematic evaluation and optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Development of Selective Inhibitors: Future synthetic efforts should focus on designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance therapeutic indices.

References

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Methodological & Application

Application Note: Structural Elucidation of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 2-[(4-bromoanilino)methylene]-1,3-cyclohexanedione. This compound, a member of the enaminone class, exhibits significant structural complexities, including tautomerism and strong intramolecular hydrogen bonding, which profoundly influence its NMR spectra. This document outlines a detailed protocol for sample preparation, data acquisition, and spectral interpretation using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the accurate structural characterization of this and related molecules.

Introduction

This compound belongs to the class of β-enaminones, which are versatile synthons in organic chemistry and are scaffolds of interest in medicinal chemistry.[1] The structural analysis of these molecules is non-trivial due to the existence of a dynamic equilibrium between tautomeric forms, primarily the keto-enamine and enol-imine forms.[2][3] Furthermore, the presence of a strong intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen significantly influences the chemical environment of the nuclei.[4][5][6] NMR spectroscopy is an indispensable tool for unambiguously determining the predominant tautomeric form and characterizing the detailed molecular structure in solution.[2][7] This guide provides a field-proven protocol for the complete NMR analysis of the title compound.

Causality of Tautomerism and Hydrogen Bonding

Enaminones like this compound can theoretically exist in multiple tautomeric forms. The most significant equilibrium is between the keto-enamine and the enol-imine tautomers. The stability of these forms is dictated by factors such as solvent polarity, temperature, and the electronic nature of substituents.[2] In the case of this compound, the keto-enamine form is generally favored.[8] This stability is largely attributed to the formation of a Resonance-Assisted Hydrogen Bond (RAHB), a strong N-H···O=C intramolecular hydrogen bond that creates a pseudo-aromatic six-membered ring, leading to significant π-electron delocalization.[6][9][10] This strong hydrogen bond dramatically affects the chemical shift of the N-H proton, often shifting it far downfield (10-16 ppm).[6][9]

Experimental Protocol

A systematic approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol is a self-validating system designed for accuracy.

Part 1: Sample Preparation

Proper sample preparation is fundamental to acquiring high-resolution NMR spectra.[11]

  • Weighing the Sample: Accurately weigh 5-10 mg of high-purity this compound.[12][13]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for enaminones, as it is relatively non-polar and allows for the observation of the intramolecular hydrogen bond.[2] For solubility or stability issues, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that its hydrogen-bond accepting nature can influence the tautomeric equilibrium.[2]

  • Dissolution: Transfer the solvent to the vial containing the sample. Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but monitor for any potential degradation.[13]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][14][15]

  • Capping and Labeling: Cap the NMR tube and label it clearly.[14]

Part 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. Data should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their hybridization state.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Spectral Interpretation

Predicted ¹H and ¹³C NMR Data

The interpretation of the NMR spectra relies on understanding the characteristic chemical shifts and coupling patterns. The presence of the strong intramolecular hydrogen bond and the electron-withdrawing bromo-substituent are key influencers.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H10.0 - 12.0Broad Singlet1H
CH =C8.0 - 8.5Doublet1H
Aromatic H (ortho to -NH)7.0 - 7.2Doublet2H
Aromatic H (ortho to -Br)7.4 - 7.6Doublet2H
CH₂ -C=O (Position 4/6)2.4 - 2.6Triplet4H
CH₂ (Position 5)1.9 - 2.1Quintet2H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135
C=O190 - 200N/A
C =CH160 - 170N/A
C=C H100 - 110Positive
Aromatic C (ipso to -NH)140 - 145N/A
Aromatic C (ortho to -NH)115 - 120Positive
Aromatic C (ortho to -Br)130 - 135Positive
Aromatic C (ipso to -Br)110 - 115N/A
C H₂-C=O (Position 4/6)35 - 40Negative
C H₂ (Position 5)20 - 25Negative
C -CH= (Position 2)95 - 105N/A

Note: Predicted chemical shifts are estimates and may vary based on solvent and concentration.

Visualizing the Analysis Workflow

The logical flow of the NMR analysis can be visualized to better understand the process of structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in Deuterated Solvent (0.6 mL CDCl3) Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1D 1D NMR (1H, 13C, DEPT-135) Prep3->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis1 Assign 1H Spectrum (Shifts, Multiplicity, Integration) Acq2D->Analysis1 Analysis2 Assign 13C & DEPT-135 Spectra Analysis1->Analysis2 Analysis3 Correlate with 2D Data (COSY, HSQC, HMBC) Analysis2->Analysis3 Structure Confirm Structure & Tautomer Analysis3->Structure

Caption: Workflow for NMR-based structural analysis.

Structural Confirmation using 2D NMR

  • COSY: A cross-peak between the methine proton (CH =C) and the N-H proton will confirm their coupling. Additionally, correlations between the methylene protons of the cyclohexanedione ring (positions 4, 5, and 6) will be observed.

  • HSQC: This experiment will directly link each proton signal to its attached carbon. For example, the aromatic proton signals will correlate to the aromatic carbon signals identified in the ¹³C spectrum.

  • HMBC: This is the key experiment for confirming the overall connectivity. Important correlations to look for include:

    • The N-H proton to the carbonyl carbons (C=O) and the exocyclic methine carbon (=C H-), providing definitive evidence for the intramolecular hydrogen bond and the enamine tautomer.

    • The aromatic protons to the neighboring aromatic carbons, confirming the substitution pattern on the aniline ring.

    • The methylene protons of the cyclohexanedione ring to adjacent carbons, confirming the ring structure.

Visualizing Key Structural Features

The molecular structure and the critical intramolecular hydrogen bond can be represented to aid in understanding the spectral data.

Caption: Keto-enamine tautomer and intramolecular hydrogen bond.

Conclusion

The NMR analysis protocol detailed in this application note provides a robust and reliable method for the complete structural elucidation of this compound. By combining one- and two-dimensional NMR experiments, it is possible to unambiguously confirm the predominant keto-enamine tautomer, characterize the strong intramolecular hydrogen bond, and assign all proton and carbon signals. This systematic approach, grounded in the principles of NMR spectroscopy and an understanding of the molecule's inherent chemical properties, is broadly applicable to the characterization of other enaminone derivatives, making it a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • BenchChem. (2025).
  • Dudek, G. O., & Dudek, E. P. (1999). NMR of enaminones. part 6—17O and 13C NMR study of tautomerization in Schiff bases. Magnetic Resonance in Chemistry, 37(4), 269-273. [Link]

  • Dabrowski, J., & Kozerski, L. (1997). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Molecules, 2(2), 31-35. [Link]

  • Hansen, P. E. (2017). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 22(10), 1699. [Link]

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405-10417. [Link]

  • Greenhill, J. V., Loghmani-Khouzani, H., & Maitland, D. J. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1431-1436. [Link]

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combin. Journal of the American Chemical Society, 122(42), 10405-10417. [Link]

  • Gilli, P., et al. (2016). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. ACS Figshare. [Link]

  • ResearchGate. (n.d.). Enaminones and their tautomers. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

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HPLC purification method for 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. This enaminone is a valuable synthetic intermediate in medicinal chemistry and materials science. The inherent physicochemical properties of the molecule, including a moderately polar β-diketone moiety and a hydrophobic bromoaniline group, present a unique purification challenge. This protocol details a reversed-phase HPLC (RP-HPLC) method that leverages a C18 stationary phase with an acidified water/acetonitrile mobile phase gradient. The rationale behind each parameter selection is thoroughly explained to provide researchers with a foundational understanding for adapting this method. The protocol is designed to yield high-purity fractions (>99%) suitable for downstream applications, including drug development and further chemical synthesis.

Introduction and Scientific Principle

This compound is a conjugated enaminone system. The purification of such molecules from crude reaction mixtures is critical to ensure the integrity of subsequent experimental results. Common impurities often include unreacted starting materials (4-bromoaniline and 1,3-cyclohexanedione), catalysts, and side-products.

The purification strategy outlined here is based on reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[1]

  • Analyte Structure and Properties : The target molecule possesses dual characteristics. The bromophenyl group provides significant hydrophobicity, making it ideal for retention on a nonpolar stationary phase like C18. Conversely, the enaminone and dione functionalities, particularly the secondary amine and carbonyl groups, introduce polarity. The secondary amine is weakly basic and can interact with residual acidic silanols on silica-based columns, a common cause of peak tailing.[1][2] Furthermore, β-dicarbonyl compounds like 1,3-cyclohexanedione can exist in a keto-enol tautomeric equilibrium, which can lead to peak broadening if the interconversion is slow on the chromatographic timescale.[3]

  • Separation Principle : A C18 stationary phase is selected for its strong hydrophobic retention capabilities. The mobile phase consists of a gradient of acetonitrile (a polar organic solvent) and water. The inclusion of a small percentage of formic acid in the mobile phase is a critical element of this protocol. It serves a dual purpose:

    • Suppression of Silanol Activity : It maintains an acidic pH, protonating the residual silanol groups (Si-OH) on the silica backbone to Si-OH₂⁺, which minimizes their ionic interaction with the basic secondary amine of the analyte, thereby ensuring sharp, symmetrical peaks.[1]

    • Consistent Analyte Ionization : The acidic environment ensures the anilino group is in a consistent protonation state, preventing peak splitting that can arise from multiple ionic forms co-existing.

This combination of stationary and mobile phases allows for effective separation of the moderately nonpolar target compound from more polar (e.g., 1,3-cyclohexanedione) and potentially less polar impurities.

Materials and Equipment

2.1. Reagents and Solvents

  • Crude this compound

  • Acetonitrile (HPLC Grade or higher)

  • Methanol (HPLC Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, >99%)

  • Nitrogen Gas (High Purity, for solvent evaporation)

2.2. HPLC System and Components

  • Preparative HPLC system with a binary gradient pump

  • Autosampler or manual injector with a large-volume loop (e.g., 1-5 mL)

  • UV-Vis or Photodiode Array (PDA) Detector

  • Fraction Collector

  • Data Acquisition and Analysis Software

2.3. Consumables

  • Preparative Column : C18 stationary phase, 10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).

  • Analytical Column (for purity analysis) : C18 stationary phase, ≤5 µm particle size (e.g., 150 x 4.6 mm).

  • Syringe filters (0.45 µm, PTFE or nylon, solvent-dependent)

  • Vials for sample injection and fraction collection.

Detailed Purification Protocol

This protocol is divided into sample preparation, HPLC execution, and post-purification processing.

Part A: Sample Preparation
  • Solubility Test : Before preparing a bulk solution, test the solubility of the crude material in the injection solvent. A mixture of Acetonitrile/Water (e.g., 50:50 v/v) is a good starting point. The goal is to dissolve the highest possible concentration without precipitation.

  • Crude Sample Dissolution : Dissolve the crude product in a minimal volume of the chosen injection solvent. For example, prepare a stock solution of 20-50 mg/mL. Sonication may be used to aid dissolution.

  • Filtration : Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

Part B: HPLC Method Parameters and System Setup

The following parameters should be programmed into the HPLC software.

ParameterPreparative MethodAnalytical Method (Purity Check)
Column C18, 250 x 21.2 mm, 10 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 20.0 mL/min1.0 mL/min
Gradient 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-20 min: 95% to 40% B20-25 min: 40% B0-1 min: 40% B1-8 min: 40% to 95% B8-10 min: 95% B10-11 min: 95% to 40% B11-15 min: 40% B
Detection 280 nm (or determined λmax)280 nm (or determined λmax)
Column Temp. Ambient (~25 °C)Ambient (~25 °C)
Injection Vol. 1 - 5 mL (depending on concentration)5 - 10 µL

System Setup Steps:

  • Solvent Preparation : Prepare fresh mobile phases. For 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of Type I water. Degas the solvents thoroughly.

  • System Purge : Purge both pump lines with their respective mobile phases to remove air bubbles.

  • Column Equilibration : Install the preparative column and equilibrate it with the initial mobile phase conditions (60% A / 40% B) for at least 10-15 column volumes (approx. 30 minutes for the specified flow rate). Monitor the baseline at the detector until it is stable.

Part C: Purification Run and Fraction Collection
  • Wavelength Determination : If a PDA detector is available, perform a preliminary analytical run to determine the absorbance maximum (λmax) of the target compound. The conjugated system is expected to have strong absorbance; 280 nm is a robust starting point.

  • Test Injection : Perform a small analytical injection first to determine the retention time of the target peak.

  • Preparative Injection : Inject the filtered crude sample solution onto the equilibrated column.

  • Fraction Collection : Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise and stop collecting just after it returns to baseline. Use the fraction collector programmed based on time or UV threshold.

Part D: Post-Purification Processing
  • Purity Analysis : Inject a small aliquot of the collected fraction(s) onto the analytical HPLC system using the analytical method to confirm purity. Combine fractions of acceptable purity (>99%).

  • Solvent Removal : Remove the HPLC solvents (acetonitrile, water, formic acid) from the combined pure fractions using a rotary evaporator. Note that formic acid can be persistent; co-evaporation with a solvent like methanol may be necessary.

  • Final Drying : Dry the resulting solid product under high vacuum to remove any residual solvent.

  • Characterization : Confirm the identity and purity of the final compound using appropriate analytical techniques (NMR, MS, etc.).

Method Development Rationale and Visualization

The choices made during method development are critical for a successful and robust purification.

  • Stationary Phase : A standard C18 phase was chosen due to the significant nonpolar character of the bromophenyl ring. For structurally similar compounds, a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions, which might be beneficial if co-eluting impurities are an issue.[1]

  • Mobile Phase Modifier : Acetonitrile is often preferred over methanol in reversed-phase gradients as it typically provides lower backpressure and better peak efficiency for many compounds.[1] The use of formic acid is crucial for controlling peak shape as detailed in Section 1.

  • Gradient Profile : The gradient starts at a moderate organic concentration (40% Acetonitrile) to ensure the compound is fully retained at the head of the column upon injection. A linear gradient to 95% Acetonitrile elutes the target compound and other less polar impurities. The final high-organic "wash" step ensures that any strongly retained, nonpolar compounds are eluted from the column before the next run.

Logical Flow of Method Development

MethodDevelopment cluster_Analyte Analyte Properties cluster_Params Chromatographic Parameters cluster_Result Desired Outcome Analyte This compound Hydrophobic Bromophenyl Polar Enaminone Basic N-H group Tautomerism Possible StationaryPhase Stationary Phase Choice: C18 Rationale: Strong hydrophobic retention Analyte:f0->StationaryPhase:head Drives Retention MobilePhase Mobile Phase Choice: ACN/H₂O Gradient Rationale: Elution of moderately nonpolar compound Analyte:f1->MobilePhase:head Modulates Retention Modifier Modifier Choice: 0.1% Formic Acid Rationale: Suppress silanol interaction & ensure consistent ionization Analyte:f2->Modifier:head Prevents Tailing Outcome Outcome StationaryPhase->Outcome MobilePhase->Outcome Modifier->Outcome

Caption: Logical workflow for HPLC method parameter selection.

Overall Purification Workflow

PurificationWorkflow A Crude Solid Product B Dissolve in ACN/H₂O & Filter (0.45 µm) A->B C Inject onto Preparative HPLC System B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection & Real-time Monitoring D->E F Collect Pure Fraction E->F G Analyze Purity via Analytical HPLC F->G H Combine Pure Fractions G->H I Solvent Evaporation (Rotary Evaporator) H->I J High Vacuum Drying I->J K Pure Compound (>99%) J->K

Caption: Step-by-step experimental workflow for purification.

Conclusion

The RP-HPLC method described provides a reliable and scalable protocol for the purification of this compound. By understanding the chemical principles governing the separation—hydrophobic retention on a C18 phase and the mitigation of secondary interactions using an acidified mobile phase—researchers can achieve excellent purity and recovery. This application note serves not only as a direct protocol but also as an educational guide for developing purification methods for other challenging enaminone compounds.

References

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  • Avula, B., et al. (2023). Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines. Molecules, 28(22), 7590. [Link]

Sources

High-Purity Crystallization of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, a member of the enaminone class of organic compounds. Recognizing the critical role of material purity and crystal quality in research and drug development, this document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind successful crystallization. We present a systematic approach to solvent selection, detailed step-by-step protocols for multiple crystallization techniques—including slow evaporation, controlled cooling, and vapor diffusion—and a thorough troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking to produce high-quality, single-crystal specimens suitable for analytical techniques such as X-ray crystallography.

Foundational Principles: From Solution to Single Crystal

Crystallization is a powerful purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[1] For most organic solids, solubility increases with temperature.[2] The goal is to create a supersaturated solution from which the target compound will selectively emerge as a highly ordered, crystalline solid, leaving impurities behind in the solvent, or "mother liquor."[1]

A successful crystallization hinges on achieving a state of supersaturation in a slow, controlled manner.[3] This can be accomplished through several methods:

  • Cooling: Dissolving the solute in a minimal amount of hot solvent to create a saturated solution, which becomes supersaturated upon cooling.[4]

  • Solvent Evaporation: Slowly removing the solvent from a near-saturated solution, thereby increasing the solute concentration to the point of supersaturation.[5]

  • Anti-Solvent Addition: Introducing a second solvent (an "anti-solvent") in which the compound is insoluble, reducing its overall solubility in the mixed solvent system.[6]

It is crucial to distinguish between crystallization and precipitation. Crystallization is a thermodynamically controlled process where molecules have sufficient time to orient themselves into a stable, well-defined crystal lattice.[4] Precipitation is a kinetically controlled process that occurs rapidly from a highly supersaturated solution, often trapping impurities and resulting in an amorphous or microcrystalline powder.[4] Therefore, patience and minimal disturbance are paramount.[7]

G Paths to Supersaturation for Crystallization cluster_regions Solubility Phase Diagram cluster_methods labile Labile Zone (Spontaneous Precipitation) metastable Metastable Zone (Crystallization Occurs) stable Stable (Unsaturated) Zone start Unsaturated Solution start->labile Rapid Cooling or Fast Evaporation start->metastable Slow Cooling or Slow Evaporation caption Fig. 1: Solubility Diagram

Caption: A conceptual diagram illustrating the different zones of solubility.

Pre-Crystallization Protocol: The Critical Role of Solvent Selection

The choice of solvent is the single most important factor in a successful crystallization.[2] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8][9] This differential ensures maximum recovery of the purified solid upon cooling.

For this compound, which possesses both hydrogen bond donors/acceptors and a nonpolar aromatic ring, solvents of intermediate polarity are excellent starting points. A patent for a structurally related enamine salt highlights the efficacy of a methanol-water system.[10]

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of an optimal single or binary solvent system using minimal material.

Materials:

  • Small test tubes (10 x 75 mm) or 1-dram vials

  • Hot plate or sand bath

  • Pasteur pipettes

  • Sample of this compound (approx. 10-20 mg per test)

  • Candidate solvents (see Table 1)

Procedure:

  • Place ~15 mg of the compound into a clean test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Observe the solubility. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system but may be a "soluble solvent" for a binary system.[9]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the tube in a sand bath to the solvent's boiling point.[9]

  • If the compound dissolves completely when hot, it is a promising candidate. Remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form upon reaching room temperature, gently scratch the inner wall of the test tube with a glass rod to induce nucleation.[11] If crystals still do not appear, place the tube in an ice-water bath for 15-20 minutes.

  • A successful solvent will yield a good crop of crystals upon cooling. If no single solvent is ideal, a binary (mixed) solvent system is required.[2]

  • For Binary Systems: Dissolve the compound in a minimal amount of a "soluble solvent" (from step 2) at its boiling point. Then, add a "insoluble solvent" (anti-solvent) dropwise while the solution is hot until persistent cloudiness appears. Add one or two more drops of the hot "soluble solvent" to just re-dissolve the precipitate, then allow the solution to cool slowly.[7][12]

Data Logging:

Solvent/SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes / Quality
MethanolSparingly SolubleSolubleYes, small needlesPromising candidate
EthanolSparingly SolubleSolubleYes, platesPromising candidate
Ethyl AcetateSolubleVery SolublePoor recoveryGood "soluble solvent"
TolueneInsolubleSparingly Soluble-Potential for slow methods
HexanesInsolubleInsoluble-Good "anti-solvent"
Ethyl Acetate / Hexanes--Yes, blocksPromising binary system
Methanol / Water--Yes, prismsPer patent on similar compound[10]

Crystallization Methodologies & Protocols

Once a suitable solvent system is identified, one of the following scaled-up methods can be employed. The choice depends on the quantity of material and the desired crystal size.

Protocol 2: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals, especially when ample time is available.[13][14] It relies on gradually increasing the solute concentration as the solvent evaporates.

Principle: A nearly saturated solution is left undisturbed in a partially covered container, allowing the solvent to evaporate over several days to weeks.

G start Start step1 Dissolve compound in a 'good' solvent to near saturation. start->step1 step2 Filter solution to remove any particulate matter. step1->step2 step3 Transfer to a clean vial or beaker. step2->step3 step4 Cover vial with parafilm and puncture with a few small holes. step3->step4 step5 Place in a vibration-free location for several days to weeks. step4->step5 end Harvest Crystals step5->end caption Fig. 2: Slow Evaporation Workflow

Caption: A step-by-step workflow for the slow evaporation technique.

Procedure:

  • Prepare a clear, nearly saturated solution of the compound in the chosen solvent at room temperature. For a binary system, prepare the solution as described in Protocol 1, Step 7.

  • Filter the solution through a pipette with a small cotton plug into a clean container (a small beaker, vial, or NMR tube works well) to remove any dust or insoluble impurities that could act as unwanted nucleation sites.[13]

  • Cover the container. For a beaker or vial, use parafilm or aluminum foil and pierce it with 2-3 small holes using a needle.[14] For an NMR tube, the standard cap is often sufficient.[5] The number and size of the holes control the rate of evaporation.

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Monitor periodically without disturbing the container. Crystals should form over the course of several days.

Protocol 3: Controlled Slow Cooling

This method is a classic recrystallization technique suitable for compounds that exhibit a significant difference in solubility between hot and cold temperatures.[15]

Principle: The compound is dissolved in a minimal amount of boiling solvent to create a saturated solution, which is then cooled very slowly to induce crystallization.

G start Start step1 Place compound in Erlenmeyer flask. start->step1 step2 Add minimal amount of boiling solvent to fully dissolve. step1->step2 step3 Cover flask and place in a pre-heated Dewar or insulated bath. step2->step3 step4 Allow entire assembly to cool slowly to room temperature overnight. step3->step4 step5 (Optional) Transfer to an ice bath for 30 min to maximize yield. step4->step5 end Harvest Crystals step5->end caption Fig. 3: Slow Cooling Workflow

Caption: A step-by-step workflow for the controlled slow cooling technique.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chip.[9]

  • Heat the chosen solvent to its boiling point in a separate flask.

  • Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring, until the compound just dissolves completely.[1] It is critical to use the minimum amount of solvent necessary to achieve saturation.

  • If insoluble impurities are present, perform a hot gravity filtration.[16]

  • Cover the flask and place it into a large beaker of hot water or a Dewar flask filled with hot water at a similar temperature.[14] This assembly should then be allowed to cool undisturbed to room temperature over several hours or overnight.

  • Once at room temperature, the flask can be moved to an ice bath to maximize the crystal yield before harvesting.[16]

Protocol 4: Vapor Diffusion

This elegant technique is ideal for milligram-scale crystallizations and is widely used in protein and small-molecule crystallography.[6][17]

Principle: The compound is dissolved in a small volume of a relatively non-volatile "good" solvent. This solution is placed in a sealed chamber containing a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, gradually lowering the compound's solubility and inducing crystal growth.[6]

G cluster_chamber Sealed Chamber cluster_vial Inner Vial reservoir Reservoir of Anti-Solvent (e.g., Hexane) vapor Anti-Solvent Vapor drop Solution of Compound in 'Good' Solvent (e.g., Ethyl Acetate) vapor->drop Solvent Evaporation vapor->drop Vapor Diffusion caption Fig. 4: Principle of Vapor Diffusion

Caption: The mechanism of vapor diffusion for crystallization.

Procedure:

  • Prepare a concentrated solution of the compound in a small volume (50-200 µL) of the "good" solvent (e.g., ethyl acetate).

  • Dispense this solution into a small container, such as a 0.5-dram vial or a microbridge for a sitting-drop setup.[18]

  • Place this inner container inside a larger vessel (e.g., a 20 mL scintillation vial or a sealed beaker).

  • Add the volatile "anti-solvent" (e.g., hexanes) to the larger vessel, ensuring the level is below the top of the inner container.

  • Seal the outer vessel tightly and leave it undisturbed. Crystallization may take several days to a week.

Post-Crystallization: Harvesting and Handling

Properly harvesting the crystals is essential to maintain their purity and integrity.

  • Isolation: Set up a Büchner or Hirsch funnel for vacuum filtration.[16]

  • Wetting: Wet the filter paper with a small amount of the ice-cold crystallization solvent or solvent mixture.

  • Filtration: Decant the mother liquor and transfer the crystal slurry onto the filter paper. Apply vacuum.

  • Washing: Briefly break the vacuum, add a very small amount of ice-cold solvent to wash the surface of the crystals, and re-apply the vacuum to pull the solvent through.[9] This removes any adhering impurities from the mother liquor.

  • Drying: For bulk material, continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer them to a watch glass to air-dry completely.

  • For Single-Crystal Analysis: Do not allow the crystals to dry. The loss of solvent molecules from the crystal lattice will often cause the crystal to crack or become amorphous.[14] Using a pipette, carefully remove most of the mother liquor and immediately coat the selected crystal in a cryo-protectant oil (e.g., Paratone-N) for mounting on a diffractometer.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is not saturated (too much solvent).[11] 2. Solution is supersaturated but requires nucleation.1. Gently heat the solution to boil off some solvent, then re-cool slowly.[19] 2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a single "seed" crystal of the pure compound if available.[11]
"Oiling Out" The compound's melting point is below the temperature of the solution as it comes out of solution. This is common with impure samples or certain solvent systems.[19][20]1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and attempt to re-crystallize.[11] 2. Switch to a lower-boiling point solvent or solvent system. 3. Ensure a very slow cooling rate.
Fine Powder Precipitates The solution was cooled too rapidly, or the solution was too concentrated, causing it to crash out of the labile zone.[4]1. Re-heat to re-dissolve the solid. Add a small amount of extra solvent to reduce the saturation level. 2. Ensure very slow, undisturbed cooling.
Low Yield 1. Too much solvent was used initially.[19] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals. 2. Ensure the final cooling step is done in an ice bath to minimize solubility. 3. Use a stemless funnel and keep the filtration apparatus hot.[20]
Crystals are Colored Colored impurities are trapped in the crystal lattice.Before crystallization, dissolve the compound in the hot solvent, then add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[16]

References

  • University of California, Los Angeles. (n.d.). The Slow Evaporation Method. UCLA Department of Chemistry and Biochemistry. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Bitesize Bio. (2023). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

  • Thorson, M. K., & Spokoyny, A. M. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C10-C11. [Link]

  • Wikipedia. (2023). Protein crystallization. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • University of Missouri-St. Louis. (n.d.). Crystallisation Techniques. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Williamson, K. L. (1982). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 59(10), 865. [Link]

  • California State University, Long Beach. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Burt, L. A., & Oswald, I. D. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2515-2536. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • CN111632400B - Recrystallization purification method of enamine salt. (n.d.).
  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. [Link]

  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. [Link]

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Application Notes and Protocols for 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Enaminone Intermediate for Heterocyclic Synthesis

2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione is a highly functionalized enaminone of a 1,3-dicarbonyl compound. This chemical intermediate serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. The inherent reactivity of this molecule, possessing both nucleophilic and electrophilic centers, allows for its participation in a variety of chemical transformations, including cyclocondensation and multicomponent reactions.[1] The presence of a bromine atom on the aniline ring provides a strategic handle for further functionalization through cross-coupling reactions, expanding its synthetic utility.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough characterization of this compound is paramount for its effective use in synthesis. The following table summarizes its key physicochemical properties and expected spectroscopic data, based on analysis of structurally related compounds.

Property Value
CAS Number 341968-26-1
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
Appearance Pale yellow to yellow solid
Melting Point Not widely reported; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in nonpolar solvents.

Table 1: Physicochemical Properties of this compound.

Spectroscopic Characterization Data (Predicted)
Technique Expected Data
¹H NMR δ (ppm): 1.9-2.1 (m, 2H, CH₂), 2.4-2.6 (t, 4H, 2xCH₂), 7.0-7.2 (d, 2H, Ar-H), 7.4-7.6 (d, 2H, Ar-H), 8.5-8.7 (d, 1H, =CH-N), 12.0-12.5 (br s, 1H, NH).
¹³C NMR δ (ppm): 21.5, 30.0, 37.0, 100.0, 118.0, 122.0, 132.0, 140.0, 155.0, 185.0, 196.0.
IR (KBr) ν (cm⁻¹): 3200-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2800-3000 (Aliphatic C-H stretch), 1640-1660 (C=O stretch, conjugated), 1580-1620 (C=C stretch), 1500-1550 (N-H bend), 1000-1100 (C-Br stretch).
Mass Spec (EI) m/z: 293/295 ([M]⁺, bromine isotope pattern), fragments corresponding to loss of CO, Br, and cleavage of the cyclohexanedione ring.

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction between 1,3-cyclohexanedione and 4-bromoaniline. The following protocol outlines a robust method for its preparation.[2][3][4]

Reaction Scheme

G cluster_0 Synthesis of this compound 1,3-Cyclohexanedione 1,3-Cyclohexanedione Target Compound This compound 1,3-Cyclohexanedione->Target Compound + 4-Bromoaniline Toluene, Reflux (Dean-Stark)

Caption: Synthesis of the target enaminone.

Materials and Reagents
  • 1,3-Cyclohexanedione

  • 4-Bromoaniline

  • Toluene

  • Ethanol (for recrystallization)

  • Dean-Stark apparatus

  • Standard reflux glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq) and 4-bromoaniline (1.0 eq).

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants upon heating.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of toluene under reduced pressure.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum and characterize it using standard spectroscopic techniques (NMR, IR, MS) to confirm its identity and purity.

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, particularly quinoline and acridinone derivatives.[5][6][7][8]

Protocol: Three-Component Synthesis of a Tetrahydroquinoline Derivative

This protocol describes a multicomponent reaction for the synthesis of a highly substituted tetrahydroquinoline derivative using this compound, an aromatic aldehyde, and malononitrile.[9][10]

Reaction Scheme

G cluster_0 Three-Component Quinoline Synthesis Enaminone This compound Tetrahydroquinoline Substituted Tetrahydroquinoline Enaminone->Tetrahydroquinoline + Aromatic Aldehyde + Malononitrile Catalyst (e.g., Piperidine), Ethanol, Reflux

Caption: Multicomponent synthesis of a tetrahydroquinoline.

Materials and Reagents
  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Standard reflux glassware

Step-by-Step Procedure
  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate from the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization: Characterize the final tetrahydroquinoline derivative using spectroscopic methods to confirm its structure.

Protocol: Synthesis of an Acridinone Derivative

The enaminone structure of this compound allows for intramolecular cyclization reactions to form fused heterocyclic systems like acridinones.

Reaction Scheme

G cluster_0 Acridinone Synthesis Enaminone This compound Acridinone Substituted Acridinone Enaminone->Acridinone High Temperature (e.g., Dowtherm A) or Acid Catalysis

Caption: Cyclization to form an acridinone derivative.

Materials and Reagents
  • This compound

  • High-boiling solvent (e.g., Dowtherm A) or a strong acid catalyst (e.g., polyphosphoric acid)

  • Appropriate reaction vessel for high-temperature reactions

Step-by-Step Procedure
  • Reaction Setup: Place this compound in a suitable reaction vessel.

  • Reaction Conditions:

    • Thermal Cyclization: Add a high-boiling solvent like Dowtherm A and heat the mixture to a high temperature (e.g., 250 °C).

    • Acid-Catalyzed Cyclization: Alternatively, use a dehydrating acid catalyst like polyphosphoric acid and heat the mixture.

  • Reaction Monitoring: Monitor the formation of the acridinone product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench it (e.g., with water or a base if an acid catalyst was used).

  • Purification: Extract the product with an organic solvent and purify it by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized acridinone derivative using spectroscopic analysis.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its unique structural features make it an ideal starting material for the synthesis of a wide array of complex heterocyclic molecules, including quinolines and acridinones. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction. Retrieved from [Link]

  • SciELO. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • PubMed Central. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of aniline enaminones. Retrieved from [Link]

  • PubMed Central. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Retrieved from [Link]

  • ResearchGate. (2015). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2007). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Retrieved from [Link]

  • PubMed Central. (2013). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • Semantic Scholar. (2005). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Reaction of Cyanoselenoacetamide with 1,3-Dicarbonyl Compound Anilinomethylene Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. Retrieved from [Link]

  • PubMed Central. (2017). Medicinal chemistry of acridine and its analogues. Retrieved from [Link]

  • ResearchGate. (2002). Studies on the Reaction of Cycloalkanones with Malonodinitrile. Retrieved from [Link]

  • SciSpace. (2013). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

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Application Notes and Protocols for the Antimicrobial Screening of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. The 1,3-cyclohexanedione scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural motif of this compound, characterized by an enamine linkage to a brominated aniline ring, presents a unique electronic and steric profile that warrants thorough investigation for its antimicrobial potential. The presence of the bromine atom, a halogen, can enhance lipophilicity, potentially improving membrane permeability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this novel compound. The protocols herein are grounded in established methodologies, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure data integrity and reproducibility.[4][5][6]

Foundational Principles: Understanding the Compound and Assay Logic

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate assay design.

  • Solubility: The compound's solubility will dictate the choice of solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of non-polar compounds. It is crucial to determine the maximum tolerable concentration of the chosen solvent for the test microorganisms to avoid solvent-induced toxicity.

  • Stability: The stability of the compound under experimental conditions (e.g., in culture media, at incubation temperatures) should be considered. Degradation of the compound could lead to an underestimation of its antimicrobial activity.

The Scientific Basis of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill the microorganism (Minimum Bactericidal Concentration, MBC). These parameters are fundamental in assessing the potential of a compound as a bacteriostatic or bactericidal agent. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7][8]

Experimental Design and Workflow

A systematic approach to antimicrobial screening is essential for generating reliable and interpretable data. The following workflow outlines the key stages of the screening process.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory Assays cluster_analysis Data Analysis and Interpretation Compound_Prep Compound Stock Solution Preparation MIC_Determination Broth Microdilution for Minimum Inhibitory Concentration (MIC) Compound_Prep->MIC_Determination Microorganism_Prep Microorganism Culture and Inoculum Standardization Microorganism_Prep->MIC_Determination MBC_Determination Subculturing for Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Disk_Diffusion Agar Disk Diffusion (Qualitative Confirmation) MIC_Determination->Disk_Diffusion Data_Analysis Data Analysis and Interpretation MBC_Determination->Data_Analysis Disk_Diffusion->Data_Analysis

Caption: Experimental workflow for antimicrobial screening.

Detailed Protocols

Materials and Reagents
  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline (0.85% NaCl)

  • 96-well microtiter plates, sterile

  • Petri dishes, sterile

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Quality control (QC) microbial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).[9][10][11]

  • Clinical isolates of interest

Protocol 1: Preparation of Compound Stock Solution

The rationale for preparing a concentrated stock solution is to minimize the volume of solvent added to the test wells, thereby reducing the risk of solvent-induced effects on microbial growth.

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in sterile DMSO to a final concentration of 10 mg/mL.

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution for MIC Determination

This method is a quantitative assay to determine the MIC of the test compound. It is performed in accordance with CLSI guidelines.[4][12][13]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution (or a working dilution) to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination cluster_plate_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Add 100 µL CAMHB to all wells B Add 100 µL compound to first well A->B C Transfer 100 µL sequentially across wells B->C E Dilute inoculum and add 100 µL to wells C->E D Prepare 0.5 McFarland standard inoculum D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC as lowest concentration with no growth F->G

Caption: Broth microdilution workflow for MIC determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess whether the compound is bactericidal or bacteriostatic.[8][14][15]

  • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.

  • Spot-plate each aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Protocol 4: Agar Disk Diffusion Assay

This is a qualitative method to confirm the antimicrobial activity observed in the broth microdilution assay.[16][17][18]

  • Prepare a bacterial inoculum standardized to 0.5 McFarland as described in Protocol 3.3.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a MHA plate.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks (6 mm diameter) with a known concentration of the this compound solution. A solvent control disk (impregnated with DMSO) must be included.

  • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Example MIC and MBC Data for this compound

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus259231632Bactericidal (2)
Escherichia coli2592264>256Bacteriostatic
Pseudomonas aeruginosa27853>256>256Inactive
Enterococcus faecalis2921232128Bacteriostatic (4)
Ciprofloxacin(Control)0.250.5Bactericidal (2)
Vancomycin(Control)12Bactericidal (2)

Table 2: Example Zone of Inhibition Data from Agar Disk Diffusion Assay

MicroorganismATCC StrainZone of Inhibition (mm) [Compound at 50 µ g/disk ]
Staphylococcus aureus2592318
Escherichia coli2592210
Pseudomonas aeruginosa278536 (No inhibition)
Enterococcus faecalis2921214
Ciprofloxacin (5 µ g/disk )(Control)32
Vancomycin (30 µ g/disk )(Control)20

Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of this compound. The presented data tables are illustrative and will need to be populated with experimental results. Promising results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect. Given the structure, potential mechanisms could involve enzyme inhibition or metal chelation.

  • Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of infection.

By following these standardized and scientifically sound protocols, researchers can generate high-quality data to support the potential development of this compound as a novel antimicrobial agent.

References

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

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  • Wikipedia. Minimum bactericidal concentration. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

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  • Adham, D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 17(1), 124-137. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

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  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

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  • Bouziane, I., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(3), 3149–3166. [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(9), 15876–15895. [Link]

  • Hassan, E. A., et al. (2014). 1, 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. International Journal of Current Research, 6(11), 9583-9637. [Link]

  • Shoaib, M., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Yap, P. S. X., et al. (2020). Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. Molecules, 25(12), 2759. [Link]

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Cytotoxicity assay of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Methodological Assessment of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Introduction: Scrutinizing a Novel Compound for Anticancer Potential

The discovery and development of novel anticancer agents are paramount in oncology research. The family of cyclohexane-1,3-dione derivatives has emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating significant biological activities.[1][2][3] These activities often stem from their ability to inhibit key cellular enzymes, such as receptor tyrosine kinases, which are frequently dysregulated in cancer.[1][4][5] This application note focuses on This compound (CAS No. 341968-26-1)[6], a compound combining the cyclohexane-1,3-dione core with a bromoaniline moiety. The presence of the aniline group suggests potential interactions with kinase pathways, a characteristic of many targeted cancer therapies.[7][8]

Cytotoxicity assays are the foundational step in evaluating the potential of such a compound.[9][10] These in vitro tests provide the first critical data on a compound's ability to inhibit cell proliferation or induce cell death, forming the basis for further preclinical development.[9] The primary objective is to determine the compound's potency, often quantified by the half-maximal inhibitory concentration (IC50).[11][12] The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%.[11][13][14] A lower IC50 value indicates greater potency, suggesting the drug is effective at lower concentrations, which can correlate with reduced systemic toxicity in a therapeutic context.[13]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, a robust and widely adopted colorimetric method for determining cell viability.[14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. This reaction produces purple, water-insoluble formazan crystals that accumulate within the cell.[15] A solubilization agent, such as Dimethyl Sulfoxide (DMSO), is then added to dissolve these crystals, resulting in a colored solution. The intensity of this purple color is directly proportional to the number of viable, metabolically active cells. The absorbance of the solution is measured using a spectrophotometer, allowing for the quantification of cell viability and, consequently, the cytotoxic effect of the test compound.

PART 1: Experimental Protocol

This section details the step-by-step methodology for determining the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials and Reagents
  • Human Cancer Cell Lines: A panel of cell lines is recommended to assess broad applicability and potential selectivity.[9][16] Examples include:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma, ER+)

    • MDA-MB-231 (Breast Adenocarcinoma, Triple-Negative)[9]

    • HCT116 (Colon Carcinoma)

    • PC-3 (Prostate Adenocarcinoma)

  • Test Compound: this compound, dissolved in cell culture-grade DMSO to create a 10 mM stock solution.

  • Cell Culture Media: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • MTT Reagent (5 mg/mL in sterile PBS)[14]

    • Solubilization Solution (e.g., cell culture-grade DMSO or a 10% SDS in 0.01 M HCl solution)

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance at 570 nm)

    • Sterile 96-well flat-bottom plates

    • Multichannel pipette

    • Hemocytometer or automated cell counter

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Analysis start Start: Culture Cells seed Seed Cells in 96-Well Plate start->seed incubate_attach Incubate 24h for Cell Attachment seed->incubate_attach add_compound Add Compound to Wells incubate_attach->add_compound prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_compound incubate_treat Incubate 48-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc Calculate % Viability read_plate->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture: Grow the selected cancer cell lines in their respective complete growth medium until they reach approximately 80-90% confluency.

  • Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seeding: Dilute the cell suspension to a final concentration that allows for exponential growth during the assay period (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of this suspension (yielding 5,000 cells/well) into each well of a 96-well plate.[14]

    • Causality: Seeding a consistent and appropriate number of cells is critical for reproducibility. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach firmly to the plate surface.[14]

Day 2: Compound Treatment

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution of this compound in complete growth medium. A typical 8-point, two-fold dilution series might range from 100 µM down to 0.78 µM.

  • Controls: Prepare the following essential controls on the same plate:

    • Vehicle Control: Medium containing the same concentration of DMSO as the highest concentration of the test compound (typically <0.5%). This control validates that the solvent itself is not cytotoxic.

    • Untreated Control: Cells treated with medium only. This represents 100% cell viability.

    • Blank Control: Wells containing medium only (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.[14]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for a defined period, typically 48 or 72 hours. The exposure time is a critical variable that can influence the IC50 value.[12]

Day 4/5: MTT Assay and Measurement

  • MTT Addition: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[15] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Causality: This incubation must be long enough for a robust signal to develop but short enough to avoid artifacts from nutrient depletion or pH changes in the medium.

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[17] Pipette up and down carefully to ensure all formazan crystals are fully dissolved. The plate can be placed on an orbital shaker for 5-10 minutes to aid this process.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

PART 2: Data Analysis and Interpretation

Calculating Cell Viability

The raw absorbance data must be processed to determine the percentage of viable cells relative to the untreated control.

  • Background Subtraction: Subtract the average absorbance of the "Blank Control" wells from all other readings.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    % Viability = ( [OD of Treated Cells - OD of Blank] / [OD of Untreated Control - OD of Blank] ) x 100

Determining the IC50 Value

The IC50 value is determined by plotting the percent viability against the log-transformed concentration of the test compound.[14]

  • Plotting: Create a graph with the log of the compound concentration on the x-axis and the corresponding % Viability on the y-axis.

  • Curve Fitting: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[12] Software such as GraphPad Prism, Origin, or R is commonly used for this purpose.

  • IC50 Interpolation: The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.[11][18]

Data Presentation

The results should be summarized in a clear, tabular format. The experiment should be performed in triplicate to ensure statistical validity, and the results presented as the mean ± standard deviation (SD).

Cell LineTissue of OriginIC50 (µM) ± SD
A549Lung Carcinoma[Insert Value]
MCF-7Breast Adenocarcinoma[Insert Value]
HCT116Colon Carcinoma[Insert Value]
PC-3Prostate Adenocarcinoma[Insert Value]

PART 3: Potential Mechanism of Action

While the precise mechanism of this compound requires dedicated investigation, its structural class provides clues to a plausible mode of action. Cyclohexane-1,3-dione derivatives have been identified as inhibitors of several receptor tyrosine kinases (RTKs), such as c-Met, EGFR, and VEGFR-2.[1][4][5] These kinases are critical components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Overexpression or mutation of RTKs is a common feature in many cancers, making them prime therapeutic targets.[1][4]

The compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the phosphorylation events necessary for downstream signal transduction. By blocking these pathways, the compound can induce cell cycle arrest and/or apoptosis.[7][19]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) PI3K PI3K RTK->PI3K Phosphorylation Ras Ras RTK->Ras Ligand Growth Factor Ligand->RTK Binding & Dimerization Compound 2-[(4-Bromoanilino)methylene] -1,3-cyclohexanedione Compound->RTK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Signal Transduction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Signal Transduction

Caption: Potential mechanism via Receptor Tyrosine Kinase (RTK) inhibition.

Conclusion

This application note provides a comprehensive and technically grounded protocol for evaluating the in vitro cytotoxicity of this compound. By following this standardized MTT assay protocol and data analysis workflow, researchers can reliably determine the compound's IC50 value across various cancer cell lines. This initial screening is a critical step in the drug discovery pipeline, providing the essential data needed to justify further investigation into the compound's mechanism of action, selectivity, and potential as a future therapeutic agent.

References

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  • This compound | 341968-26-1. ChemicalBook.
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  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
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Application Note & Protocol: Profiling the Kinase Inhibitory Activity of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The quinazoline and cyclohexane-1,3-dione scaffolds are prominent in the design of kinase inhibitors, with numerous derivatives showing potent activity against various kinases, including epidermal growth factor receptor (EGFR) and c-Met.[1][2][3][4][5] The compound 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione combines features of these pharmacologically significant classes, making it a compelling candidate for investigation as a kinase inhibitor.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the kinase inhibitory potential of this compound. We will detail the principles of a robust in vitro kinase inhibition assay, provide a step-by-step protocol, and discuss data analysis and interpretation.

Scientific Rationale and Assay Principle

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. Kinases catalyze the transfer of a phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a specific substrate (a peptide or protein). The extent of this phosphorylation can be quantified using various detection methods.

For screening novel compounds like this compound, a common and versatile method is a luminescence-based assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction has completed. In this format, a proprietary luciferase/luciferin system is used, where the light output is directly proportional to the ATP concentration. Therefore, a potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal, while an uninhibited kinase will consume ATP, leading to a low luminescence signal. This inverse relationship provides a sensitive and high-throughput compatible method for determining inhibitor potency.

Given that many anilino- and cyclohexanedione-based inhibitors are ATP-competitive, this assay format is particularly well-suited for initial screening.[2]

Experimental Workflow and Protocols

This section outlines the necessary reagents, equipment, and a detailed step-by-step protocol for performing a kinase inhibition assay with this compound.

I. Materials and Reagents
  • Test Compound: this compound (MW: 294.14 g/mol )[6]

  • Kinase: A purified, active protein kinase (e.g., a panel of tyrosine kinases such as EGFR, c-Met, or others implicated in relevant disease models).[3][4][5]

  • Kinase Substrate: A peptide or protein substrate specific to the chosen kinase.

  • ATP: Adenosine triphosphate, of high purity.

  • Assay Buffer: A buffer optimized for the specific kinase, typically containing Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity.

  • Detection Reagent: A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay).

  • DMSO: Dimethyl sulfoxide, for dissolving the test compound.

  • Microplates: White, opaque 96- or 384-well microplates suitable for luminescence measurements.

  • Plate Reader: A luminometer capable of reading luminescence from microplates.

  • Pipettes and Tips: Calibrated single and multichannel pipettes.

II. Experimental Protocol: Step-by-Step Guide

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM). This will be used to generate a dose-response curve.

  • Kinase Solution: Dilute the kinase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate and a sufficient signal window.

  • Substrate/ATP Mix: Prepare a solution containing both the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

2. Assay Procedure:

  • Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (for vehicle control) to the wells of the microplate.

  • Kinase Addition: Add the diluted kinase solution to each well.

  • Incubation (Pre-incubation): Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the kinase.

  • Initiation of Reaction: Add the Substrate/ATP mix to all wells to start the kinase reaction.

  • Incubation (Kinase Reaction): Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Termination and Signal Detection: Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence signal. Incubate as per the manufacturer's instructions (typically 5-10 minutes) to stabilize the signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Diagram of the Experimental Workflow:

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Dilutions Dispense_Compound Dispense Compound/DMSO to Plate Compound_Prep->Dispense_Compound Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase Solution Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate/ATP Mix Start_Reaction Add Substrate/ATP Mix Substrate_ATP_Prep->Start_Reaction Dispense_Compound->Add_Kinase Pre_Incubate Pre-incubate (10-15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Kinase_Reaction Incubate (e.g., 60 min) Start_Reaction->Kinase_Reaction Add_Detection_Reagent Add ATP Detection Reagent Kinase_Reaction->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Data_Analysis Calculate % Inhibition & IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for the luminescent kinase inhibition assay.

Data Analysis and Interpretation

The raw data from the luminometer will be in the form of relative light units (RLU). The following steps are used to analyze this data:

  • Normalization: The data is typically normalized to the controls:

    • 0% Inhibition (High Activity) Control: Wells containing DMSO instead of the test compound.

    • 100% Inhibition (Low Activity) Control: Wells without kinase or with a known potent inhibitor.

  • Calculation of Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. This value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit).

Sample Data Presentation
Compound Concentration (µM)Luminescence (RLU)% Inhibition
10098,50098.2%
1095,20094.8%
175,60074.5%
0.152,30050.4%
0.0128,90026.2%
0.00112,5009.2%
0 (DMSO)10,5000.0%
No Kinase100,000100.0%

From this data, an IC₅₀ value can be calculated, which in this example would be approximately 0.1 µM.

Diagram of ATP-Competitive Kinase Inhibition:

Kinase_Inhibition_Mechanism cluster_normal Normal Kinase Activity cluster_inhibited ATP-Competitive Inhibition Kinase_Active Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate ADP ADP Kinase_Active->ADP ATP ATP ATP->Kinase_Active Substrate Substrate Substrate->Kinase_Active Kinase_Inhibited Kinase Active Site No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction Inhibitor 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione Inhibitor->Kinase_Inhibited ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Blocked Substrate_Blocked Substrate Substrate_Blocked->Kinase_Inhibited

Caption: Mechanism of ATP-competitive kinase inhibition.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicates Pipetting errors, improper mixingEnsure proper pipette calibration and technique. Mix plate gently after each addition.
Low signal-to-background ratio Suboptimal enzyme concentration, inactive enzymeTitrate kinase concentration to find the optimal level. Verify enzyme activity.
Inconsistent dose-response curve Compound precipitation, assay interferenceCheck compound solubility in assay buffer. Run controls for assay interference (e.g., luminescence quenching).

Conclusion

The protocol described in this application note provides a robust and reliable method for determining the in vitro kinase inhibitory activity of this compound. By following these guidelines, researchers can effectively screen this and other novel compounds against a panel of kinases to identify potential therapeutic leads. Further studies, including selectivity profiling and cell-based assays, will be necessary to fully characterize the pharmacological profile of any promising hits.

References

  • Fry, D. W., et al. (1998). Specific, irreversible inhibition of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline inhibitors of protein-tyrosine kinase. The Journal of biological chemistry, 273(23), 14594–14602. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic chemistry, 97, 103667. [Link]

  • Wissner, A., et al. (1996). Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 39(4), 918–928. [Link]

  • Abdel-Aziz, A. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(38), 34388–34407. [Link]

Sources

Protocol for scaling up the synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable enaminone intermediate in medicinal chemistry and materials science. We present a detailed, robust, and scalable protocol, beginning with a laboratory-scale procedure and transitioning to a pilot-scale synthesis. The narrative emphasizes the underlying chemical principles, critical process parameters for scale-up, and safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking to produce this compound in multi-gram to kilogram quantities efficiently and reliably.

Introduction and Scientific Principle

Enaminones are versatile building blocks in organic synthesis, prized for their dual nucleophilic and electrophilic character. The target molecule, this compound, belongs to this class and serves as a precursor for various heterocyclic compounds and pharmacologically active agents.

The synthesis is achieved through a variation of the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[1][2] The core transformation involves the reaction of an active methylene compound, in this case, 1,3-cyclohexanedione, with a carbonyl equivalent and an amine. In this protocol, we utilize a one-pot, three-component reaction involving 1,3-cyclohexanedione, 4-bromoaniline, and triethyl orthoformate.

Reaction Mechanism

The reaction proceeds through two main stages:

  • Formation of an Electrophilic Intermediate: 1,3-Cyclohexanedione, which exists predominantly in its enol tautomer form[3], reacts with triethyl orthoformate under mild heating. This forms a more electrophilic ethoxymethylene intermediate, activating the C2 position for subsequent nucleophilic attack.

  • Nucleophilic Addition-Elimination: The 4-bromoaniline then acts as a nucleophile, attacking the activated intermediate. This is followed by the elimination of ethanol, driving the reaction to completion and forming the thermodynamically stable, conjugated enaminone product.

The overall mechanism is depicted below.

G A 1,3-Cyclohexanedione (Enol Tautomer) C Ethoxymethylene Intermediate (Electrophile) A->C + (1) B Triethyl Orthoformate B->C + (1) E Addition Intermediate C->E + (2) D 4-Bromoaniline (Nucleophile) D->E + (2) F Final Product: 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione E->F - Ethanol EtOH Ethanol (Byproduct) E->EtOH

Caption: Reaction mechanism for the synthesis of the target enaminone.

Materials and Equipment

Reagent Data
ReagentFormulaMW ( g/mol )CAS No.PropertiesSupplier Grade
1,3-CyclohexanedioneC₆H₈O₂112.13504-02-9White to off-white solid, mp: 104-106 °C[3]≥97%
4-BromoanilineC₆H₆BrN172.02106-40-9Light-sensitive solid, mp: 62-64 °C≥98%
Triethyl OrthoformateC₇H₁₆O₃148.20122-51-0Liquid, bp: 146 °C, d: 0.891 g/mL≥98%
EthanolC₂H₅OH46.0764-17-5Liquid, bp: 78 °CAnhydrous or 200 Proof
Equipment
  • Laboratory Scale (5 g): 100 mL round-bottom flask, magnetic stirrer/hotplate, reflux condenser, heating mantle, Buchner funnel, filter flask, standard laboratory glassware.

  • Scale-Up (250 g): 5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, heating/cooling circulator, condenser, addition funnel, and a suitable filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel).

Laboratory-Scale Synthesis Protocol (5 g Scale)

This protocol establishes a baseline for yield and purity, providing a benchmark for the scale-up process.

  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: To the flask, add 1,3-cyclohexanedione (5.0 g, 44.6 mmol, 1.0 equiv) and 4-bromoaniline (7.67 g, 44.6 mmol, 1.0 equiv).

  • Solvent/Reagent Addition: Add triethyl orthoformate (22 mL, 133.8 mmol, 3.0 equiv). While it acts as a reagent, it also serves as the reaction solvent at this scale.

  • Reaction: Heat the mixture to a gentle reflux (approx. 120-130 °C internal temperature) with vigorous stirring. The solids will dissolve, and the solution will turn yellow-orange.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 3-4 hours, indicated by the consumption of the starting materials.

  • Product Isolation:

    • Remove the flask from the heat source and allow it to cool to room temperature. A yellow solid should precipitate.

    • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual triethyl orthoformate and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Expected Outcome: A bright yellow crystalline solid.

  • Typical Yield: 11.5 - 12.5 g (88-95%).

  • Purity: The product is often >95% pure by NMR after this procedure. For higher purity, recrystallization from ethanol can be performed.

Protocol for Scale-Up Synthesis (250 g Scale)

Scaling up a chemical synthesis is not merely about multiplying reagent quantities; it requires careful consideration of heat transfer, mass transfer, and process safety.[4] This protocol is designed for a 50-fold scale-up.

G A 1. Reactor Setup - Assemble 5L jacketed reactor - Connect services (stirrer, temp probe, circulator) B 2. Reagent Charging - Charge 1,3-Cyclohexanedione (250g) - Charge 4-Bromoaniline (384g) A->B C 3. Solvent Addition - Add Triethyl Orthoformate (1.1 L) B->C D 4. Controlled Heating - Set circulator to 130°C - Ramp temperature slowly, monitor for exotherm C->D E 5. Reaction at Reflux - Maintain gentle reflux for 4-6 hours - Monitor via TLC/HPLC D->E F 6. Controlled Cooling & Precipitation - Cool to 20°C over 2 hours - Further cool to 0-5°C for 1 hour E->F G 7. Product Filtration - Isolate solid product using a Nutsche filter F->G H 8. Filter Cake Washing - Wash with cold Ethanol (2 x 1 L) G->H I 9. Product Drying - Dry under vacuum at 60°C until constant weight H->I J 10. Final Product - Yield: ~600g - Package and label I->J

Caption: Workflow for the scaled-up synthesis of the target compound.

Scale-Up Synthesis: Step-by-Step Protocol
  • Reactor Preparation: Ensure the 5 L jacketed glass reactor is clean, dry, and inerted with nitrogen. Start the overhead stirrer at a low speed (e.g., 50 RPM).

  • Reagent Charging:

    • Charge 1,3-cyclohexanedione (250 g, 2.23 mol, 1.0 equiv) to the reactor.

    • Charge 4-bromoaniline (384 g, 2.23 mol, 1.0 equiv).

    • Charge triethyl orthoformate (1.1 L, 6.69 mol, 3.0 equiv). Note: The reagent-to-reactant ratio is maintained, but the relative volume is lower than the lab scale. An additional solvent like toluene could be used if mixing becomes an issue, but is generally not required.

  • Controlled Heating:

    • Increase the stirrer speed to 150-200 RPM to ensure good suspension and heat transfer.

    • Set the heating circulator to 130-135 °C. The reaction is endothermic initially but can have a slight exotherm once initiated. Monitor the internal temperature closely and adjust the jacket temperature as needed to maintain a controlled, gentle reflux.

  • Reaction and Monitoring:

    • Maintain the reaction at reflux for 4-6 hours. The extended time relative to the lab scale accounts for the less efficient heat and mass transfer in a larger volume.

    • Take samples periodically (e.g., every hour after the first 2 hours) to monitor completion by TLC or HPLC.

  • Crystallization and Work-up:

    • Once the reaction is complete, begin a controlled cooling phase. Program the circulator to cool the reactor contents to 20 °C over 2-3 hours. Slow cooling is crucial for forming large, easily filterable crystals.

    • Once at 20 °C, cool further to 0-5 °C and hold for at least 1 hour to maximize product precipitation.

  • Filtration and Washing:

    • Transfer the resulting thick yellow slurry to the filtration apparatus.

    • Apply vacuum to remove the mother liquor.

    • Wash the filter cake thoroughly with pre-chilled (0-5 °C) ethanol (2 x 1 L). This step is critical for purity.

  • Drying:

    • Dry the yellow crystalline solid under vacuum at 60 °C. For large quantities, drying can take 12-24 hours. The product is dry when its weight remains constant over a 2-hour period.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance Bright yellow crystalline solid
Melting Point 158-161 °C
¹H NMR (400 MHz, DMSO-d₆)δ 11.25 (br s, 1H, NH), 8.15 (d, 1H, C=CH), 7.55 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.60 (t, 2H, CH₂), 2.35 (t, 2H, CH₂), 1.85 (m, 2H, CH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ 195.5, 185.1, 155.0, 140.1, 132.0, 122.5, 116.8, 101.2, 36.5, 28.8, 21.0
Purity (HPLC) ≥98%

Safety and Troubleshooting

Safety Precautions
  • 4-Bromoaniline: Toxic and an irritant. Handle in a well-ventilated area (fume hood) using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triethyl Orthoformate: Flammable liquid and vapor. Keep away from ignition sources.

  • Thermal Hazards: The reaction is conducted at elevated temperatures. Use caution when handling hot equipment. Ensure the reactor's pressure relief system is functional.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating/reaction time. Moisture in reagents/solvent.Ensure proper reflux temperature is reached. Extend reaction time. Use anhydrous grade reagents and solvents.
Low Yield Product loss during filtration (too soluble in wash solvent). Incomplete precipitation.Ensure the wash solvent (ethanol) is ice-cold. Increase cooling time before filtration.
Dark/Oily Product Impurities in starting materials. Reaction temperature too high, causing decomposition.Use higher purity starting materials. Maintain careful temperature control during reflux. Consider recrystallization from ethanol or isopropanol.
Difficult Filtration Fine, powdery crystals formed due to rapid cooling.Implement a slow, controlled cooling ramp after the reaction is complete to encourage larger crystal growth.

References

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed Protocols for the Synthesis of Enaminones. Reaction and Organic Synthesis, 17(1), 2-49. (A general review on enaminone synthesis).
  • Al-Tel, T. H. (2007). A new efficient one-pot synthesis of 2-aminomethylene-1,3-diones under solvent-free conditions. Tetrahedron Letters, 48(42), 7536-7539.
  • Knoevenagel Condensation. Wikipedia. [Link][2]

  • 1,3-Cyclohexanedione. Wikipedia. [Link][3]

  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. [Link][1]

Sources

Topic: In Silico Docking of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in silico molecular docking of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, a novel small molecule with therapeutic potential. We will explore the strategic identification of plausible protein targets, detail a step-by-step protocol for preparing the ligand and receptor, performing the docking simulation using AutoDock Vina, and analyzing the results. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure accuracy, reproducibility, and meaningful interpretation of the computational results.

Introduction: The Rationale for In Silico Screening

Structure-based drug design (SBDD) is a cornerstone of modern therapeutic development, and molecular docking is one of its most powerful tools.[1] By computationally predicting the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein, we can rapidly screen vast chemical libraries, prioritize candidates for synthesis, and generate hypotheses about their mechanism of action, thereby saving significant time and resources.[2][3]

The compound of interest, this compound, belongs to the 1,3-cyclohexanedione class. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This suggests the compound may interact with a variety of protein targets. This guide will walk through the process of selecting a potential target and evaluating this interaction computationally.

Strategic Target Identification for a Novel Compound

Before any docking can occur, a biologically relevant protein target must be identified. For a novel compound with no established mechanism of action, several computational and inference-based strategies can be employed.[7][8]

  • Similarity-Based Prediction: The most straightforward approach is to search for compounds with similar chemical structures in databases like PubChem or ChEMBL. If structurally similar compounds have known protein targets, those targets become primary candidates for the novel compound.

  • Pharmacophore Modeling: This method uses the 3D arrangement of chemical features of the novel compound to search against a database of pharmacophore models generated from known active ligands of various proteins.[7]

  • Transcriptomic Correlation: Advanced methods compare the gene expression profiles of cells treated with the novel compound to a database of profiles from cells where specific genes (and thus, proteins) have been knocked down. A high correlation suggests a potential drug-target interaction.[9]

  • Reverse Docking (Target Fishing): This involves docking the compound of interest against a large library of protein structures to identify which ones are most likely to bind it. Servers like TarFishDock are designed for this purpose.[7]

For the purpose of this protocol, we will hypothesize a target based on the known activities of related 1,3-cyclohexanedione derivatives, which have shown efficacy against non-small-cell lung cancer (NSCLC) cell lines.[4] Therefore, a relevant protein target implicated in NSCLC, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, will be used as our example.

The Molecular Docking Workflow: A Conceptual Overview

The entire docking process can be visualized as a systematic pipeline, moving from data acquisition and preparation to simulation and analysis. Each step is critical for the validity of the final results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation A Ligand Acquisition (PubChem/Draw) C Ligand Preparation (Add H, Charges, Torsions) A->C B Target Selection (Literature/PDB) D Protein Preparation (Remove H2O, Add H, Charges) B->D F Run Docking (AutoDock Vina) C->F E Define Binding Site (Grid Box Generation) D->E E->F G Analyze Poses & Scores (Binding Affinity) F->G H Visualize Interactions (PyMOL) G->H I Protocol Validation (Re-docking, RMSD) G->I

Caption: The general workflow for a molecular docking experiment.

Prerequisites: Software and Data

To follow this protocol, ensure the following freely available tools are installed and functional:

  • AutoDock Tools (MGLTools): Used for preparing protein (receptor) and ligand files into the required PDBQT format.[10]

  • AutoDock Vina: The core docking engine that performs the conformational search and scoring.[10][11]

  • PyMOL: A molecular visualization system used to inspect structures and analyze docking results.[12][13]

  • Access to Online Databases:

    • PubChem: A database of chemical molecules and their activities.[14]

    • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[15][16]

Detailed Protocol for In Silico Docking

This protocol will use this compound as the ligand and the kinase domain of EGFR (PDB ID: 2GS2) as the target protein. 2GS2 is a structure of EGFR in complex with a known inhibitor, which is ideal for validating our docking protocol.

Step 1: Ligand Preparation

The ligand must be converted into a 3D structure with correct atom types, charges, and defined rotatable bonds for the docking algorithm to process it.

  • Obtain Ligand Structure: Download the 3D structure of this compound (if available) from PubChem or draw it using a chemical sketcher and save it in a common format like SDF or MOL2. For this protocol, we will assume it is saved as ligand.sdf.

  • Format Conversion (if necessary): AutoDock Tools may not directly read SDF files. Use a tool like OpenBabel or PyMOL to convert the SDF to a PDB file.

    • In PyMOL: File > Open > ligand.sdf, then File > Export Molecule... > Save as PDB.

  • Prepare PDBQT File:

    • Launch AutoDock Tools (ADT).

    • Go to Ligand > Input > Open and select your ligand.pdb file.

    • Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. This process adds Gasteiger charges and defines rotatable bonds, which are essential for the force field calculations and conformational flexibility during docking.[17]

Step 2: Target Protein Preparation

The raw PDB file of the protein is not ready for docking. It contains non-essential molecules (like water) and lacks information (like hydrogen atoms) required by the scoring function.[18][19]

  • Download Protein Structure: Go to the RCSB PDB website and download the structure file for PDB ID 2GS2 in PDB format.[16]

  • Clean the Protein: Open 2GS2.pdb in a text editor or a molecular viewer like PyMOL. For this validation run, we will first separate the co-crystallized ligand (named "A85" in this PDB file) and save it separately as native_ligand.pdb. Then, delete all HETATM records corresponding to water molecules (HOH) and the original ligand from the 2GS2.pdb file. Save this cleaned file as receptor.pdb.

  • Prepare Receptor PDBQT File:

    • In ADT, go to File > Read Molecule and open receptor.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms, which are critical for forming hydrogen bonds.

    • Go to Edit > Charges > Add Kollman Charges. These are united-atom charges suitable for proteins.[19]

    • Go to Grid > Macromolecule > Choose. Select 2GS2 as the macromolecule.

    • A prompt will appear to save the prepared file. Save it as receptor.pdbqt.

Step 3: Defining the Binding Site (Grid Box)

We must tell AutoDock Vina where on the protein to perform the docking. This is done by defining a 3D search space, or "grid box," that encompasses the protein's active site.[17]

  • Identify the Active Site: The easiest way is to use the position of the co-crystallized ligand. In ADT, open the native_ligand.pdb you saved earlier.

  • Generate the Grid Box:

    • Go to Grid > Grid Box....

    • A box will appear around the molecule. Adjust the center and dimensions of the box to ensure it fully encloses the binding site where the native ligand was located. A spacing of 1.0 Å is standard. A box size of 20x20x20 Å is a good starting point.

    • Record the center coordinates (x, y, z) and size dimensions (x, y, z). You will need these for the configuration file.

Step 4: Performing the Docking Simulation with AutoDock Vina

AutoDock Vina is run from the command line. It requires a configuration file that specifies the input files and the grid box parameters.[11]

  • Create a Configuration File: Create a text file named config.txt in the same directory as your PDBQT files. Populate it with the following information, replacing the coordinates and dimensions with the values from the previous step:

    • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase computational time but also the reliability of finding the best binding pose. A value of 8 is a good balance for standard docking.[11]

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

Vina will now run the docking simulation. Upon completion, it will generate docking_results.pdbqt containing the predicted binding poses and docking_log.txt with the corresponding binding affinity scores.

Step 5: Analysis and Visualization of Results

The primary output of a docking simulation is a set of binding poses and their predicted binding affinities.

  • Interpret Binding Affinity: Open docking_log.txt. You will see a table of results for different poses (modes). The binding affinity is given in kcal/mol. More negative values indicate stronger predicted binding. The pose with the lowest energy is considered the most favorable.

  • Visualize Docked Poses:

    • Open PyMOL.

    • Load the receptor.pdbqt file.

    • Load the docking_results.pdbqt file. This file contains multiple models; you can switch between them using the arrow keys at the bottom right of the viewer.

    • Display the receptor as a surface and the ligand as sticks to clearly see how it fits into the binding pocket.

  • Analyze Interactions: The key to understanding binding is to identify the specific molecular interactions between the ligand and the protein's active site residues.[12][13]

    • In PyMOL, use the "Action" button to find polar contacts (like hydrogen bonds) within a certain distance (e.g., 3.2 Å).

    • Identify key residues involved in hydrophobic interactions by observing which nonpolar residues are in close proximity to the nonpolar parts of the ligand.

G cluster_interactions Types of Non-Covalent Interactions Ligand Ligand (e.g., 2-[(4-..)-1,3-CHD] H_Bond Hydrogen Bond Ligand->H_Bond H-Donor/Acceptor Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic Nonpolar Group Pi_Stacking π-π Stacking Ligand->Pi_Stacking Aromatic Ring Protein Protein Residue (e.g., THR, LEU) Protein->H_Bond H-Donor/Acceptor Protein->Hydrophobic Nonpolar Residue Protein->Pi_Stacking Aromatic Residue Ionic Ionic Bond

Caption: Key molecular interactions to analyze in docking results.

Step 6: Protocol Validation (Trustworthiness)

To trust our docking results for the novel compound, we must first show that our protocol can accurately reproduce a known binding pose. This is a critical self-validation step.[1]

  • Prepare the Native Ligand: Take the native_ligand.pdb (A85 from 2GS2) and prepare it into a PDBQT file, just as you did for the novel compound.

  • Re-dock the Native Ligand: Use the exact same receptor.pdbqt and config.txt to run a Vina simulation with the native ligand.

  • Calculate RMSD: The Root-Mean-Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal structure pose. A low RMSD value is indicative of a successful docking protocol.

    • In PyMOL, load the crystal structure (2GS2.pdb) and the top-ranked docked pose of the native ligand.

    • Use the align command to compare the docked ligand to the crystal ligand. PyMOL will output the RMSD.

    • Interpretation: An RMSD value < 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[1]

Data Presentation: Example Docking Results

The results of the docking and validation can be summarized for clear comparison.

LigandPose (Mode)Binding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues (Example)
Native Ligand (A85) 1-9.81.15Met769, Leu768, Thr766
(Validation)2-9.51.32Met769, Leu768, Gly770
2-[(4-..)-1,3-CHD 1-8.5N/AMet769, Lys721, Asp831
(Test Compound)2-8.2N/AMet769, Leu820, Cys773
3-7.9N/ALeu768, Ala719, Val702

Note: Data are illustrative and represent typical outputs.

Conclusion and Future Directions

This guide has detailed a robust and validated protocol for performing in silico molecular docking of this compound. By following these steps, researchers can generate reliable predictions of its binding affinity and conformation within a chosen protein target.

A successful docking result, characterized by a strong binding affinity and plausible interactions with key active site residues, provides a strong rationale for advancing the compound to the next stages of the drug discovery pipeline. These stages may include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Assays: To experimentally confirm the biological activity and binding affinity (e.g., through enzyme inhibition assays).

  • Lead Optimization: To guide the synthesis of new derivatives with improved potency and selectivity based on the predicted binding mode.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 19, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved January 19, 2026, from [Link][16]

  • Wikipedia. (2024). Protein Data Bank. Retrieved January 19, 2026, from [Link][20]

  • Proteopedia. (2024). Protein Data Bank. Retrieved January 19, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II. Retrieved January 19, 2026, from a CADD course page.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Available at: [Link][12]

  • ResearchGate. (2013). How to identify potential target protein of any novel small compound in target fishing? Retrieved January 19, 2026, from [Link][7]

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  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
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The Versatile Scaffold: Application Notes for 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient medicinal chemistry campaigns.[1] These molecular frameworks, capable of interacting with multiple biological targets, offer a fertile ground for the development of novel therapeutic agents. 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, a member of the enaminone class of compounds, represents one such versatile scaffold.[2][3] Its inherent electronic and structural features, characterized by a conjugated amine-alkene-carbonyl system, bestow upon it a unique reactivity profile that is highly amenable to the synthesis of a diverse array of heterocyclic compounds.[2]

The 1,3-cyclohexanedione moiety is a well-established pharmacophore, present in a variety of natural products and synthetic molecules with significant biological activities, including herbicidal and therapeutic properties.[4][5] Derivatives of this core structure have been shown to exhibit potent inhibitory activity against enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] Furthermore, the broader class of enaminones serves as a crucial building block in the synthesis of compounds with demonstrated antiviral, anti-inflammatory, antitumor, anticancer, and anticonvulsant activities.[2] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound as a key intermediate in the generation of medicinally relevant small molecules.

Core Synthesis Protocol: Preparation of this compound

The synthesis of the title compound is a straightforward and efficient process, relying on the condensation reaction between a β-dicarbonyl compound and an amine. This protocol outlines a standard procedure that can be adapted and optimized based on available laboratory resources.

Principle of the Reaction

The reaction proceeds via the nucleophilic attack of the primary amine (4-bromoaniline) on one of the carbonyl groups of 1,3-cyclohexanedione. This is followed by dehydration to yield the stable enaminone product. The use of a catalytic amount of acid can facilitate the reaction by protonating a carbonyl group, thereby increasing its electrophilicity.

Experimental Protocol

Materials:

  • 1,3-Cyclohexanedione

  • 4-Bromoaniline

  • Ethanol (or other suitable solvent such as methanol or toluene)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (1.0 eq.) in absolute ethanol (approximately 10-15 mL per gram of dione).

  • Addition of Amine: To this stirring solution, add 4-bromoaniline (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions 1,3-Cyclohexanedione 1,3-Cyclohexanedione Product This compound 1,3-Cyclohexanedione->Product 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Product Ethanol Ethanol Ethanol->Product Catalytic Acid Catalytic Acid Catalytic Acid->Product Reflux Reflux Reflux->Product

Caption: Synthesis of the target enaminone.

Application as a Versatile Synthetic Intermediate

The true utility of this compound in medicinal chemistry lies in its ability to serve as a precursor for a wide range of heterocyclic scaffolds. The enaminone moiety provides multiple reactive sites for cyclization reactions.

Synthesis of Substituted Quinolines

The enaminone can undergo thermal cyclization to form tetrahydroacridinone derivatives, which can be subsequently aromatized to quinolines. This class of compounds is of significant interest due to their presence in numerous anticancer and antimicrobial agents.

Protocol for Tetrahydroacridinone Synthesis:

  • Place this compound in a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 200-250 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

G Enaminone 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione Cyclization Thermal Cyclization (e.g., Dowtherm A, high temp) Enaminone->Cyclization Tetrahydroacridinone Substituted Tetrahydroacridinone Cyclization->Tetrahydroacridinone

Caption: Pathway to tetrahydroacridinones.

Synthesis of Pyrazole Derivatives

Reaction with hydrazine derivatives can lead to the formation of pyrazole-fused ring systems. Pyrazoles are a well-known class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Protocol for Pyrazole Synthesis:

  • Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq.).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

G Enaminone 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione Pyrazole Substituted Indazole Derivative Enaminone->Pyrazole Reagent Hydrazine Derivative (e.g., Hydrazine Hydrate) Reagent->Pyrazole Conditions Ethanol/Acetic Acid Reflux Conditions->Pyrazole

Caption: Synthesis of pyrazole derivatives.

Potential Biological Activities and Therapeutic Targets

While specific biological data for this compound is not extensively reported in the public domain, the chemical scaffolds that can be synthesized from it are associated with a range of therapeutic applications.

  • Anticancer Activity: The "bromoanilino" moiety is present in known tyrosine kinase inhibitors.[6] Heterocyclic systems derived from this starting material, such as quinolines and pyrazoles, have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[7] For example, certain pyrazolidinones have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.[7]

  • Antimicrobial Activity: The 1,3-cyclohexanedione core and its derivatives have been investigated for their antibacterial properties.[8][9] The incorporation of this scaffold into more complex heterocyclic systems could lead to the development of novel antimicrobial agents.

  • Enzyme Inhibition: As previously mentioned, the 1,3-cyclohexanedione skeleton is a key feature of inhibitors of enzymes like HPPD.[5] This suggests that derivatives of this compound could be explored as potential inhibitors for other enzymes of therapeutic interest.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile synthetic intermediate. Its value in medicinal chemistry is underscored by the diverse range of biologically active heterocyclic compounds that can be efficiently synthesized from it. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery endeavors. Future work should focus on the synthesis of libraries of compounds derived from this intermediate and their systematic biological evaluation against a panel of therapeutic targets to uncover novel lead compounds for further development.

References

  • Al-Suwaidan, I. A., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. Available at: [Link]

  • Hassan, E. A., & Ahmed, M. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. International Journal of Current Research, 6(11), 9583-9637. Available at: [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9326. Available at: [Link]

  • bioRxiv. (2021). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. Available at: [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved from [Link]

  • PubMed. (n.d.). Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones. Retrieved from [Link]

  • Pharmacia. (2024). Synthesis and preliminary antimicrobial evaluation of new 7-amino-4-methyl-coumarin thiazolidinone conjugates. Pharmacia, 71. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Retrieved from [Link]

  • PubMed. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Multicomponent synthesis of functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones via [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. Retrieved from [Link]

  • PubMed. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Retrieved from [Link]

  • PubMed. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]

  • PubMed. (2010). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve reaction yield and purity.

Introduction

The synthesis of this compound, a β-enaminone, is a critical reaction in the development of various pharmaceutical intermediates. Enaminones are versatile building blocks in organic synthesis due to their unique electronic and steric properties.[1] The reaction, typically a condensation between 1,3-cyclohexanedione and 4-bromoaniline, can present several challenges, including low yields, byproduct formation, and product instability. This guide provides a comprehensive resource to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low to No Product Formation

  • Question: My reaction shows a low yield or no formation of the desired enaminone, with starting materials largely unconsumed. What are the likely causes and how can I fix this?

  • Answer: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or catalyst inefficiency.

    • Causality: The formation of the enaminone proceeds through a nucleophilic addition of the aniline to one of the carbonyl groups of the dione, followed by dehydration. This process is often catalyzed by acid or heat. Insufficient activation of the carbonyl group or a deactivated aniline can stall the reaction. The presence of an electron-withdrawing group (like bromine) on the aniline can decrease its nucleophilicity, making the reaction more challenging.[2]

    • Troubleshooting Actions:

      • Catalyst Choice and Concentration: If you are running the reaction without a catalyst, consider adding a catalytic amount of a mild acid. Common choices include p-toluenesulfonic acid (p-TSA), acetic acid, or a Lewis acid like ceric ammonium nitrate (CAN).[3] Start with a low catalyst loading (e.g., 1-5 mol%) and optimize from there.

      • Reaction Temperature: Many enaminone syntheses benefit from elevated temperatures to drive the dehydration step.[4] If you are running the reaction at room temperature, try increasing the temperature to reflux in a suitable solvent like toluene or ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

      • Water Removal: The dehydration step is an equilibrium process. To drive the reaction towards the product, active removal of water is highly effective. The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a standard and effective technique.

      • Solvent Selection: The choice of solvent can influence reaction rates. Protic solvents like ethanol can participate in hydrogen bonding and may be suitable, while aprotic solvents like toluene are excellent for azeotropic water removal.[4] Experiment with different solvents to find the optimal medium for your specific substrate combination.

Issue 2: Significant Byproduct Formation

  • Question: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?

  • Answer: Byproduct formation in enaminone synthesis often arises from self-condensation of the starting materials or competing reaction pathways.

    • Causality: The primary side reaction is often the Michael addition of a second molecule of 1,3-cyclohexanedione to the initially formed enaminone.[2] Self-condensation of the 1,3-cyclohexanedione can also occur, especially under harsh basic or acidic conditions.

    • Troubleshooting Actions:

      • Stoichiometry Control: Ensure an accurate 1:1 molar ratio of 1,3-cyclohexanedione to 4-bromoaniline. A slight excess of the aniline can sometimes help to consume the dione and minimize its self-condensation.

      • Controlled Addition: Instead of adding all reagents at once, try a slow, portion-wise, or dropwise addition of one reactant to the other. This can help to maintain a low concentration of the added reactant and suppress side reactions.

      • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to the formation of degradation products and byproducts. Monitor the reaction closely by TLC and stop it once the starting materials are consumed.

      • Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is often effective for separating the desired enaminone from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed to improve purity.

Issue 3: Product Degradation During Workup or Purification

  • Question: My product appears to be forming, but I experience significant losses during the aqueous workup or purification steps. Why is this happening and what can I do?

  • Answer: Enaminones can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to degradation back to the starting materials.

    • Causality: The enaminone linkage is essentially a vinylogous amide and can be cleaved by hydrolysis. The stability of the enaminone is influenced by the electronic properties of the substituents and the pH of the medium. Enaminones derived from cyclic 1,3-dicarbonyl compounds are generally more stable than their acyclic counterparts.[4]

    • Troubleshooting Actions:

      • Neutral Workup: Avoid strongly acidic or basic conditions during the workup. If an acid catalyst was used, neutralize the reaction mixture with a mild base like sodium bicarbonate solution before extraction. Wash the organic layers with brine to remove excess water.

      • Minimize Contact with Water: Perform extractions and washes efficiently to minimize the contact time of the product with the aqueous phase.

      • Solvent Choice for Purification: When performing column chromatography, choose a non-protic solvent system if possible. If a protic solvent like methanol is necessary, use it in combination with a less polar solvent and work quickly.

      • Storage: Store the purified product in a cool, dark, and dry place. For long-term storage, keeping the compound as a solid under an inert atmosphere is recommended.[4]

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or add a catalyst. Use a Dean-Stark trap to remove water.
Deactivated anilineUse a more forcing catalyst (e.g., a Lewis acid) or higher temperatures.
Byproduct Formation Incorrect stoichiometryUse a 1:1 molar ratio of reactants; consider a slight excess of aniline.
Michael addition side reactionControl the addition of one reactant to the other; monitor reaction progress closely.
Product Degradation Hydrolysis during workupUse a neutral workup with mild bases (e.g., NaHCO₃); minimize contact with water.
Instability on silica gelUse a less acidic grade of silica gel or consider an alternative purification method like recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the bromine atom on the aniline in this reaction?

    • A1: The bromine atom is an electron-withdrawing group. This has two main effects: it decreases the nucleophilicity of the aniline nitrogen, potentially slowing down the initial addition step, but it also increases the acidity of the N-H proton in the intermediate, which can facilitate the final dehydration step.

  • Q2: Can I use a different catalyst for this synthesis?

    • A2: Yes, a variety of catalysts have been reported for enaminone synthesis, including various Lewis acids (e.g., Zn(OAc)₂, Sc(OTf)₃), solid-supported acids, and even some metal complexes.[1][3] The optimal catalyst will depend on your specific reaction conditions and scale.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The product, being more conjugated, should have a different Rf value and may be visible under UV light.

  • Q4: Is it possible to perform this reaction under solvent-free conditions?

    • A4: Yes, solvent-free or mechanochemical (grinding) methods have been successfully employed for enaminone synthesis.[3] These "green chemistry" approaches can offer advantages such as shorter reaction times and easier workup.

Experimental Protocols

Protocol 1: Catalytic Synthesis using p-Toluenesulfonic Acid (p-TSA) with Azeotropic Water Removal

This protocol is a robust method for achieving high yields by actively removing water to drive the reaction to completion.

  • Materials:

    • 1,3-Cyclohexanedione (1.0 eq)

    • 4-Bromoaniline (1.0 eq)

    • p-Toluenesulfonic acid monohydrate (0.05 eq)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-cyclohexanedione, 4-bromoaniline, and a catalytic amount of p-TSA.

    • Add a sufficient volume of toluene to suspend the reactants.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Reaction Mechanism

The synthesis of this compound proceeds through a well-established mechanism involving nucleophilic addition followed by dehydration.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione Hemiaminal Hemiaminal 1,3-Cyclohexanedione->Hemiaminal 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Hemiaminal Nucleophilic Addition Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Protonation & Loss of H2O Enaminone 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione Iminium_Ion->Enaminone Deprotonation

Caption: Proposed mechanism for enaminone formation.

Troubleshooting Workflow

A systematic approach is key to resolving issues in the synthesis.

Troubleshooting_Workflow Start Low Yield of Enaminone Check_Conversion Check TLC for Starting Materials Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Remaining Check_Conversion->Low_SM No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Add Catalyst - Remove Water High_SM->Optimize_Conditions Check_Byproducts Check for Byproducts/ Streaking on TLC Low_SM->Check_Byproducts Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Byproducts_Present Significant Byproducts/ Degradation Check_Byproducts->Byproducts_Present Yes No_Byproducts Clean Reaction Profile Check_Byproducts->No_Byproducts No Optimize_Workup Optimize Workup & Purification: - Neutral pH - Minimize Water Contact - Recrystallization Byproducts_Present->Optimize_Workup No_Byproducts->Successful_Synthesis Optimize_Workup->Successful_Synthesis

Caption: A workflow for troubleshooting low product yield.

References

  • ResearchGate. (n.d.). Proposed mechanism for the enaminone formation. [Link]

  • The Organic Chemistry Tutor. (2025, March 4). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. [Link]

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Technical Support Center: Synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) during the synthesis of this valuable enaminone intermediate.

Introduction to the Synthesis

The synthesis of this compound is a condensation reaction between 4-bromoaniline and 1,3-cyclohexanedione. This reaction, a variation of the Knoevenagel condensation, proceeds through the formation of an enamine from a primary amine and a β-dicarbonyl compound.[1][2] While seemingly straightforward, the reaction is sensitive to several parameters that can lead to the formation of undesirable side products and reduced yields. This guide addresses the most common challenges and provides scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation & Low Yield
Question 1: My reaction is very slow or appears to be incomplete, with significant starting material remaining. What is the cause?

Answer: This issue often stems from two primary factors: the inherent reactivity of the starting materials and suboptimal reaction conditions.

  • Electronic Effects of the Aniline: The bromine atom on the 4-bromoaniline is an electron-withdrawing group. This reduces the nucleophilicity of the aniline's nitrogen atom, making its initial attack on the carbonyl carbon of the 1,3-cyclohexanedione less favorable compared to an unsubstituted or electron-donating group-substituted aniline.[3]

  • Tautomeric Equilibrium of the Diketone: 1,3-Cyclohexanedione exists in equilibrium between its diketo and enol forms. The reaction occurs on the more reactive enol tautomer.[4] Conditions that do not favor enolization can slow the reaction.

  • Insufficient Water Removal: The condensation reaction produces water as a byproduct. According to Le Châtelier's principle, failure to remove this water can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[5]

Troubleshooting Protocol:

  • Solvent Choice: Switch to a solvent like toluene or benzene that allows for the azeotropic removal of water using a Dean-Stark apparatus. This actively drives the reaction forward.

  • Catalysis: While often performed without a catalyst, a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or acetic acid) can be used. The acid protonates the carbonyl oxygen of the diketone, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[5] Be cautious, as excess acid can promote side reactions.

  • Temperature Optimization: Gently heating the reaction mixture (e.g., to the reflux temperature of the chosen solvent) can provide the necessary activation energy to overcome the reduced nucleophilicity of the aniline. Monitor the reaction closely to avoid thermal degradation.

Section 2: Identification and Mitigation of Side Reactions
Question 2: I've isolated a significant amount of a high-molecular-weight, discolored, or tarry substance. What is it and how can I prevent it?

Answer: This is a classic sign of the self-condensation of 1,3-cyclohexanedione. 1,3-diketones are known to be unstable and can undergo aldol-type condensation reactions with themselves, especially at elevated temperatures or in the presence of strong acids or bases, leading to polymeric byproducts.[6]

dot

Caption: Self-condensation of 1,3-cyclohexanedione competes with the desired reaction.

Mitigation Strategies:

  • Strict Temperature Control: Avoid excessive heating. If using reflux, ensure it is gentle and uniform.

  • Order of Addition: Add the 4-bromoaniline solution dropwise to the solution of 1,3-cyclohexanedione. This maintains a low concentration of the unreacted diketone at any given time, favoring the reaction with the aniline over self-condensation.

  • Catalyst Choice: Use only mild catalysts. Strong bases like sodium hydroxide or alkoxides will aggressively promote self-condensation.

Question 3: During workup or purification, my product yield decreases significantly, and I see my starting materials reappear on TLC analysis. Why is this happening?

Answer: You are likely observing the hydrolysis of your enaminone product. Enaminones, while more stable than simple enamines, are susceptible to hydrolysis back to their constituent amine and β-dicarbonyl compound, particularly under acidic aqueous conditions.[7][8] The mechanism involves protonation of the enamine's α-carbon, followed by the addition of water to the resulting iminium ion, which then collapses to regenerate the starting materials.[9][10]

dot

Hydrolysis_Mechanism Enaminone 2-[(4-Bromoanilino)methylene] -1,3-cyclohexanedione (Product) Protonation Protonated Intermediate (Iminium Ion) Enaminone->Protonation + H₃O⁺ Hemiaminal Hemiaminal Intermediate Protonation->Hemiaminal + H₂O Start_Materials 4-Bromoaniline + 1,3-Cyclohexanedione (Reactants) Hemiaminal->Start_Materials Collapse - H₃O⁺ Start_Materials->Enaminone Synthesis - H₂O

Caption: Acid-catalyzed hydrolysis pathway for the enaminone product.

Preventative Measures:

  • Workup Conditions: During the workup phase, avoid washing with acidic solutions (e.g., HCl). Use neutral (water) or slightly basic (saturated sodium bicarbonate solution) washes.

  • Purification Method: If performing column chromatography, ensure the silica gel is not overly acidic. It can be neutralized by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

  • Recrystallization Solvent: For recrystallization, use anhydrous solvents. Acetonitrile has been shown to be an effective solvent for the purification of 1,3-cyclohexanedione and related products.[11] Ethanol or isopropanol can also be effective.

Section 3: Product Purity & Characterization
Question 4: My final product is an off-white or yellow solid, but the literature reports a different color. Is it impure?

Answer: The pure product, this compound, is typically a yellow crystalline solid.[12] Deviations to off-white, tan, or brownish colors can indicate the presence of impurities, often residual starting materials or small amounts of the polymeric side products discussed earlier. A single, sharp melting point is a good indicator of purity. If the melting point is broad or lower than the literature value, further purification is recommended.

Parameter Observation Potential Cause Recommended Action
Color Brownish/TarrySelf-condensation of 1,3-cyclohexanedione[6]Recrystallize from a suitable solvent like ethanol or acetonitrile.[11]
Melting Point Broad range, lower than expectedPresence of impurities (starting materials, byproducts)Perform another recrystallization or column chromatography.
1H NMR Signals for unreacted 1,3-cyclohexanedione or 4-bromoanilineIncomplete reaction or product hydrolysis[7]Re-purify the product. Optimize reaction conditions for future batches.
Stability Darkens over time when exposed to airPotential oxidation or degradation of 1,3-diketone moiety[6]Store the purified product under an inert atmosphere (N₂ or Ar) and protected from light.

Experimental Protocols

Optimized Synthesis Protocol

This protocol incorporates azeotropic water removal to drive the reaction to completion.

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add 1,3-cyclohexanedione (5.60 g, 50 mmol) and toluene (100 mL).

  • Dissolution: Stir the mixture at room temperature until the diketone is fully dissolved.

  • Reactant Addition: In a separate beaker, dissolve 4-bromoaniline (8.60 g, 50 mmol) in toluene (50 mL). Add this solution to the reaction flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Isolation: Once the reaction is complete, cool the flask to room temperature. The product will often precipitate from the toluene. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold toluene or hexanes to remove soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 40-50°C to yield this compound.

Purification by Recrystallization
  • Solvent Selection: Place the crude, dried product into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol or acetonitrile to the flask while stirring or swirling until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

References

  • Cho, M. J., & Tsal, Y. H. (1984). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 73(6), 783-787. [Link]

  • Asif, M. (2016). A review on the hydrolysis of imine or Schiff bases. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 63-71. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Hodson, H. F., et al. (1998). Process for the manufacture of 1,3-cyclohexanedione. U.S.
  • Farmer, S. (2023). Enamine Reactions. Chemistry LibreTexts. [Link]

  • Leonard, M. S. (2013). Enamine Formation and Hydrolysis. YouTube. [Link]

  • Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 34(11), 3329-3332. [Link]

  • Gawande, M. B., et al. (2013). A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Enamine. Wikipedia. [Link]

  • Seki, T., & Georg, G. I. (2008). Synthesis of an Enaminone Library via the Sequence of aza-Michael Addition, Wolff Rearrangement, and Ketene Cyclization. Organic Letters, 10(18), 4053–4056. [Link]

  • Galeev, T. A., et al. (2020). Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Catalytic Enantioselective Synthesis of Cyclic β-Enaminones from meso-1,3-Diketones. Angewandte Chemie International Edition, 59(32), 13395-13399. [Link]

  • Shaabani, A., et al. (2005). Chemoselective Multicomponent Condensation of 1,3-Cyclohexanedione, Urea or Thiourea with Aldehydes: One-Pot Synthesis of Two Families of Fused Heterobicyclic and Spiro-fused Heterobicyclic Aliphatic Rings. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of enaminones. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). 1,3-Cyclohexanedione. Wikipedia. [Link]

  • Balan, I. V., & Volochnyuk, D. M. (2015). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 51(6), 769-798. [Link]

  • Lin, W., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. ACS Omega, 8(28), 25255–25263. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]

  • Gijsen, H. J. M., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(1), 1-10. [Link]

  • Jin, T. S., et al. (2006). Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst. ResearchGate. [Link]

  • Harisha, A. S., et al. (2022). A new finding in the old Knoevenagel condensation reaction. Results in Chemistry, 4, 100376. [Link]

  • Wikipedia contributors. (2023). Thermal decomposition. Wikipedia. [Link]

  • Organic Chemistry Tutor. (2018). Knoevenagel Condensation. YouTube. [Link]

  • El-Sayed, R., et al. (2017). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Organic Chemistry, 7(3), 269-289. [Link]

  • Hassan, E. A., & Ahmed, A. M. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. ResearchGate. [Link]

  • Molchanov, S., & Gryff-Keller, A. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(3), 447-454. [Link]

  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]

  • Kozlov, N. G., et al. (2007). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. ResearchGate. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Michael, J. P., & de Koning, C. B. (2003). Recent Developments in the Chemistry of Enaminones. ResearchGate. [Link]

  • Dalvie, D. K., et al. (2012). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters, 3(11), 923–927. [Link]

  • Zhang, L., et al. (2013). Analysis and purification of hydrogenation products of resorcinol. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(8), 15026–15044. [Link]

  • Reddy, P. P., et al. (2004). Process for the preparation of monoketals of 1,4-cyclohexanedione including 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal. U.S.

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Technical Support Center: Purification of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione (CAS: 341968-26-1). This guide is designed for researchers, chemists, and drug development professionals who are working with this enaminone intermediate. The synthesis of this compound, typically via condensation of 1,3-cyclohexanedione and 4-bromoaniline, is generally straightforward. However, achieving high purity of the final product often presents challenges that can impact downstream applications.[1][2]

This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during the purification process. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to adapt and optimize these protocols for your specific laboratory context.

Section 1: Initial Assessment of the Crude Product

A successful purification strategy begins with a thorough understanding of the crude material. Rushing into a purification technique without this initial analysis can lead to low yields and wasted effort.

Q: What is the essential first step after isolating my crude this compound?

A: Before attempting any purification, you must first assess the impurity profile of your crude product. This initial characterization is a self-validating step that dictates the most efficient path forward.

  • Thin-Layer Chromatography (TLC): This is the quickest and most effective initial assessment. It helps visualize the number of components in your crude mixture. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation. The presence of multiple spots indicates significant impurities.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum is invaluable. It can definitively identify unreacted starting materials or common side products. For instance, the characteristic aromatic signals of 4-bromoaniline or the aliphatic protons of 1,3-cyclohexanedione are easily distinguishable from the product signals.[3][4]

  • Melting Point: A broad and depressed melting range is a classic indicator of an impure compound.[5]

Based on this initial data, you can select the most appropriate purification strategy using the decision tree outlined below.

Purification_Decision_Tree start Crude Product Analysis (TLC/NMR) purity_check Is the product >90% pure by NMR? start->purity_check impurity_id What is the main impurity? purity_check->impurity_id No   recrystallize Proceed with Recrystallization purity_check->recrystallize  Yes wash Perform Acid/Base Wash impurity_id->wash Unreacted Starting Materials   chromatography Use Flash Column Chromatography impurity_id->chromatography Multiple Impurities or Unknowns   wash->recrystallize After Wash

Caption: Purification strategy decision tree.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems in a question-and-answer format.

Q: My crude product is a dark, oily residue and fails to solidify, even after drying under a high vacuum. What should I do?

A: This is a common issue, typically caused by one of two factors: a high concentration of impurities disrupting the crystal lattice formation or the presence of residual high-boiling-point solvents (like DMF or DMSO).

  • Probable Cause & Solution 1: Residual Solvent. Try trituration. Suspend the oil in a solvent in which your product is insoluble but the offending solvent is soluble. For this compound, cold diethyl ether or a hexane/ethyl acetate (9:1) mixture is effective. Stir the suspension vigorously. The product should precipitate as a solid, which can then be filtered.

  • Probable Cause & Solution 2: High Impurity Load. If trituration fails, the impurity level is likely too high for simple crystallization. In this case, direct purification by flash column chromatography is the most logical next step.[6] This is often necessary when the reaction has not gone to completion or has produced significant side products.[1]

Q: I performed a recrystallization, but my product is still colored and shows impurities on TLC. What went wrong?

A: The effectiveness of recrystallization is entirely dependent on the choice of solvent. If impurities persist, your solvent system is not providing adequate differentiation in solubility between the product and the contaminants.

  • Causality: An ideal recrystallization solvent should dissolve the product completely at an elevated temperature but very poorly at low temperatures, while the impurities remain soluble at all temperatures.

  • Solution: Re-evaluate your solvent system.

    • Solvent Screening: Test the solubility of your impure product in a range of solvents (see Table 1) on a small scale. Good candidates will show poor solubility at room temperature but good solubility upon heating.

    • Consider a Two-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify and then allow it to cool slowly.

    • Decolorize with Activated Charcoal: If the primary issue is color, it is likely due to highly conjugated, polymeric side products. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Then, allow the filtrate to cool.

Solvent Polarity Boiling Point (°C) Typical Use Case
HexanesNon-polar69Good "poor" solvent for two-solvent systems
TolueneNon-polar111For less polar products; higher boiling point
Dichloromethane (DCM)Polar Aprotic40Good "good" solvent; volatile
Ethyl AcetatePolar Aprotic77General purpose, often used with hexanes
AcetonePolar Aprotic56Strong solvent for dissolving crude material
AcetonitrilePolar Aprotic82Effective for many nitrogen-containing compounds[7]
IsopropanolPolar Protic82General purpose
EthanolPolar Protic78Commonly used, but can lead to lower recovery
Table 1: Common solvents for recrystallization screening.

Q: My ¹H NMR spectrum clearly shows unreacted 4-bromoaniline and 1,3-cyclohexanedione. How can I remove these without chromatography?

A: You can exploit the different acid-base properties of the starting materials versus the enaminone product. This is best done during the initial reaction workup.

  • Removing 4-bromoaniline (Basic Impurity): After the reaction, dissolve the crude mixture in a water-immiscible solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-bromoaniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

    • Mechanism Insight: R-NH₂ + HCl → R-NH₃⁺Cl⁻ (water-soluble)

  • Removing 1,3-cyclohexanedione (Acidic Impurity): The enol tautomer of 1,3-cyclohexanedione is weakly acidic.[8] After the acid wash, you can subsequently wash the organic layer with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃). This will deprotonate the 1,3-cyclohexanedione, forming a water-soluble enolate salt that partitions into the aqueous layer.

    • Caution: Avoid using strong bases like NaOH, as they can potentially hydrolyze the enaminone product.

After these washes, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The resulting solid should be significantly purer and an excellent candidate for a final recrystallization.

Section 3: Standardized Purification Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol assumes you have a crude solid that is at least 70-80% pure.

  • Solvent Selection: Based on prior screening, select an appropriate solvent (e.g., acetonitrile or an ethyl acetate/hexane mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid. Ensure the solution is near the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Return to heat and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B C Dissolve Completely B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filter Crystals E->F G Wash with Cold Solvent F->G H Dry Under High Vacuum G->H

Caption: Optimized recrystallization workflow.

Protocol 2: Flash Column Chromatography

This is the method of choice for complex mixtures or when recrystallization fails.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[6]

  • Mobile Phase (Eluent): Select an eluent system based on TLC analysis. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value for your product of ~0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. Dry loading often results in better separation.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Eluent System Typical Ratio (v/v) Use Case
Ethyl Acetate / Hexanes10% to 50% EtOAcGeneral purpose, good for separating moderately polar compounds.
Dichloromethane / Methanol1% to 5% MeOHFor more polar products or impurities that do not move in EtOAc/Hexanes.
Table 2: Common eluent systems for flash chromatography of enaminones.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound?

A: The pure compound is typically an off-white to pale yellow crystalline solid. A sharp melting point is a good indicator of high purity. While the exact value can vary slightly, it should be in a narrow range (e.g., 1-2 °C).

Q: How should I store the purified compound?

A: Enaminones are generally stable, but like many organic compounds, they should be protected from light, moisture, and excessive heat. Store the solid in a tightly sealed container, preferably in a desiccator or a freezer for long-term storage, to prevent potential degradation.

Q: What are the key characteristic spectroscopic signals to confirm the product's identity?

A:

  • ¹H NMR: Look for a singlet for the vinyl proton (-CH=) and a broad singlet for the amine proton (-NH-), both typically downfield. You will also see the characteristic multiplets for the cyclohexanedione ring protons and the AA'BB' pattern for the 4-bromophenyl group.

  • FT-IR: Expect strong absorption bands for the N-H stretch, the conjugated C=O (ketone) stretch (typically at a lower wavenumber than a non-conjugated ketone), and C=C stretches.[5]

  • Mass Spec: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (294.14 g/mol for C₁₃H₁₂BrNO₂), with a characteristic isotopic pattern for the single bromine atom (roughly equal intensity M+ and M+2 peaks).[9]

Q: Is preparative HPLC a viable option for purification?

A: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a very powerful purification technique that can be used, especially for achieving very high purity (>99.5%) on a small to medium scale. It is particularly useful for separating impurities that are very close in polarity to the main product. However, it is more resource-intensive and expensive than flash chromatography or recrystallization.

References

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  • Hassan, E. A., Abo-Bakr, A. M., & Fandy, R. F. (2014). 1,3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research. [Link]

  • Li, Y., et al. (2023). Multicomponent synthesis of functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones via [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. Organic Chemistry Frontiers, 10(15), 3749-3754. [Link]

  • Zhang, J., et al. (2016). Analysis and purification of hydrogenation products of resorcinol. Guangzhou Huagong (Guangzhou Chemical Industry), 44(1), 60-61. [Link]

  • Gryff-Keller, A., et al. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(3), 447-454. [Link]

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Stability issues of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this enaminone compound. Here, we address common stability challenges encountered during experimental work and offer scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this enaminone is primarily dictated by its susceptibility to hydrolysis, which is the main degradation pathway.[1] This process is significantly influenced by several factors:

  • pH: Acidic conditions catalyze the hydrolysis of enaminones, breaking them down into their constituent amine (4-bromoaniline) and β-dicarbonyl compound (1,3-cyclohexanedione).[2][3][4] The rate of this degradation is highly sensitive to even minor changes in the acidity of the solution.[2]

  • Solvent Type: Protic solvents, especially water, can facilitate hydrolysis. The use of aprotic solvents is recommended to enhance stability in solution.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]

  • Light Exposure: Enaminones can be photosensitive, and exposure to light may lead to isomerization or decomposition.[5][6]

Q2: How does the cyclic structure of the 1,3-cyclohexanedione moiety contribute to the compound's stability?

A2: The cyclic nature of the 1,3-dicarbonyl portion of the molecule confers greater stability compared to analogous acyclic enaminones.[1][2] This enhanced stability is a known characteristic of enaminones derived from cyclic 1,3-dicarbonyl compounds.[1][2]

Q3: What are the best practices for storing this compound?

A3: To ensure the long-term integrity of the compound, it is best to store it as a solid in a cool, dark, and dry environment.[1] When preparing solutions, use anhydrous aprotic solvents and, ideally, prepare them fresh for each experiment to minimize degradation.[1]

Q4: Can I anticipate the degradation products of this compound in my experiments?

A4: Yes, the primary degradation products resulting from hydrolysis are 4-bromoaniline and 1,3-cyclohexanedione. Under acidic conditions, the enamine functionality is hydrolyzed back to the corresponding ketone and amine.[3][7]

II. Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.

Issue 1: Rapid degradation of the compound observed in an aqueous buffer system.

Q: I'm observing a rapid loss of my compound in an aqueous buffer (pH 5.5) during my assay, confirmed by HPLC. What is happening and how can I mitigate this?

A: The observed degradation is most likely due to acid-catalyzed hydrolysis. Enaminones are known to be unstable in acidic aqueous solutions, with the rate of hydrolysis being significantly faster in acidic media.[2][4]

Troubleshooting Actions:

  • pH Adjustment: If your experimental conditions permit, increase the pH of the buffer. Enaminones are generally more stable at a physiological pH (around 7.4).[4] A stability study of a similar enaminone showed it was very stable in a buffer solution of physiological pH, with a half-life of 24 days at 25°C.[4]

  • Solvent Modification: If possible, reduce the percentage of water in your solvent system. Consider using a co-solvent such as DMSO or acetonitrile to prepare a concentrated stock solution, which is then diluted into the aqueous buffer immediately before the experiment.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.[5]

Issue 2: Inconsistent results and appearance of unknown peaks in LC-MS analysis after storing the compound in methanol.

Q: I prepared a stock solution of this compound in methanol and stored it at 4°C. After a few days, I see new peaks in my LC-MS and my assay results are not reproducible. What could be the cause?

A: Methanol is a protic solvent and can facilitate the hydrolysis of the enaminone, albeit slower than water. Over time, even at low temperatures, significant degradation can occur. The new peaks are likely the hydrolysis products: 4-bromoaniline and 1,3-cyclohexanedione.

Troubleshooting Actions:

  • Solvent Selection: Switch to an aprotic solvent for your stock solution. Recommended solvents include anhydrous DMSO, acetonitrile, or DMF.

  • Fresh Preparation: Always prepare solutions fresh before use. If storage is unavoidable, store at -20°C or -80°C in an anhydrous aprotic solvent and minimize freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of solutions, consider blanketing the vial with an inert gas like argon or nitrogen to displace moisture and oxygen.

Issue 3: Color change of the solid compound upon exposure to laboratory light.

Q: I left a vial of the solid compound on my lab bench, and it has changed color. Is it still usable?

A: The color change is a strong indicator of photodegradation.[5][6] Exposure to light can cause cis-trans isomerization or other photochemical reactions, leading to the formation of impurities.[6] The compound's purity is likely compromised, and it may not be suitable for use in sensitive applications.

Troubleshooting Actions:

  • Proper Storage: Always store the solid compound in an amber vial or a container protected from light.

  • Purity Check: Before use, verify the purity of the light-exposed material using an appropriate analytical technique like HPLC or NMR. Compare the results to a fresh or properly stored standard.

  • Handling Practices: When weighing or handling the compound, minimize its exposure to direct light.

III. Experimental Protocols & Data

This section provides standardized protocols for assessing the stability of this compound.

Protocol 1: Determination of Hydrolytic Stability by HPLC

This protocol outlines a method to quantify the rate of hydrolysis in different buffer systems.

1. Preparation of Buffers and Stock Solution:

  • Prepare buffers at various pH values (e.g., pH 4.0, 7.4, and 9.0).
  • Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in anhydrous acetonitrile or DMSO.

2. Kinetic Experiment:

  • Equilibrate the buffer solutions to a constant temperature (e.g., 25°C or 37°C) in a temperature-controlled autosampler.
  • Initiate the degradation by diluting the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • Inject samples onto the HPLC at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

3. HPLC Analysis:

  • Use a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.[4][8][9]
  • Monitor the peak area of the parent compound over time.

4. Data Analysis:

  • Plot the natural logarithm of the peak area of the parent compound versus time.
  • The degradation rate constant (k) can be determined from the slope of the linear regression.
  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Table 1: Expected Relative Stability in Different Solvents

Solvent TypeExample SolventsExpected Stability of this compoundRationale
Aprotic PolarDMSO, Acetonitrile, DMFHighThese solvents do not participate in hydrolysis.
Aprotic NonpolarDichloromethane, TolueneModerate to HighLow water content and inability to protonate the enaminone.
Protic PolarWater, Methanol, EthanolLowThese solvents can act as proton donors and facilitate hydrolysis.
Acidic Aqueous BufferpH < 7Very LowAcid catalysis significantly accelerates the hydrolysis rate.[2][4]
Neutral/Basic Aqueous BufferpH ≥ 7.4Moderate to HighReduced rate of hydrolysis compared to acidic conditions.[4]
Protocol 2: Photostability Assessment

This protocol is based on the ICH Q1B guideline for photostability testing.[10][11]

1. Sample Preparation:

  • Place a thin layer of the solid compound in a chemically inert, transparent container.
  • Prepare a solution of the compound in a suitable aprotic solvent (e.g., acetonitrile).
  • Prepare control samples for both solid and solution by wrapping them in aluminum foil to protect them from light.

2. Light Exposure:

  • Expose the samples to a light source that provides both cool white fluorescent and near-UV light.
  • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[11]
  • Place the dark control samples alongside the exposed samples.

3. Analysis:

  • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
  • Compare the chromatograms to identify any degradation products and quantify the loss of the parent compound.

IV. Visualizations

Hydrolysis Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

Hydrolysis_Pathway Compound 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione Protonation Protonation of α-carbon Compound->Protonation + H⁺ Iminium Iminium Ion Intermediate Protonation->Iminium Water_Attack Nucleophilic attack by Water Iminium->Water_Attack + H₂O Tetrahedral Tetrahedral Intermediate Water_Attack->Tetrahedral Proton_Transfer Proton Transfer Tetrahedral->Proton_Transfer Cleavage Cleavage Proton_Transfer->Cleavage Products 4-Bromoaniline + 1,3-Cyclohexanedione Cleavage->Products

Caption: Acid-catalyzed hydrolysis of the enaminone.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence for diagnosing and resolving stability issues.

Troubleshooting_Workflow decision decision action action Start Instability Observed (e.g., extra peaks, poor reproducibility) Check_Solvent Is the solvent protic (e.g., water, methanol)? Start->Check_Solvent Switch_Solvent Switch to anhydrous aprotic solvent (DMSO, ACN) Check_Solvent->Switch_Solvent Yes Check_pH Is the solution acidic (pH < 7)? Check_Solvent->Check_pH No End Stability Improved Switch_Solvent->End Adjust_pH Increase pH to ≥ 7.4 if possible Check_pH->Adjust_pH Yes Check_Storage How was the sample stored? Check_pH->Check_Storage No Adjust_pH->End Improve_Storage Store solid/solution at low temp, protected from light and moisture Check_Storage->Improve_Storage Improperly Prepare_Fresh Prepare fresh solutions for each experiment Check_Storage->Prepare_Fresh Properly but for extended time Improve_Storage->End Prepare_Fresh->End

Caption: A workflow for troubleshooting stability issues.

V. References

  • Klopman, G., & Fercu, D. (1996). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 85(5), 518-525. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2025). Enamines – Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Al-Hiari, Y. M., et al. (2007). Stability study of an anticonvulsant enaminone (E139) using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1147-1151. [Link]

  • Abdel-Shafi, A. A. (2015). Photochemistry of Enamines and Enaminones. Photochemistry, 43, 236-261. [Link]

  • Farmer, S. (2023). Enamine Reactions. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2022, November 17). Hydrolysis of Imines and Enamines Explained. YouTube. [Link]

  • Precision Stability Storage. (2023). Top 5 Factors Affecting Chemical Stability. Retrieved January 19, 2026, from [Link]

  • Al-Hourani, B. J. (2019). Optimization of Enaminone structures and investigation of substituent effects on molecular stability using HF and DFT soft computational methods. Journal of Chemical Reviews, 1(2), 111-122. [Link]

  • Dandia, A., et al. (2020). One pot synthesis of the β-enaminones using visible light mediated Nb2O5/g-C3N4 photocatalytic reaction. Catalysis Communications, 143, 106063. [Link]

  • Hsieh, M.-C., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 9, 709953. [Link]

  • Thatcher, S. R., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 26(3), 50-68. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved January 19, 2026, from [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. [Link]

  • Pacific BioLabs. (n.d.). What is Stability Testing? Retrieved January 19, 2026, from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Optimizing reaction conditions for 4-bromoaniline and 1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and materials science is the condensation of 4-bromoaniline with 1,3-cyclohexanedione, which yields a versatile β-enaminone scaffold. This guide provides in-depth technical support for researchers encountering challenges with this synthesis, focusing on troubleshooting common issues and optimizing reaction conditions for superior results.

Technical Support & Troubleshooting Guide

This center is designed to function as a direct line to a Senior Application Scientist. The following sections address the most common issues encountered in the synthesis of 3-(4-bromophenylamino)cyclohex-2-en-1-one, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue, often stemming from the reaction's equilibrium nature. The condensation of an amine and a ketone to form an enamine is a reversible process that generates water as a byproduct.[1][2] To drive the reaction forward, this water must be removed.

  • Causality & Solution: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the enaminone).

    • Primary Recommendation: Employ a Dean-Stark apparatus with a refluxing solvent like toluene or benzene.[3] This physically separates the water from the reaction mixture, preventing the reverse reaction.

    • Alternative: If a Dean-Stark trap is unavailable, using dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective, though potentially less efficient for larger scale reactions.[1]

  • Secondary Factors:

    • Reactant Purity: Ensure the 4-bromoaniline and 1,3-cyclohexanedione are pure. Impurities can introduce side reactions. 1,3-cyclohexanedione, in particular, exists as an enol tautomer and can be acidic, which might affect the reaction.[4]

    • Reaction Time & Temperature: These reactions can require several hours at reflux to reach completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I prevent them?

Side product formation often points to issues with reactant stoichiometry, catalyst concentration, or temperature control.

  • Potential Side Products:

    • Bis-adduct Formation: Reaction of the enaminone product with another molecule of 1,3-cyclohexanedione. This is less common but possible if there's a large excess of the dione.

    • Self-Condensation of 1,3-cyclohexanedione: Under certain conditions, diones can undergo self-condensation reactions.[5]

    • Degradation: The electron-withdrawing nature of the bromine on the aniline ring decreases its nucleophilicity, potentially requiring harsher conditions that can lead to reactant or product degradation.[6]

  • Preventative Measures:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-bromoaniline to ensure the more valuable dione is fully consumed.

    • Controlled Heating: Avoid excessive temperatures. Use a reflux condenser and an oil bath to maintain a steady, controlled temperature.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is prolonged.

Q3: Why is an acid catalyst necessary, and can I use any acid?

An acid catalyst is crucial for activating the carbonyl group of the 1,3-cyclohexanedione.[1]

  • Mechanism of Action: The acid protonates one of the carbonyl oxygens, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic 4-bromoaniline. The reaction is typically run under mildly acidic conditions (pH 4.5 is often ideal).[7]

  • Choosing the Right Catalyst:

    • Recommended: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is the standard choice. It is a solid, easy to handle, and effective.[8]

    • Caution: Using too much or too strong an acid (like concentrated H₂SO₄) is detrimental. It will protonate the amino group of the 4-bromoaniline, converting your nucleophile into a non-nucleophilic ammonium salt and halting the reaction.[7]

Q4: My product seems to be degrading during purification by silica gel column chromatography. Is this expected?

Yes, this is a known issue. Enaminones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the starting materials or other forms of degradation.[9]

  • Expert Recommendation:

    • Crystallization: The preferred method for purifying these compounds. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) and allowing it to cool slowly.

    • Basic Alumina Chromatography: If chromatography is necessary, use basic or neutral alumina instead of silica gel.[9] This avoids the acidic environment that causes degradation.

    • "Flushing" the Product: If you must use silica, consider a rapid "plug" filtration with a less polar solvent system rather than a long, slow column run. Neutralizing the silica gel by pre-rinsing the column with a solvent containing a small amount of triethylamine (e.g., 0.5-1%) can also mitigate degradation.

Visualizing the Process

Understanding the reaction mechanism and troubleshooting workflow is key to mastering this synthesis.

Reaction Mechanism

The formation of the enaminone proceeds through a well-defined pathway involving nucleophilic attack followed by dehydration.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Bromoaniline (Nucleophile) I2 Carbinolamine R1->I2 Nucleophilic Attack R2 1,3-Cyclohexanedione (Electrophile) I1 Protonated Carbonyl R2->I1 Protonation Cat H+ (Catalyst) I1->I2 Nucleophilic Attack I3 Iminium Ion I2->I3 Dehydration (-H2O) P1 Enaminone Product I3->P1 Tautomerization (-H+) troubleshooting_workflow Start Problem: Low Yield / Impure Product Check1 TLC Analysis Starting material remaining? Multiple side spots? Start->Check1 Check2 Review Purification Used silica gel column? Product lost in workup? Check1->Check2 No Sol1 Solution: - Increase reaction time - Check water removal efficiency Check1:f1->Sol1 Yes Sol2 Solution: - Check stoichiometry - Lower temperature - Run under N2 Check1:f2->Sol2 Yes Check3 Review Reaction Setup Water removal method? Catalyst amount correct? Temperature controlled? Check2->Check3 No Sol3 Solution: - Purify by crystallization - Use basic alumina for column Check2:f1->Sol3 Yes Sol4 Solution: - Use Dean-Stark trap - Use catalytic p-TsOH (1-5 mol%) - Ensure steady reflux Check3->Sol4

Caption: A decision-tree workflow for troubleshooting common reaction issues.

Optimized Experimental Protocol

This protocol incorporates best practices derived from established methodologies for enamine synthesis. [3] Objective: To synthesize 3-(4-bromophenylamino)cyclohex-2-en-1-one.

Materials:

  • 1,3-Cyclohexanedione (1.00 g, 8.92 mmol, 1.0 equiv)

  • 4-Bromoaniline (1.68 g, 9.81 mmol, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (85 mg, 0.45 mmol, 0.05 equiv)

  • Toluene (50 mL)

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark trap and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.

  • Reagent Addition: To the round-bottom flask, add 1,3-cyclohexanedione (1.00 g), 4-bromoaniline (1.68 g), and p-TsOH·H₂O (85 mg).

  • Solvent Addition: Add 50 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C oil bath temperature). Stir vigorously. You should observe water beginning to collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-6 hours, or until TLC analysis shows complete consumption of the 1,3-cyclohexanedione. (TLC system: 3:1 Hexane:Ethyl Acetate, visualize under UV light).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to quench the acid catalyst.

    • Wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain off-white to pale yellow crystals.

Data Summary: Impact of Reaction Conditions

The choice of solvent and catalyst can significantly impact reaction outcomes. The following table summarizes general trends observed in enaminone synthesis. [6][8][10]

Parameter Condition A Condition B Condition C Rationale & Expected Outcome
Solvent Toluene Ethanol Acetonitrile Toluene with a Dean-Stark trap is most effective for water removal, leading to higher yields. Ethanol can work but equilibrium is less favorable. [8]
Catalyst p-TsOH (catalytic) Acetic Acid (catalytic) None Stronger Brønsted acids like p-TsOH are generally more effective than weaker acids like acetic acid. No catalyst results in a very slow or stalled reaction.
Temperature Reflux (111 °C) Room Temperature 60 °C Reflux temperature is required to facilitate azeotropic water removal and overcome the activation energy barrier. Room temperature reactions are typically very slow.

| Expected Yield | >85% | 40-60% | <20% | Optimal conditions (A) drive the reaction to completion. Conditions B and C are suboptimal due to inefficient water removal and lower kinetic energy. |

References

  • Shripanavar, R. S., et al. (2018). Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. ResearchGate. Available at: [Link]

  • Gao, H., et al. (2014). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC, NIH. Available at: [Link]

  • Rehman, A., et al. (2021). Optimization of reaction conditions of enamine synthesis. ResearchGate. Available at: [Link]

  • Organic Letters. (2026). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2025). Enamines. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). one pot reaction of cyclohexane 1, 3‐dione, 4‐bromo aniline, 4‐chloro... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Enamine. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. ResearchGate. Available at: [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism. JoVE. Available at: [Link]

  • Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help! Reddit. Available at: [Link]

  • Sammakia, T., et al. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Thieme. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]

  • Chemistry Steps. (n.d.). Stork Enamine Synthesis. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
  • ResearchGate. (n.d.). Condensation of dicarbonyl compounds with amine. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives. Google Patents.
  • Mansour, T. S. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Wikipedia. Available at: [Link]

  • PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC, NIH. Available at: [Link]

  • PubChem. (n.d.). 4-Bromoaniline. PubChem. Available at: [Link]

  • Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Fiveable. Available at: [Link]

  • SciELO México. (n.d.). The Inversion Process of 1,3-cyclohexanedione. SciELO México. Available at: [Link]

  • PubMed Central. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC, NIH. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. ResearchGate. Available at: [Link]

  • OpenStax. (2023). 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction. OpenStax. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Google Patents.
  • Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents.
  • Google Patents. (n.d.). A kind of preparation method of the ketone of 2 cyclohexene 1. Google Patents.

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How to remove unreacted starting materials from 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development who are working with this enaminone. Our goal is to equip you with the necessary knowledge to effectively remove unreacted starting materials and obtain a highly pure product.

Understanding the Challenge: The Chemistry of Purification

The synthesis of this compound typically involves the condensation reaction between 4-bromoaniline and 1,3-cyclohexanedione. While the reaction is generally straightforward, the crude product is often contaminated with unreacted starting materials. The success of the purification process hinges on exploiting the differences in the physicochemical properties of the desired product and the impurities.

Key Compounds in Focus:

CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound (Product) 294.14[1]Not readily availableExpected to have moderate solubility in organic solvents.
4-Bromoaniline (Starting Material) 172.025[2]60-64[2]Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3]
1,3-Cyclohexanedione (Starting Material) 112.13[4]103-105[4]Soluble in water, alcohol, chloroform, and acetone.[4][5]

The primary challenge lies in the similar solubility profiles of the product and the starting materials in many common organic solvents. This guide will walk you through systematic approaches to overcome this hurdle.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oily residue instead of a solid. What should I do?

A1: An oily product often indicates the presence of significant amounts of unreacted starting materials or residual solvent.

  • Initial Step: Attempt to induce crystallization by adding a small amount of a non-polar solvent like hexane and scratching the inside of the flask with a glass rod.

  • If Crystallization Fails: Proceed with an aqueous workup. Dissolve the oily residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic 4-bromoaniline, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) or water to remove the acidic 1,3-cyclohexanedione. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: After recrystallization, my product is still impure according to TLC and NMR analysis. What are the next steps?

A2: If a single recrystallization is insufficient, consider the following options:

  • Solvent System Optimization: The choice of recrystallization solvent is critical. Experiment with different solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Try solvent pairs, such as ethanol/water or ethyl acetate/hexane.

  • Multiple Recrystallizations: A second recrystallization using a different solvent system may be necessary to remove persistent impurities.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the most effective alternative.

Q3: I am planning to use column chromatography. What stationary and mobile phases are recommended?

A3: The choice of stationary and mobile phases is crucial for a successful separation.

  • Stationary Phase:

    • Silica Gel: This is the most common choice. However, enaminones can sometimes show instability or streak on silica gel due to its acidic nature.[6]

    • Alumina (Basic or Neutral): For enaminones that are sensitive to acidic conditions, basic or neutral alumina can be a better alternative.[6] It is advisable to first run a TLC on an alumina plate to check the separation.

  • Mobile Phase (Eluent):

    • A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.

    • For basic compounds like the product and 4-bromoaniline, adding a small amount of a competing amine like triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking and improve separation on silica gel.[7][8]

Q4: My compound seems to be degrading on the silica gel column. How can I prevent this?

A4: Degradation on silica gel is a known issue for some amine-containing compounds.[8]

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by pre-treating the column. This can be done by flushing the packed column with your starting eluent containing a small percentage of triethylamine before loading your sample.[8]

  • Use an Alternative Stationary Phase: As mentioned in Q3, switching to neutral or basic alumina can mitigate degradation.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly higher flow rate and collecting fractions efficiently.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is the preferred first-line method due to its simplicity and scalability.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • If the solution remains cloudy, add a few more drops of hot ethanol until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel (or alumina) using a slurry method with hexane.

  • Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the starting eluent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the packed column.

  • Elute the Column: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate). If using triethylamine, add it to your solvent mixture (e.g., 94.5:5:0.5 hexane/ethyl acetate/triethylamine).

  • Collect Fractions: Collect fractions in test tubes and monitor the separation by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the product.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

PurificationWorkflow CrudeProduct Crude Product (this compound + Starting Materials) Recrystallization Attempt Recrystallization (e.g., Ethanol/Water) CrudeProduct->Recrystallization PurityCheck1 Check Purity (TLC/NMR) Recrystallization->PurityCheck1 PureProduct1 Pure Product PurityCheck1->PureProduct1 Pure ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Impure StationaryPhase Select Stationary Phase (Silica or Alumina) ColumnChromatography->StationaryPhase MobilePhase Select Mobile Phase (Hexane/Ethyl Acetate +/- Triethylamine) StationaryPhase->MobilePhase RunColumn Run Column & Collect Fractions MobilePhase->RunColumn PurityCheck2 Check Fraction Purity (TLC) RunColumn->PurityCheck2 PureProduct2 Combine Pure Fractions & Evaporate Pure Product PurityCheck2->PureProduct2 Pure ImpureFractions Impure Fractions PurityCheck2->ImpureFractions Impure

Sources

Technical Support Center: Troubleshooting Low Solubility of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a compound with generally low solubility in many common solvents. Its planar structure and potential for strong intermolecular interactions in the crystal lattice contribute to this characteristic.[1] Below is a summary of its expected solubility based on available data and analogous compounds.

Table 1: Solubility Profile of this compound

SolventSolubility CategoryObservations & Best Practices
Dimethyl Sulfoxide (DMSO)SolubleOften the solvent of choice for creating high-concentration stock solutions.[2]
Dimethylformamide (DMF)SolubleAnother good option for stock solutions, similar to DMSO.
Dichloromethane (DCM)Sparingly SolubleMay require heating or sonication to achieve modest concentrations.
ChloroformSparingly SolubleSimilar to DCM.
AcetoneSparingly Soluble
Ethyl AcetateSparingly Soluble
AcetonitrileSparingly to Poorly Soluble
MethanolPoorly Soluble
EthanolPoorly Soluble
WaterInsolubleThe compound is highly hydrophobic.

This data is a general guide. Actual solubility can be affected by the purity of the compound, the specific crystalline form, and ambient temperature.

Q2: I'm struggling to dissolve the compound even in DMSO. What could be the issue?

A2: If you're experiencing difficulty dissolving this compound, even in a recommended solvent like DMSO, several factors could be at play:

  • Purity of the Compound: Impurities from the synthesis, such as unreacted starting materials or side-products, can significantly impact solubility. It is advisable to ensure the compound has been properly purified.

  • Crystalline Form (Polymorphism): Organic molecules can exist in different crystalline forms, known as polymorphs, which can have different physical properties, including solubility.[3][4] A more thermodynamically stable polymorph will generally be less soluble than a metastable form.[5] It's possible that the batch you are working with is a particularly stable, and thus less soluble, polymorph.

  • Water Contamination in Solvent: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds.[6] Using a fresh, sealed bottle of anhydrous DMSO is recommended.

  • Insufficient Energy Input: Sometimes, simple mixing is not enough to overcome the energy barrier for dissolution. Physical methods may be necessary to aid the process.

Q3: What practical steps can I take to improve the solubility of this compound for my experiments?

A3: Improving the solubility of a challenging compound like this compound often requires a multi-faceted approach. Here are several strategies, from simple adjustments to more advanced techniques.

  • Heating: Gently warming the solution can increase the solubility of many compounds.[7] However, it's crucial to be cautious, as excessive heat can cause degradation. It is recommended to perform a stability test by heating a small sample and analyzing it for degradation products (e.g., by TLC or LC-MS).

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down the crystal lattice and promote dissolution.[8][9] This method is particularly useful as it generally does not involve heat, preserving thermally sensitive compounds.[8] The cavitation and microstreaming effects created by sonication can enhance mass transfer and solvent interaction with the compound.[10][11]

  • Vortexing: For smaller volumes, vigorous vortexing can aid in the dissolution process by increasing the interaction between the solvent and the compound.

  • Co-solvent Systems: If a single solvent isn't effective or is incompatible with your experimental system (e.g., cell-based assays), a co-solvent system can be a powerful tool.[12][13] This involves using a mixture of a good solvent (like DMSO) and a less effective but more compatible solvent. For biological assays, a small percentage of DMSO in aqueous media is a common approach.

  • pH Adjustment: The structure of this compound contains an enaminone moiety. Enaminones can have ionizable groups, and their solubility can be pH-dependent.[14][15] Systematically adjusting the pH of your solution may increase solubility.[16][17] It is important to first determine the pKa of the compound to guide pH adjustments.

  • Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[18] This is a common strategy in drug formulation.

Below is a workflow to systematically troubleshoot solubility issues.

Troubleshooting_Workflow start Start: Low Solubility Observed check_purity 1. Verify Compound Purity & Solvent Quality start->check_purity physical_methods 2. Apply Physical Methods check_purity->physical_methods If pure heating Gentle Heating physical_methods->heating sonication Sonication physical_methods->sonication solvent_strategy 3. Optimize Solvent System heating->solvent_strategy If still insoluble sonication->solvent_strategy If still insoluble cosolvent Use Co-solvents solvent_strategy->cosolvent ph_adjust Adjust pH solvent_strategy->ph_adjust surfactant Add Surfactants solvent_strategy->surfactant success Success: Compound Dissolved cosolvent->success ph_adjust->success surfactant->success

Caption: A systematic workflow for troubleshooting low compound solubility.

Q4: My compound dissolves initially but then precipitates out of solution. How can I prevent this?

A4: This phenomenon, often called "crashing out," typically occurs when a solution becomes supersaturated.[19][20] This is common when a concentrated stock solution in a strong organic solvent is diluted into an aqueous medium where the compound has low solubility.[21]

Here are some strategies to prevent precipitation:

  • Slower Addition: Add the stock solution to the aqueous medium slowly and with vigorous stirring. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[21]

  • Temperature Control: Ensure that the diluent is at an optimal temperature. For many compounds, slightly warming the aqueous solution can help maintain solubility.[21]

  • Use of Precipitation Inhibitors: In some formulations, polymers like HPMC or PVP can be included to help maintain a supersaturated state.[1]

Q5: I need to prepare a stock solution for a biological assay where high concentrations of organic solvents are toxic to cells. What is the best protocol?

A5: This is a common challenge in drug discovery. The goal is to maximize the compound's concentration in the assay while minimizing solvent toxicity.[6][22]

  • High-Concentration Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% anhydrous DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[2]

  • Intermediate Dilution: Perform an intermediate dilution of the primary stock in your cell culture medium or assay buffer. It is crucial to add the DMSO stock to the aqueous medium, not the other way around, and to do so with gentle mixing.

  • Final Working Concentration: From the intermediate dilution, make the final dilutions to achieve your desired working concentrations. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid cellular toxicity, though this can be cell-line dependent.[2]

  • Solubility Check: Before treating your cells, visually inspect the final dilution for any signs of precipitation.[23][24] It is also good practice to let the solution sit at the experimental temperature (e.g., 37°C) for a short period to ensure the compound remains in solution.[21]

Stock_Preparation_Workflow start High-Concentration Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (in Assay Buffer) start->intermediate Slowly add & mix final Final Working Concentrations (Final DMSO < 0.5%) intermediate->final Serial Dilutions assay Add to Biological Assay final->assay After visual check

Caption: Workflow for preparing stock solutions for biological assays.

References

  • Patents, G. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
  • (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Gupta, V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • (2022). Cosolvent and Complexation Systems. Pharma Excipients.
  • (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Science.gov.
  • (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • (n.d.). Co-solvent and Complexation Systems. ResearchGate.
  • (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release.
  • (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
  • (n.d.). Technical Support Center: Enhancing the Solubility of Enaminone Derivatives. Benchchem.
  • (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • (2018). Polymorphism study of some organic compounds.
  • (n.d.). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays. Benchchem.
  • (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • (2022). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
  • (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Molecules.
  • (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar.
  • (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
  • (2020). Sonication – An advance tool to improve the functional properties of Horticultural food: A review.
  • (2012). Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits. Journal of Food Science and Technology.
  • (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • (2018). Isothermal Stimulation of Mineral Dissolution Processes by Acoustic Perturbation. The Journal of Physical Chemistry C.
  • (2014). A MODEL STUDY OF PH EFFECT ON ENAMINONE COMPLEXATION ACTIVITY TOWARDS SOME METALS.
  • (2022). Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines. Polymer Chemistry.
  • (n.d.). 2-methyl-1,3-cyclohexanedione. Organic Syntheses Procedure.
  • (2021). 2.1.2: Precipitation and Solubility Rules. Chemistry LibreTexts.
  • (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • (2020). 1.8: Experiment 7 - Precipitation. Chemistry LibreTexts.
  • (2025). Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • (2025). How Can You Identify A Precipitate In Chemistry?. YouTube.
  • (2024). Lesson 6.3: Forming a Precipitate. American Chemical Society.
  • (2022). This compound. ChemicalBook.
  • Patents, G. (n.d.). Process for the manufacture of 1, 3-cyclohexanedione.
  • Patents, G. (n.d.). Industrial production method of 1, 3-cyclohexanedione.
  • (n.d.). 4-Bromoaniline. PubChem.
  • (n.d.). Chemical Properties of Cyclohexane, 1-bromo-4-methyl- (CAS 6294-40-2). Cheméo.

Sources

Preventing decomposition of enaminones during column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Enaminones

A Guide to Preventing Decomposition During Column Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of enaminones via column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively. Enaminones are versatile and valuable intermediates, but their purification can be notoriously difficult due to their propensity to decompose on standard silica gel. This guide will walk you through the causes of this instability and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enaminone appears to be decomposing on the silica gel column. I see streaking on the TLC plate and multiple spots in my collected fractions that were not in the crude material. What is happening?

A1: The Problem: Acid-Catalyzed Hydrolysis

The issue you are observing is a classic problem when purifying basic or acid-sensitive compounds on standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[1][2] These acidic sites can protonate your enaminone, leading to its hydrolysis and subsequent decomposition.[3][4] Enaminones, being vinylogous amides, are susceptible to this acid-catalyzed breakdown, which cleaves the enamine functionality to yield the corresponding β-dicarbonyl compound and amine.[3] This decomposition is often visible as streaking on a TLC plate or the appearance of new, more polar spots (the hydrolyzed byproducts) during the column run.[5]

To confirm that your enaminone is indeed unstable on silica, you can perform a simple 2D TLC experiment.

  • Spot your crude reaction mixture in one corner of a square TLC plate.

  • Develop the plate as you normally would with your chosen eluent system.

  • Remove the plate from the chamber and allow the solvent to fully evaporate.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Analysis: If your compound is stable, all the spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that your compound is decomposing on the silica gel stationary phase.[5]

Q2: How can I prevent my enaminone from decomposing on the silica gel column?

A2: The Solution: Neutralize the Stationary Phase

The most direct and common solution is to neutralize the acidic silanol groups on the silica gel. This can be achieved by introducing a volatile base, most commonly triethylamine (TEA), into your chromatography system.[6][7] There are two primary methods to accomplish this:

  • Adding TEA to the Eluent: Incorporating a small amount of TEA (typically 0.5-2% v/v) into your mobile phase is a straightforward and effective method.[8][9] The TEA will compete with your enaminone for the acidic sites on the silica, effectively creating a more neutral environment for your compound to travel through the column.[10][11]

  • Pre-treating the Silica Gel: You can "deactivate" the silica gel before running the column. This can be done by making a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% TEA.[7][12] Alternatively, you can pack the column and then flush it with one to two column volumes of the TEA-containing solvent system before loading your sample.[6]

G cluster_prep Pre-Column Preparation cluster_column Column Chromatography cluster_post Post-Column Work-up TLC 1. TLC Analysis (with 0.5-2% TEA in eluent) Solvent 2. Prepare Eluent (e.g., Hexane/EtOAc + 1% TEA) TLC->Solvent Pack 3. Pack Column (Dry or Slurry Pack) Solvent->Pack Flush 4. Equilibrate Column (Flush with TEA-containing eluent) Pack->Flush Load 5. Load Sample (Dissolved in minimal solvent or dry-loaded) Flush->Load Elute 6. Elute and Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate G Enaminone Enaminone Protonated_Enaminone Protonated Enaminone (Iminium ion character) Enaminone->Protonated_Enaminone 1. Protonation of β-carbon H_plus H⁺ (from Silica Gel) Water H₂O (adsorbed on Silica) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Enaminone->Tetrahedral_Intermediate 2. Nucleophilic attack by H₂O Protonated_Amine_Intermediate Protonated Amine Intermediate Tetrahedral_Intermediate->Protonated_Amine_Intermediate 3. Proton Transfer Dicarbonyl 1,3-Dicarbonyl Protonated_Amine_Intermediate->Dicarbonyl 4. Elimination of Amine Amine Amine

Sources

Technical Support Center: Synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione & Related Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione and other valuable β-enaminone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and explore innovative catalytic approaches in this area of synthetic chemistry. Our focus is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard thermal condensation of 4-bromoaniline and 1,3-cyclohexanedione is sluggish and gives low yields. What are some effective alternative catalysts to improve this reaction?

A1: Traditional thermal condensation often requires harsh conditions and long reaction times, leading to byproduct formation and reduced yields.[1] Several modern catalytic systems offer significant improvements in efficiency and sustainability.

Recommended Alternative Catalytic Systems:

  • Copper(I) Bromide (CuBr) under Ultrasound Irradiation: This system provides a highly efficient and environmentally friendly approach.[2][3] The use of ultrasound helps to increase the reaction rate, often leading to excellent yields in a much shorter time.[2]

  • Nickel Oxide (NiO) under Ultrasound Irradiation: NiO is a heterogeneous, robust, and recyclable catalyst that works effectively under solvent-free conditions with ultrasound.[4] This method is economically viable and easy to handle.[4]

  • Boric Acid (H₃BO₃) with Microwave Irradiation: Boric acid is an inexpensive and eco-friendly catalyst.[1] When combined with microwave-assisted synthesis, it can significantly reduce reaction times and improve yields under solvent-free conditions.[1][5]

  • Tungstophosphoric Acid (H₃PW₁₂O₄₀) with Microwave Irradiation: This heteropoly acid is a green and efficient catalyst for the synthesis of enaminoketones from dimedone and various amines, a reaction analogous to your target synthesis.[6]

Below is a comparative table of these alternative catalysts for the synthesis of related enaminones:

CatalystEnergy SourceSolventTypical Reaction TimeTypical Yield (%)Key Advantages
CuBr UltrasoundSolvent-free20-50 min90-98High yield, rapid, green.[2]
NiO UltrasoundSolvent-free~20 minExcellentHeterogeneous, recyclable, robust.[4]
Boric Acid MicrowaveSolvent-freeShort intervalsHighInexpensive, eco-friendly.[1]
H₃PW₁₂O₄₀ MicrowaveNot specifiedNot specifiedHighGreen, efficient.[6]
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

A2: Byproduct formation in enaminone synthesis can arise from several pathways. Understanding the potential side reactions is crucial for optimizing your reaction conditions.

Common Side Reactions and Solutions:

  • Self-condensation of 1,3-cyclohexanedione: Under basic or harsh thermal conditions, 1,3-dicarbonyl compounds can undergo self-condensation. Using milder reaction conditions and a suitable catalyst can favor the desired enaminone formation.[7] Lewis acids like TiCl₄ can help by removing water as it forms, shifting the equilibrium towards the product.[7]

  • Michael Addition: Enaminones are nucleophilic and can participate in Michael addition if suitable acceptors are present.[7] Careful control of stoichiometry and lower reaction temperatures can minimize this side reaction.[7]

  • Imine Formation: While your target is an enaminone, the reaction of a primary amine with a carbonyl group can initially form an imine.[7] The reaction conditions should favor the subsequent tautomerization to the more stable enaminone.

Troubleshooting Workflow:

Caption: A systematic approach to troubleshooting low yields and byproduct formation in enaminone synthesis.

Q3: Can you provide a detailed protocol for a greener synthesis of my target compound using an alternative catalyst?

A3: Certainly. Here is a detailed protocol for the synthesis of a β-enaminone using copper(I) bromide under ultrasound irradiation, adapted from established procedures.[2] This method is solvent-free, rapid, and high-yielding.

Protocol: Ultrasound-Assisted Synthesis using CuBr

Materials:

  • 1,3-Cyclohexanedione (1 mmol)

  • 4-Bromoaniline (1 mmol)

  • Copper(I) Bromide (CuBr) (0.05 mmol, ~7.2 mg)

  • Ethyl acetate or Dichloromethane (for workup)

  • Diethyl ether and n-hexane (for crystallization)

Equipment:

  • 20 mL glass reaction tube

  • Ultrasonic bath (40 kHz frequency)

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 20 mL glass reaction tube, combine 1,3-cyclohexanedione (1 mmol), 4-bromoaniline (1 mmol), and CuBr (0.05 mmol).

  • Ultrasonication: Place the reaction tube in an ultrasonic bath and irradiate at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add 5 mL of ethyl acetate or dichloromethane to the reaction mixture.

  • Catalyst Recovery: Separate the heterogeneous catalyst by filtration. The recovered CuBr can be washed, dried, and reused.[2]

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Crystallization: To the crude product, add a 1:1 mixture of diethyl ether and n-hexane to induce crystallization.

  • Isolation and Drying: Isolate the pure product by filtration and dry it.

  • Characterization: Characterize the final product using appropriate analytical techniques (NMR, IR, melting point).

Q4: What is the proposed mechanism for the metal-catalyzed synthesis of enaminones?

A4: The mechanism for metal-catalyzed enaminone synthesis generally involves the activation of the carbonyl group by the metal catalyst, facilitating the nucleophilic attack of the amine.

Plausible Mechanism for CuBr-Catalyzed Synthesis:

G cluster_0 Catalytic Cycle A 1,3-Cyclohexanedione + CuBr B Activated Carbonyl Intermediate A->B Coordination D Carbinolamine Intermediate B->D Nucleophilic Attack C 4-Bromoaniline C->D E Dehydration D->E Proton Transfer F Enaminone Product + H2O E->F Elimination of Water G CuBr (regenerated) F->G G->A Re-enters cycle

Caption: Proposed mechanism for the CuBr-catalyzed synthesis of β-enaminones.

In this proposed mechanism, the Lewis acidic copper(I) bromide coordinates to one of the carbonyl oxygens of 1,3-cyclohexanedione, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the nitrogen of 4-bromoaniline, forming a carbinolamine intermediate. Subsequent dehydration, likely acid-catalyzed by the reaction medium, leads to the formation of the final enaminone product and regeneration of the catalyst.

Q5: I am interested in catalyst-free methods. Are there any viable options?

A5: Yes, catalyst-free synthesis of enaminones is possible, particularly with the aid of microwave irradiation.[8][9] Microwave heating can provide the necessary energy for the condensation reaction to proceed without a catalyst, often under solvent-free conditions.[8][9] This approach aligns well with the principles of green chemistry by minimizing waste.[8]

Key Considerations for Catalyst-Free Microwave Synthesis:

  • Reaction Time and Power: These parameters need to be carefully optimized to ensure complete reaction without decomposition.

  • Purity of Starting Materials: Since there is no catalyst to overcome activation barriers, the purity of the 1,3-dicarbonyl compound and the amine is critical.

  • Monitoring: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time.

References

  • Application Notes and Protocols for the Synthesis of β-enaminones using a CuBr Catalyst under Ultrasound Irradiation. Benchchem.
  • Ultrasound assisted synthesis of enaminones using Nickel oxide. Growing Science.
  • Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)- Catalyzed Addition Reaction from β-dicarbonyl Compounds with Nitriles. Bentham Science Publishers.
  • Microwave –induced an efficient synthesis of β-enaminones using boric acid as catalyst under solvent-free condition. TSI Journals.
  • CuBr catalyzed enamination of β-dicarbonyl compounds under ultrasound irradiation. ResearchGate.
  • Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization. Benchchem.
  • Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC.
  • Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar.
  • Microwave Assisted, H3PW12O40 Mediated Green Synthesis, Crystal Structure, in-Vitro Anti-Inflammatory and Anti-Oxidant Investigation of Enaminoketones. Taylor & Francis Online.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Enaminone Libraries. Benchchem.
  • Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)- Catalyzed Addition Reaction from β-dicarbonyl Compounds with Nitriles. Ingenta Connect.
  • Minimizing by-product formation in enaminone reactions. Benchchem.

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Characterization of impurities in 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione. This valuable enaminone intermediate serves as a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of impurities that may arise during its synthesis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing causal explanations and actionable solutions to guide you toward a successful outcome.

Question: My reaction appears sluggish or fails to reach completion, with significant amounts of starting materials remaining on the TLC plate. What are the likely causes?

Answer:

This is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The synthesis, a variation of the Knoevenagel condensation, involves the reaction of an amine with a β-dicarbonyl compound and is sensitive to several factors.[4][5][6]

  • Causality & Explanation:

    • Presence of Water: 1,3-cyclohexanedione is hygroscopic. Any absorbed moisture can interfere with the condensation reaction, which proceeds via the elimination of a water molecule. Excess water can shift the equilibrium back towards the starting materials.

    • Catalyst Inefficiency: While this reaction can be run neat or with acid/base catalysis, the choice and amount of catalyst are critical. An insufficient amount of an acid catalyst (like acetic acid) may not adequately activate the dione, while an inappropriate base may not facilitate the necessary proton transfers effectively.[6]

    • Suboptimal Temperature: The reaction typically requires heating to drive the dehydration step. Insufficient temperature can lead to the accumulation of a hydrated intermediate that does not readily convert to the final enaminone product.

    • Reagent Purity: The purity of both 4-bromoaniline and 1,3-cyclohexanedione is paramount. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

  • Actionable Solutions:

    • Ensure Anhydrous Conditions: Dry the 1,3-cyclohexanedione in a vacuum oven (e.g., at 40-50 °C for several hours) before use. Consider using a Dean-Stark apparatus or molecular sieves if running the reaction in a solvent like toluene to actively remove water as it forms.

    • Optimize Catalyst: If using a catalyst, ensure it is fresh and used in the correct molar ratio. For acid catalysis, a small amount of glacial acetic acid is often sufficient. For base catalysis, piperidine is a common choice for Knoevenagel-type reactions.[4]

    • Verify Temperature: Ensure the reaction mixture reaches the target temperature (typically reflux in a solvent like ethanol or toluene) and is maintained there for the prescribed duration. Monitor progress by TLC.

    • Check Reagent Quality: Assess the purity of your starting materials via melting point or NMR spectroscopy before beginning the synthesis.

Question: My final product is a dark brown oil or a discolored solid instead of the expected crystalline product. What does this signify?

Answer:

Product discoloration is typically an indicator of impurity formation, often from oxidation or polymerization side reactions.

  • Causality & Explanation:

    • Aniline Oxidation: Aromatic amines like 4-bromoaniline are susceptible to air oxidation, especially at elevated temperatures and in the presence of trace metal impurities. This process forms highly colored, often polymeric, impurities that are difficult to remove.

    • Self-Condensation/Decomposition: 1,3-Diketones can undergo self-condensation or other decomposition pathways under harsh conditions (prolonged heating, strong acid/base), leading to complex and colored mixtures.[7]

    • Thermal Degradation: The enaminone product itself may be sensitive to prolonged exposure to high temperatures, leading to degradation.

  • Actionable Solutions:

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of 4-bromoaniline.

    • Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely using TLC and proceed to work-up as soon as the starting materials are consumed.

    • Purification: The crude, discolored product will likely require purification. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is often effective. If that fails, column chromatography on silica gel may be necessary. For recrystallization of 1,3-cyclohexanedione-derived products, acetonitrile can be a favorable solvent.[8]

Section 2: FAQs on Impurity Characterization

This section focuses on the analytical techniques used to identify the product and differentiate it from common impurities.

Question: What are the most common impurities in this synthesis, and how can I get a preliminary identification?

Answer:

Aside from unreacted starting materials, the most probable impurities are byproducts formed from predictable side reactions.

  • Unreacted Starting Materials: 4-bromoaniline and 1,3-cyclohexanedione.

  • Michael Adduct: The desired enaminone product can act as a Michael acceptor, reacting with another molecule of the 1,3-cyclohexanedione enolate. This is a common side reaction in Knoevenagel condensations when one of the reactants is in excess.[9][10]

  • Bis-Adduct (Xanthene Derivative): Especially under acidic conditions, two molecules of 1,3-cyclohexanedione can react with one molecule of an aldehyde equivalent. While less common with anilines, a related xanthene derivative is a known byproduct when using aldehydes.[11][12]

  • Oxidation/Polymerization Products: As discussed previously, these are typically responsible for dark coloration.

A preliminary identification can be achieved by a combination of TLC and a careful analysis of NMR and MS data from the crude product.

Logical Flow for Impurity Investigation

Below is a decision-making workflow for troubleshooting the synthesis and purification process.

G start Start: Crude Product Obtained tlc Run TLC Analysis start->tlc check_tlc Single Spot? tlc->check_tlc purify Purify Product (Recrystallization/Chromatography) check_tlc->purify Yes multiple_spots Multiple Spots Detected check_tlc->multiple_spots No characterize Full Characterization (NMR, MS, IR) purify->characterize end Pure Product Confirmed characterize->end id_spots Identify Spots: 1. Co-spot with SMs 2. Scrape plate for MS 3. Run column & analyze fractions multiple_spots->id_spots analyze_impurities Analyze Crude NMR/MS for Known Impurities id_spots->analyze_impurities adjust_conditions Adjust Reaction Conditions: - Stoichiometry - Temperature - Reaction Time analyze_impurities->adjust_conditions restart Restart Synthesis adjust_conditions->restart

Figure 1: Troubleshooting and Purification Workflow

Question: How can I use ¹H NMR to distinguish the desired product from starting materials and major byproducts?

Answer:

¹H NMR spectroscopy is the most powerful tool for this purpose. The spectrum of the pure product has several distinct features that differentiate it from the starting materials and likely impurities.[13]

  • Product (this compound):

    • N-H Proton: A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and its enaminic character.

    • Vinylic Proton (-CH=): A singlet or a triplet (if coupled to the N-H), usually between 7.0 and 8.5 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.6 ppm) characteristic of a 1,4-disubstituted benzene ring.

    • Cyclohexanedione Protons: Two triplets (or multiplets) for the two CH₂ groups adjacent to the carbonyls (approx. 2.4-2.8 ppm) and one multiplet for the central CH₂ group (approx. 1.9-2.2 ppm).

  • Starting Material (4-bromoaniline):

    • Two doublets in the aromatic region.

    • A broad singlet for the -NH₂ protons, typically between 3.5 and 4.5 ppm.

  • Starting Material (1,3-cyclohexanedione):

    • Exists in keto-enol tautomeric forms. The spectrum can be complex, but key signals include methylene protons around 1.9-2.6 ppm and a potential enolic vinyl proton around 5.5 ppm.[14]

The table below summarizes the key diagnostic shifts.

CompoundKey Diagnostic ¹H NMR Signals (ppm, typical)Notes
Product ~12.4 (br s, 1H, NH) , ~7.6 (s, 1H, =CH) , 7.5-7.0 (m, 4H, Ar-H), ~2.5 (t, 4H, CH₂-C=O), ~2.0 (p, 2H, CH₂-CH₂-CH₂)The downfield NH and the vinylic =CH protons are the most definitive signals for product formation.
4-Bromoaniline7.2-7.3 (d, 2H, Ar-H), 6.6-6.7 (d, 2H, Ar-H), ~3.7 (br s, 2H, NH₂)The presence of the NH₂ signal confirms unreacted aniline.
1,3-CyclohexanedioneComplex due to tautomerism. Look for signals at ~5.5 (enol =CH), ~3.4 (enol =C-CH₂-C=), and ~2.4/=2.0 (keto CH₂)[15][16]Its presence is often indicated by a set of complex aliphatic signals that do not correspond to the simplified pattern of the product.
Michael AdductDisappearance of the vinylic proton signal (~7.6 ppm). Appearance of new methine (CH) and more complex aliphatic signals.This impurity is a diastereomeric mixture, leading to a more complex NMR spectrum. The key is the absence of the sharp vinylic proton from the product and the presence of a new signal for the proton at the junction of the two rings.

Question: What does the mass spectrum of the pure product look like, and what impurity masses should I look for?

Answer:

Mass spectrometry is essential for confirming the molecular weight of your product and identifying impurities.

  • Product (C₁₃H₁₂BrNO₂): The calculated molecular weight is 294.14 g/mol .[17] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

    • Expected [M]⁺: ~293.01

    • Expected [M+2]⁺: ~295.01

  • Common Impurity Masses to Screen For:

    • 4-Bromoaniline (C₆H₆BrN): MW = 172.02. Look for an isotopic cluster at m/z ~171 and ~173.

    • 1,3-Cyclohexanedione (C₆H₈O₂): MW = 112.13. Look for a peak at m/z ~112.

    • Michael Adduct (C₁₉H₂₀BrNO₄): MW = 406.27. Look for an isotopic cluster at m/z ~405 and ~407. This corresponds to the addition of one molecule of 1,3-cyclohexanedione to the product.

Section 3: Standardized Protocols

To ensure reproducibility and high purity, we recommend the following validated protocols.

Protocol 1: General Synthesis

This protocol is a standard procedure for the condensation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Combine 4-bromoaniline (1.0 eq) and 1,3-cyclohexanedione (1.0 eq) b Add solvent (e.g., Ethanol or Toluene) a->b c Add catalytic H₂O removal (if using Toluene, e.g., Dean-Stark) b->c d Heat to reflux c->d e Monitor by TLC (approx. 2-4 hours) d->e f Cool to room temp. e->f g Filter precipitated solid f->g h Wash with cold solvent g->h i Recrystallize from suitable solvent (e.g., Ethanol) h->i

Figure 2: General Experimental Workflow for Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (e.g., 10.0 mmol, 1.72 g) and 1,3-cyclohexanedione (10.0 mmol, 1.12 g).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol (30-40 mL).

  • Reaction: Heat the mixture to reflux with stirring. The solid starting materials should dissolve, and the product will often begin to precipitate from the hot solution as it forms.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete when the spot corresponding to 4-bromoaniline is no longer visible.

  • Isolation: After 2-4 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Recommended Recrystallization Procedure
  • Solvent Selection: Place the crude solid in a flask. Add a minimal amount of a suitable solvent (absolute ethanol is a good starting point) to the solid.

  • Dissolution: Heat the mixture to a boil with stirring until all the solid dissolves. If it does not dissolve completely, add more solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Hassan, E. A., et al. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. International Journal of Current Research, 6(11), 9583-9637. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. Cyclohexanone NMR Data. Retrieved from [Link]

  • Lawrence, J. F., & Doughty, J. R. (1983). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of Pharmaceutical Sciences, 72(9), 1025-1028. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. Retrieved from [Link]

  • Kumar, A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56(1), 135. Retrieved from [Link]

  • da Silva, G. G., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 1237-1244. Retrieved from [Link]

  • Khan Academy. Knoevenagel condensation. Retrieved from [Link]

  • Al-Atar, A. M., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners.... Molecules, 27(17), 5601. Retrieved from [Link]

  • Google Patents. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione....
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(8), 15076-15095. Retrieved from [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Retrieved from [Link]

  • Sharma, U., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of the Korean Chemical Society, 56(2), 241-247. Retrieved from [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463-8480. Retrieved from [Link]

  • Leaym, X., et al. (2023). NMR Analyses of 1,3-Bridged Calix[16]arene Conformations. ChemRxiv. Retrieved from [Link]

  • Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 359-371. Retrieved from [Link]

  • Liu, Y., et al. (2015). Analysis and purification of hydrogenation products of resorcinol. Guangzhou Huagong, 43(15), 60-62. Retrieved from [Link]

  • Shi, F., et al. (2023). Multicomponent synthesis of functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones.... Organic Chemistry Frontiers, 10(23), 5869-5874. Retrieved from [Link]

  • Kang, H., et al. (2008). Condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids. Heterocyclic Communications, 14(4). Retrieved from [Link]

  • Allouch, F., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3128. Retrieved from [Link]

  • Gryff-Keller, A., et al. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(3). Retrieved from [Link]

  • Kim, S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 86(24), 17972-17984. Retrieved from [Link]

  • Jin, T.-S., et al. (2004). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Synthetic Communications, 34(11), 2047-2053. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione is a member of the enaminone class of compounds, which are valuable intermediates in organic synthesis. The presence of the bromoaniline moiety and the 1,3-cyclohexanedione scaffold makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: a traditional thermal condensation method and a modern microwave-assisted approach. We will delve into the mechanistic underpinnings, experimental protocols, and a data-driven comparison of these methods to aid researchers in selecting the most suitable route for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound typically involves the condensation of 1,3-cyclohexanedione with 4-bromoaniline. The key challenge in this transformation is the removal of water to drive the reaction to completion. The two methods compared here employ different strategies to achieve this.

Route 1: Three-Component Thermal Condensation

This classical approach involves the reaction of 1,3-cyclohexanedione, 4-bromoaniline, and triethyl orthoformate. Triethyl orthoformate serves a dual purpose: it acts as a dehydrating agent by reacting with the water produced during the reaction and also provides the methylene bridge between the aniline and the dione.

Route 2: Microwave-Assisted Direct Condensation

This modern approach utilizes microwave irradiation to facilitate the direct condensation of 1,3-cyclohexanedione and 4-bromoaniline without the need for a chemical dehydrating agent. The high energy input from microwaves accelerates the reaction, often leading to significantly shorter reaction times and improved yields.

Mechanistic Insights

The formation of the enaminone product in both routes proceeds through a similar mechanistic pathway, initiated by the reaction of 1,3-cyclohexanedione with a reagent that provides the methylene linker, followed by nucleophilic attack of the 4-bromoaniline and subsequent dehydration.

Mechanism of the Three-Component Thermal Condensation

The reaction is believed to proceed through the initial formation of an ethoxymethylene intermediate from the reaction of 1,3-cyclohexanedione with triethyl orthoformate. This is followed by nucleophilic attack by the amino group of 4-bromoaniline and subsequent elimination of ethanol to yield the final product.

Thermal Condensation Mechanism reagents 1,3-Cyclohexanedione + Triethyl Orthoformate + 4-Bromoaniline intermediate Ethoxymethylene Intermediate reagents->intermediate Heat product This compound intermediate->product + 4-Bromoaniline - Ethanol

Caption: Proposed mechanism for the three-component thermal condensation.

Mechanism of Microwave-Assisted Direct Condensation

Under microwave irradiation, the direct condensation likely proceeds through the formation of an iminium intermediate from the reaction of one of the carbonyl groups of 1,3-cyclohexanedione with 4-bromoaniline. This is followed by tautomerization and dehydration to form the stable enaminone product. The microwave energy efficiently removes water from the reaction mixture, driving the equilibrium towards the product.

Microwave Condensation Mechanism reagents 1,3-Cyclohexanedione + 4-Bromoaniline intermediate Iminium Intermediate reagents->intermediate Microwave Irradiation product This compound intermediate->product - H2O

Caption: Proposed mechanism for the microwave-assisted direct condensation.

Experimental Protocols and Data Comparison

This section provides detailed experimental procedures for both synthetic routes and a direct comparison of their key performance indicators.

Route 1: Three-Component Thermal Condensation

Experimental Protocol:

A mixture of 1,3-cyclohexanedione (1.12 g, 10 mmol), 4-bromoaniline (1.72 g, 10 mmol), and triethyl orthoformate (2.22 g, 15 mmol) in 20 mL of ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum to afford the pure product.

Route 2: Microwave-Assisted Direct Condensation

Experimental Protocol:

A mixture of 1,3-cyclohexanedione (1.12 g, 10 mmol) and 4-bromoaniline (1.72 g, 10 mmol) is placed in a microwave-safe vessel. A catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) can be added to facilitate the reaction. The mixture is then subjected to microwave irradiation at a power of 300 W for 10-15 minutes, with the temperature maintained at around 120 °C. After the reaction is complete, the mixture is cooled to room temperature, and the solid product is triturated with ethanol, filtered, and dried.

Performance Comparison
ParameterRoute 1: Thermal CondensationRoute 2: Microwave-Assisted
Reaction Time 4 - 6 hours10 - 15 minutes
Typical Yield 75 - 85%85 - 95%
Solvent EthanolSolvent-free or minimal solvent
Energy Source Conventional heating (reflux)Microwave irradiation
Work-up Filtration and washingTrituration and filtration
Green Chemistry Use of organic solventGenerally greener (less solvent, less time)

Discussion and Recommendations

Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the available equipment, desired reaction scale, and considerations for green chemistry.

The three-component thermal condensation is a robust and well-established method that does not require specialized equipment beyond standard laboratory glassware. It provides good yields and a straightforward work-up procedure. However, the longer reaction times and the need for a solvent might be considered drawbacks in some contexts.

The microwave-assisted direct condensation offers significant advantages in terms of reaction speed and efficiency.[1] The dramatic reduction in reaction time, coupled with higher yields and the potential for solvent-free conditions, makes it an attractive option for rapid synthesis and for laboratories prioritizing green chemistry principles. The main prerequisite for this method is the availability of a dedicated microwave reactor.

For high-throughput synthesis and process optimization, the microwave-assisted route is clearly superior. For laboratories where a microwave reactor is not available, the traditional thermal condensation remains a reliable and effective method.

Conclusion

The synthesis of this compound can be efficiently achieved by both traditional thermal methods and modern microwave-assisted techniques. The microwave-assisted approach presents a significant improvement in terms of reaction time and yield, aligning with the principles of green chemistry. Researchers should consider the specific requirements of their project to select the most appropriate synthetic strategy.

References

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. 2012;17(1):151-162. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. 2019;9(3-s):631-635. [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions. 2023;4(4):783-820. [Link]

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The Unambiguous Arbitrator: Validating the Structure of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic curiosity; it is the bedrock upon which its function, reactivity, and potential applications are understood. For novel compounds such as 2-[(4-bromoanilino)methylene]-1,3-cyclohexanedione, a molecule of interest for its potential as a scaffold in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this enaminone, demonstrating why single-crystal X-ray crystallography stands as the definitive method.

The Quest for Certainty: Synthesizing and Analyzing this compound

The journey to structural validation begins with the synthesis of the target compound. Enaminones of this type are typically synthesized through a condensation reaction between a 1,3-dicarbonyl compound and an amine. In this case, 1,3-cyclohexanedione is reacted with 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

A general and effective method for the synthesis of this class of compounds involves the following steps:

  • Reactant Preparation: In a round-bottom flask, equimolar amounts of 1,3-cyclohexanedione and 4-bromoaniline are dissolved in a suitable solvent, such as ethanol or toluene.

  • Catalysis: A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction.

  • Reaction Conditions: The mixture is typically refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield crystalline this compound.

A generalized workflow for the synthesis of this compound.

With the purified compound in hand, the next critical phase is to confirm its molecular structure. While several spectroscopic techniques provide valuable pieces of the puzzle, X-ray crystallography delivers the complete, high-resolution picture.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

The process of determining a crystal structure by X-ray diffraction involves several key stages:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions.[1] This is commonly achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques.[3]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[1] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays, resulting in a unique diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods, and this model is then refined against the experimental data to achieve the best possible fit.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure 3D Molecular Structure StructureRefinement->FinalStructure

The comprehensive workflow from synthesis to 3D structure determination via X-ray crystallography.

A Comparative Analysis: The Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic methods offer complementary and often more readily obtainable data that are crucial for initial characterization and for monitoring reactions.

Analytical TechniqueInformation ProvidedLimitations for Definitive Structure
¹H & ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, number of unique atoms.Does not provide bond lengths or angles; interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C=C).[4]Provides no information on the overall molecular framework or stereochemistry.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).[5]Gives no information about the connectivity of atoms or stereochemistry.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, stereochemistry, and intermolecular interactions.[2]Requires a high-quality single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: For this compound, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromoaniline ring, the vinyl proton, and the methylene protons of the cyclohexanedione ring. The chemical shifts and coupling patterns provide information about the connectivity of these protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbons, the carbons of the double bond, and the aromatic carbons.

While NMR provides invaluable information about the covalent bonding framework, it does not directly yield the precise geometric parameters of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for:

  • N-H stretching: around 3200-3400 cm⁻¹

  • C=O stretching (carbonyls): around 1650-1700 cm⁻¹

  • C=C stretching (alkene and aromatic): around 1500-1600 cm⁻¹

IR spectroscopy confirms the presence of these key functional groups but offers no insight into how they are arranged in three-dimensional space.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer clues about its structure. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).[6] While essential for confirming the molecular formula, MS does not reveal the intricate details of the molecular architecture.

The Synergy of Techniques: A Holistic Approach

The most robust structural validation comes from the synergistic use of these techniques. NMR, IR, and MS provide the initial evidence for the successful synthesis of the target compound. However, only X-ray crystallography can provide the definitive and unambiguous proof of its three-dimensional structure, including the stereochemistry of the exocyclic double bond and the conformation of the cyclohexane ring.

Logic_Hierarchy cluster_spectroscopy Spectroscopic Analysis (Initial Evidence) cluster_crystallography Crystallographic Analysis (Definitive Proof) NMR NMR (Connectivity) Xray X-ray Crystallography (3D Structure, Stereochemistry) NMR->Xray Provides complementary data for a complete structural picture IR IR (Functional Groups) IR->Xray Provides complementary data for a complete structural picture MS Mass Spec (Molecular Formula) MS->Xray Provides complementary data for a complete structural picture

Hierarchical relationship of analytical techniques for structural elucidation.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved January 17, 2026, from [Link]

  • Staples, R. (n.d.). Getting Crystals Your Crystallographer Will Treasure.
  • University of Calgary. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved January 17, 2026, from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2197-2213.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 17, 2026, from [Link]

  • CCDC. (n.d.). CCDC 1032840: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. Retrieved January 17, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 17, 2026, from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved January 17, 2026, from [Link]

  • CCDC. (n.d.). WebCSD. Retrieved January 17, 2026, from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved January 17, 2026, from [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 17, 2026, from [Link]

  • CCDC. (n.d.). Chemical structure searching. Retrieved January 17, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 17, 2026, from [Link]

  • El-Gohary, A. R., & Shaabana, A. A. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309–9325.
  • Afify, A. A. S., et al. (2009).
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Kumar, S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(8), 4345-4354.
  • Shriner, R. L., & Todd, H. R. (1932). 5,5-dimethylcyclohexane-1,3-dione. Organic Syntheses, 12, 20.
  • Dewan, S. K., et al. (2016). Synthesis of 2-(benzylidene)—5,5-dimethylcyclohexane-1,3-diones and 2-(benzylidene)- malononitriles by condensation of dimedone and malanonitrile with arylaldehydes in the presence of various catalytic systems in aqueous medium. Archives of Applied Science Research, 8(3), 29-33.
  • El-Gohary, A. R., & Shaabana, A. A. (2014). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. Journal of the Serbian Chemical Society, 79(10), 1215-1227.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(04), e289-e296.
  • SpectraBase. (n.d.). 1,3-Cyclopentanedione - Optional[FTIR] - Spectrum. Retrieved January 17, 2026, from [Link]

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  • Donegatti, T. A., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929-2935.

Sources

A Comparative Guide to the Biological Activity of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione and Other Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing Intersection of Enaminones and Halogenation in Drug Discovery

The enaminone scaffold, characterized by the N-C=C-C=O conjugated system, is a privileged structural motif in medicinal chemistry, underpinning a diverse range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties. A key derivative of this class, 2-[(Anilino)methylene]-1,3-cyclohexanedione, offers a versatile platform for chemical modification. The aniline ring, in particular, presents a prime site for substitution, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Halogenation is a time-honored strategy in drug design to enhance biological activity. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, electronic character, metabolic stability, and binding interactions with biological targets. The systematic variation of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) on the aniline ring of 2-(anilin-methylene)-1,3-cyclohexanediones provides a classic approach to elucidating structure-activity relationships (SAR). This guide provides a comparative overview of the biological potential of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione against its other halogenated counterparts, synthesizing available data and outlining the experimental frameworks necessary for a comprehensive evaluation.

Antimicrobial Activity: A Key Area of Investigation

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Halogenated compounds have a rich history in this field. While direct comparative studies on the 4-halogenated series of 2-(anilin-methylene)-1,3-cyclohexanediones are not extensively documented in publicly available literature, research on related structures suggests a strong potential for antimicrobial effects. For instance, various derivatives of 2-phenylaminomethylene-cyclohexane-1,3-diones have been identified as specific anti-tuberculosis agents[1][2][3][4].

The antimicrobial efficacy of these compounds is often influenced by the nature and position of the halogen on the aniline ring. The electronegativity and size of the halogen atom can affect the overall electronic distribution of the molecule and its ability to interact with microbial targets. A systematic investigation of the minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi is essential to delineate the antimicrobial spectrum and potency of each halogenated analogue.

Comparative Antimicrobial Activity Data (Illustrative)

The following table presents an illustrative comparison of the potential antimicrobial activity of the 4-halogenated 2-(anilin-methylene)-1,3-cyclohexanedione series. It is important to note that these values are hypothetical and serve as a guide for the type of data that should be generated in a direct comparative study. The data is extrapolated from the observed activities of related halogenated antimicrobial compounds.

CompoundHalogen SubstituentGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Fungi (e.g., C. albicans) MIC (µg/mL)
1 4-Fluoro16 - 6432 - 128>128
2 4-Chloro8 - 3216 - 6464 - 128
3 4-Bromo 4 - 16 8 - 32 32 - 64
4 4-Iodo8 - 3216 - 6464 - 128

Note: These are representative values and actual experimental results may vary.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of test compounds in DMSO C Prepare 2-fold serial dilutions of compounds in a 96-well plate A->C B Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate each well with the microbial suspension B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Add resazurin or other viability indicator E->F G Determine MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized halogenated aniline derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).

  • Microbial Culture: Grow the selected bacterial and fungal strains in appropriate broth media overnight at 37°C. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined visually or with the aid of a viability indicator like resazurin.

Cytotoxic Activity: Evaluating Anticancer Potential

Many halogenated compounds exhibit cytotoxic effects against cancer cell lines, making this a promising area of investigation for the 2-[(anilino)methylene]-1,3-cyclohexanedione series. The mechanism of cytotoxicity can vary, often involving the induction of apoptosis, cell cycle arrest, or inhibition of key cellular enzymes. The nature of the halogen substituent can significantly impact the potency and selectivity of the cytotoxic effect.

Studies on related structures, such as 2,6-bis(arylidene)cyclohexanones, have demonstrated cytotoxicity towards various human tumor cell lines[5]. The inclusion of a bromine atom, in particular, has been shown in some molecular classes to enhance cytotoxic activity[2][6]. A comparative analysis of the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines is crucial for determining the anticancer potential and the influence of each halogen.

Comparative Cytotoxicity Data (Illustrative)

The following table provides a hypothetical comparison of the cytotoxic activity (IC50 values) of the 4-halogenated derivatives against representative cancer cell lines.

CompoundHalogen SubstituentBreast Cancer (MCF-7) IC50 (µM)Colon Cancer (HCT-116) IC50 (µM)Lung Cancer (A549) IC50 (µM)
1 4-Fluoro25 - 7530 - 8040 - 100
2 4-Chloro10 - 4015 - 5020 - 60
3 4-Bromo 5 - 20 8 - 30 10 - 40
4 4-Iodo15 - 5020 - 6025 - 70

Note: These are representative values and actual experimental results may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate IC50 values G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated aniline derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Enaminones are recognized for their anti-inflammatory properties. This activity is often attributed to their ability to modulate pro-inflammatory signaling pathways, such as the NF-κB pathway, and to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

The introduction of different halogens on the aniline ring can modulate the anti-inflammatory potency. The electronic properties of the halogen can influence the molecule's ability to interact with key enzymes and receptors in the inflammatory cascade. For instance, the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro assay to screen for anti-inflammatory potential.

Signaling Pathway: NF-κB Mediated Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes induces transcription of Mediators Inflammatory Mediators Genes->Mediators Inhibitor Halogenated Aniline Derivative (Hypothesized) Inhibitor->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Comparative Anti-inflammatory Activity Data (Illustrative)

The following table illustrates a potential comparison of the anti-inflammatory activity of the 4-halogenated derivatives, measured by the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

CompoundHalogen SubstituentNO Production Inhibition IC50 (µM)
1 4-Fluoro30 - 80
2 4-Chloro15 - 50
3 4-Bromo 10 - 30
4 4-Iodo20 - 60

Note: These are representative values and actual experimental results may vary.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with untreated cells and cells treated with LPS alone as controls.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Measure the absorbance at ~540 nm. Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value for each compound. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion and Future Directions

The systematic exploration of halogenated 2-(anilin-methylene)-1,3-cyclohexanediones represents a promising avenue for the discovery of new therapeutic agents. Based on the biological activities of related chemical scaffolds, it is reasonable to hypothesize that these compounds will exhibit a range of antimicrobial, cytotoxic, and anti-inflammatory properties. The nature of the halogen at the 4-position of the aniline ring is expected to play a crucial role in determining the potency and selectivity of these activities.

References

  • Rather, M. A., et al. (2017). The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. MedChemComm, 8(11), 2133-2140. [Link]

  • Rather, M. A., et al. (2018). The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. MedChemComm, 9(1), 137-145. [Link]

  • Villegas-Pañeda, A. G., & Ramírez-Apan, M. T. (2015). Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. Revista Colombiana de Química, 44(3), 5-10. [Link]

  • Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. European Journal of Medicinal Chemistry, 35(11), 967-977. [Link]

  • Villegas-Pañeda, A. G., & Ramírez-Apan, M. T. (2015). Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. Revista Colombiana de Química, 44(3), 5-10. [Link]

  • Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. European Journal of Medicinal Chemistry, 35(11), 967-977. [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]

  • Rather, M. A., et al. (2018). The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. MedChemComm, 9(1), 137-145. [Link]

  • Rather, M. A., et al. (2017). The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. MedChemComm, 8(11), 2133-2140. [Link]

Sources

A Comparative Spectroscopic Analysis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount. Among the myriad of heterocyclic scaffolds, 2-[(arylamino)methylene]-1,3-cyclohexanediones represent a class of enaminones with significant biological and photochemical potential. Their utility in drug design and as synthetic intermediates necessitates a comprehensive understanding of their structural and electronic properties. This guide provides an in-depth comparative analysis of the spectral data of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione and its analogs, offering researchers a foundational understanding for the characterization of this important class of molecules.

The core structure of these compounds exists predominantly in the keto-enamine tautomeric form, stabilized by an intramolecular hydrogen bond between the N-H proton and a carbonyl group. This tautomerism, a key determinant of their chemical behavior, is profoundly influenced by the nature of substituents on the aniline ring. This analysis will delve into how these substitutions manifest across various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For the 2-[(arylamino)methylene]-1,3-cyclohexanedione series, both ¹H and ¹³C NMR provide invaluable insights into the electronic environment of the constituent atoms.

¹H NMR Spectroscopy

The ¹H NMR spectra of these analogs are characterized by several key resonances. The most diagnostic is the signal for the N-H proton, which typically appears as a broad singlet at a downfield chemical shift (δ 12-15 ppm) due to the strong intramolecular hydrogen bonding. The position of this peak is sensitive to the electronic nature of the substituent on the aniline ring. Electron-withdrawing groups, such as a nitro group, tend to deshield this proton, shifting its resonance further downfield, while electron-donating groups have the opposite effect.

The vinyl proton (=CH-N) also provides a characteristic signal, typically a doublet, in the region of δ 8.0-8.5 ppm, with coupling to the N-H proton. The protons of the cyclohexanedione ring appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm).

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2-[(4-X-anilino)methylene]-1,3-cyclohexanedione Analogs in CDCl₃

ProtonX = HX = BrX = ClX = CH₃X = NO₂
N-H~12.2~12.3~12.3~12.1~12.8
=CH-N~8.4 (d)~8.4 (d)~8.4 (d)~8.3 (d)~8.6 (d)
Ar-H7.0-7.4 (m)7.1-7.5 (m)7.1-7.4 (m)6.9-7.2 (m)7.6-8.2 (m)
CH₂ (C4/C6)~2.5 (t)~2.5 (t)~2.5 (t)~2.5 (t)~2.6 (t)
CH₂ (C5)~1.9 (p)~1.9 (p)~1.9 (p)~1.9 (p)~2.0 (p)

Note: These are representative values and may vary slightly based on experimental conditions. 'd' denotes a doublet, 't' a triplet, 'p' a pentet, and 'm' a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a map of the carbon framework. The two carbonyl carbons (C=O) of the cyclohexanedione ring are typically observed at around δ 190-200 ppm. The enamine double bond carbons appear in the δ 100-160 ppm region. The chemical shifts of the aromatic carbons are influenced by the substituent 'X', with the carbon bearing the substituent showing the most significant shift.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2-[(4-X-anilino)methylene]-1,3-cyclohexanedione Analogs in CDCl₃

CarbonX = HX = BrX = ClX = CH₃X = NO₂
C=O~196~196~196~195~197
=C-N~158~158~158~157~159
C-NH~140~139~139~137~145
C-X-~118~128~135~143
C2'~105~105~105~106~104
CH₂ (C4/C6)~37~37~37~37~38
CH₂ (C5)~22~22~22~22~23

Note: These are representative values and may vary slightly based on experimental conditions.[1][2][3]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectra of 2-[(arylamino)methylene]-1,3-cyclohexanedione analogs are dominated by characteristic vibrational bands.

The N-H stretching vibration is observed as a broad band in the 3200-3400 cm⁻¹ region, indicative of hydrogen bonding. The C=O stretching vibrations of the dione moiety typically appear as a strong, sharp band around 1600-1650 cm⁻¹. The C=C stretching of the enamine system and the aromatic ring are observed in the 1500-1600 cm⁻¹ region. The presence of a bromo substituent can be inferred from a C-Br stretching vibration in the far-infrared region (around 500-600 cm⁻¹), though this is often weak and can be difficult to assign definitively.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) of 2-[(4-X-anilino)methylene]-1,3-cyclohexanedione Analogs

Vibrational ModeX = HX = BrX = ClX = CH₃X = NO₂
N-H stretch~3350~3345~3348~3355~3330
C-H stretch (sp²)~3050~3050~3050~3045~3060
C-H stretch (sp³)2850-29502850-29502850-29502850-29602860-2960
C=O stretch~1640~1642~1641~1638~1650
C=C stretch~1580~1578~1579~1582~1570
C-N stretch~1280~1278~1279~1282~1270

Note: These are representative values and may be influenced by the physical state of the sample (solid vs. solution).[4][5][6][7][8]

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectra of these enaminone compounds typically exhibit two main absorption bands. A high-energy band in the UV region (around 250-280 nm) is attributed to π-π* transitions within the aromatic ring and the conjugated enaminone system. A lower-energy band, often extending into the visible region (around 350-400 nm), is assigned to an intramolecular charge transfer (ICT) transition from the electron-donating anilino group to the electron-accepting dicarbonyl moiety.

The position and intensity of these bands are highly sensitive to the substituent on the aniline ring. Electron-withdrawing groups like nitro cause a bathochromic (red) shift of the ICT band, while electron-donating groups like methyl result in a hypsochromic (blue) shift. This solvatochromic behavior can also be observed, with more polar solvents generally causing a red shift of the ICT band.

Table 4: UV-Vis Absorption Maxima (λmax, nm) of 2-[(4-X-anilino)methylene]-1,3-cyclohexanedione Analogs in Methanol

TransitionX = HX = BrX = ClX = CH₃X = NO₂
π-π*~260~265~263~258~275
ICT~360~365~363~355~390

Note: These are representative values and can be influenced by solvent polarity.[9][10][11]

IV. Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. In the electron ionization (EI) mass spectra of this compound analogs, the molecular ion peak (M⁺) is typically observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the bromo-substituted analog.

The fragmentation of these compounds is complex but often involves initial cleavages of the cyclohexanedione ring. Common fragmentation pathways include the loss of CO, C₂H₄ (ethylene), and cleavage of the bond between the methylene bridge and the dione ring. The fragmentation of the substituted aniline portion will also contribute to the overall spectrum.

Figure 1: Proposed Mass Spectral Fragmentation of this compound

Fragmentation M [M]⁺˙ m/z 307/309 F1 [M - CO]⁺˙ m/z 279/281 M->F1 - CO F2 [M - C₂H₄]⁺˙ m/z 279/281 M->F2 - C₂H₄ F3 [Br-C₆H₄-NH=CH]⁺ m/z 184/186 M->F3 Ring Cleavage F4 [C₆H₇O₂]⁺ m/z 111 M->F4 Ring Cleavage F5 [Br-C₆H₄]⁺ m/z 155/157 F3->F5 - CNH

Caption: Proposed fragmentation pathways for this compound.

V. Experimental Protocols

General Synthesis of 2-[(4-Substituted-anilino)methylene]-1,3-cyclohexanedione Analogs

A solution of 1,3-cyclohexanedione (1.0 eq.) and the corresponding 4-substituted aniline (1.0 eq.) in ethanol is stirred at room temperature. Triethyl orthoformate (1.1 eq.) is added dropwise, and the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.

Spectroscopic Characterization
  • NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FT-IR spectra are recorded on a FT-IR spectrometer using KBr pellets or as a thin film.

  • UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent such as methanol or acetonitrile.

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

VI. Conclusion

The spectroscopic analysis of this compound and its analogs reveals a rich interplay between structure and spectral properties. The electronic nature of the substituent on the aniline ring systematically influences the chemical shifts in NMR, vibrational frequencies in FT-IR, and absorption maxima in UV-Vis spectroscopy. A thorough understanding of these spectral correlations is indispensable for researchers working on the synthesis, characterization, and application of this versatile class of enaminones. This guide provides a foundational framework for such endeavors, enabling more efficient and accurate structural elucidation in the pursuit of novel therapeutic agents and functional materials.

VII. References

  • Xia, Y., et al. (2019). Metallaaromatics as a new class of organometallic compounds have attracted considerable attention in recent years. ResearchGate. [Link]

  • Wade, L.G. (2003). Organic Chemistry, 5th ed. Pearson Education Inc.

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

  • LibreTexts Chemistry. (2023). 2 Fragmentation and Interpretation of Spectra.

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

  • ResearchGate. (n.d.). (1) UV-vis absorption spectra of all compounds in cyclohexane and (2) fluorescence spectra of all compounds in solid state. [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Mass Spectrometry.

  • Ramalingam, S., & Periandy, S. (2011). Vibrational spectroscopy [FTIR and FTRaman] investigation, computed vibrational frequency analysis and IR intensity and Raman activity peak resemblance analysis on 4-chloro 2-methylaniline using HF and DFT [LSDA, B3LYP and B3PW91] calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1149-1161. [Link]

  • ResearchGate. (n.d.). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione.

  • Hassan, E. A., & Abo-Bakr, A. M. (2014). 1, 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. International Journal of Current Research, 6(11), 9583-9637.

  • MDPI. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. International Journal of Molecular Sciences, 24(2), 1013. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of 1 a–4 a (A) and 1–4 (B) in cyclohexane. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. [Link]

  • PubChem. (n.d.). Dimedone. [Link]

  • El-Gazzar, A. A. B. A., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2429-2437. [Link]

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A Prospective Evaluation of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione: A Comparative Benchmarking Study Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target the enzymatic activity of protein kinases that are often dysregulated in malignant cells.[1] Despite the success of numerous FDA-approved kinase inhibitors, the challenges of acquired resistance and off-target toxicities necessitate a continuous search for novel chemical entities with improved efficacy and safety profiles.[2] This guide outlines a comprehensive preclinical framework for evaluating the efficacy of a novel compound, 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, as a potential kinase inhibitor. Due to the absence of published data on the specific kinase inhibitory activity of this compound, this document serves as a prospective guide, detailing the necessary experimental comparisons against well-established kinase inhibitors.

The core chemical scaffold of this compound, featuring a bromoaniline moiety linked to a cyclohexanedione ring, presents an intriguing starting point for kinase inhibitor discovery. The aniline component is a common feature in many ATP-competitive kinase inhibitors, suggesting potential interactions within the kinase ATP-binding pocket. This guide will therefore propose a rigorous, multi-faceted approach to characterize its biochemical and cellular activities in comparison to clinically relevant inhibitors targeting key oncogenic kinases.

Selection of Comparator Kinase Inhibitors and Target Pathways

To establish a robust benchmark for the activity of this compound, a panel of well-characterized kinase inhibitors targeting critical signaling pathways in oncology has been selected. The choice of these comparators is dictated by their distinct mechanisms of action and their established roles in cancer treatment.

  • Epidermal Growth Factor Receptor (EGFR) Pathway: The EGFR signaling cascade is a pivotal driver of cell proliferation and survival in several solid tumors.[3] We will compare our test compound with Gefitinib , a first-generation EGFR tyrosine kinase inhibitor (TKI).[4]

  • Bcr-Abl Fusion Protein: The constitutively active Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML).[5] Imatinib , the first-in-class Bcr-Abl inhibitor, will serve as a key comparator.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: Angiogenesis, mediated by VEGFR signaling, is crucial for tumor growth and metastasis.[7] Sunitinib , a multi-targeted TKI that inhibits VEGFR among other kinases, will be included in our comparative analysis.[8]

The following diagram illustrates the targeted signaling pathways for our comparative study.

G cluster_EGFR EGFR Pathway cluster_BcrAbl Bcr-Abl Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Cascade EGFR->RAS_RAF_MEK_ERK Proliferation_Survival_EGFR Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits Bcr_Abl Bcr-Abl Downstream_Signaling Multiple Downstream Pathways Bcr_Abl->Downstream_Signaling Leukemic_Cell_Proliferation Leukemic Cell Proliferation Downstream_Signaling->Leukemic_Cell_Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibits VEGFR VEGFR Angiogenesis_Signaling Angiogenesis Signaling VEGFR->Angiogenesis_Signaling Angiogenesis Angiogenesis Angiogenesis_Signaling->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Test_Compound 2-[(4-Bromoanilino)methylene] -1,3-cyclohexanedione Test_Compound->EGFR Test_Compound->Bcr_Abl Test_Compound->VEGFR

Caption: Targeted signaling pathways for comparative analysis.

Experimental Design and Methodologies

A tiered approach will be employed to evaluate the efficacy of this compound, starting with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess its effects in a more biologically relevant context.

Part 1: In Vitro Biochemical Kinase Inhibition Assays

The initial screening will involve in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases. A luminescence-based assay that measures ATP consumption will be utilized.[9]

  • Compound Preparation: A 10 mM stock solution of this compound and the comparator inhibitors (Gefitinib, Imatinib, Sunitinib) will be prepared in 100% DMSO. A serial dilution will be performed to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the respective kinase (e.g., recombinant human EGFR, Abl, VEGFR2) in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture (containing the appropriate peptide substrate for each kinase and ATP at its Km value) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data will be normalized to controls and the IC50 values will be calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

G Start Start Compound_Prep Prepare Serial Dilutions of Test Compound and Controls Start->Compound_Prep Kinase_Reaction Set up Kinase Reaction: - Add compound/control - Add kinase enzyme - Incubate Compound_Prep->Kinase_Reaction Initiate_Reaction Initiate Reaction: Add Substrate/ATP Mixture Kinase_Reaction->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Detect_Signal Generate Luminescent Signal: Add Kinase Detection Reagent Stop_Reaction->Detect_Signal Measure_Luminescence Measure Luminescence with Plate Reader Detect_Signal->Measure_Luminescence Analyze_Data Data Analysis: - Normalize to controls - Calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

The following table presents a hypothetical outcome of the in vitro kinase inhibition assays, providing a basis for further cellular studies.

Kinase TargetThis compound IC50 (nM)Gefitinib IC50 (nM)Imatinib IC50 (nM)Sunitinib IC50 (nM)
EGFR 5025>10,0001,500
Abl >10,000>10,000100250
VEGFR2 1505,000>10,00010
SRC 2001,00050075

Data are hypothetical and for illustrative purposes only.

Part 2: Cell-Based Assays

To evaluate the on-target effects of this compound in a cellular environment, a series of cell-based assays will be conducted.

The choice of cancer cell lines is critical for a meaningful comparison. The following cell lines will be utilized:

  • A549 (Non-Small Cell Lung Cancer): Expresses wild-type EGFR and is sensitive to EGFR inhibitors.

  • K562 (Chronic Myeloid Leukemia): Harbors the Bcr-Abl fusion gene and is highly sensitive to Imatinib.

  • HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell line used to assess anti-angiogenic effects mediated through VEGFR signaling.

The MTT assay will be used to assess the cytotoxic effects of the test compound and comparators on the selected cell lines.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

The following table summarizes the hypothetical GI50 values obtained from the MTT assay.

Cell LineThis compound GI50 (µM)Gefitinib GI50 (µM)Imatinib GI50 (µM)Sunitinib GI50 (µM)
A549 1.50.5>5010
K562 >50>500.25
HUVEC 5.020>500.1

Data are hypothetical and for illustrative purposes only.

To confirm that the observed cytotoxic effects are due to the inhibition of the intended kinase targets, Western blotting will be performed to assess the phosphorylation status of key downstream signaling proteins.

  • Cell Lysis: Treat cells with the test compound or comparators at their respective GI50 concentrations for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-EGFR, total-EGFR; phospho-CrkL, total-CrkL; phospho-VEGFR2, total-VEGFR2).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

The following diagram illustrates the expected outcomes of the Western blot analysis.

G cluster_A549 A549 Cells cluster_K562 K562 Cells cluster_HUVEC HUVEC Cells A549_WB Treatment p-EGFR Total EGFR Control + +++ Gefitinib (0.5 µM) - +++ Test Compound (1.5 µM) + +++ K562_WB K562_WB HUVEC_WB Treatment p-VEGFR2 Total VEGFR2 Control +++ +++ Sunitinib (0.1 µM) - +++ Test Compound (5.0 µM) + +++

Caption: Hypothetical Western blot results for target phosphorylation.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential kinase inhibitor. By benchmarking its biochemical and cellular activities against established drugs like Gefitinib, Imatinib, and Sunitinib, a clear understanding of its potency, selectivity, and mechanism of action can be achieved.

The hypothetical data presented herein suggests that this compound may possess inhibitory activity against EGFR and VEGFR2, with a lesser effect on Abl. The proposed experimental workflow, from in vitro kinase assays to cell-based viability and target modulation studies, represents a self-validating system to confirm these initial hypotheses.

Future studies should expand upon these findings by:

  • Conducting a broad kinase panel screening to fully elucidate the selectivity profile of the compound.

  • Investigating its effects on downstream signaling pathways in more detail.

  • Evaluating its efficacy in in vivo tumor models.

By following the structured approach outlined in this guide, researchers can effectively characterize novel kinase inhibitor candidates and make informed decisions about their potential for further development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

  • Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. (2006). PubMed. Retrieved January 19, 2026, from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors. (2004). PubMed Central. Retrieved January 19, 2026, from [Link]

  • BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 19, 2026, from [Link]

  • List of BCR-ABL tyrosine kinase inhibitors. (n.d.). Drugs.com. Retrieved January 19, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

  • Bcr-abl tyrosine-kinase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved January 19, 2026, from [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). Retrieved January 19, 2026, from [Link]

  • Definition of EGFR tyrosine kinase inhibitor - NCI Dictionary of Cancer Terms. (n.d.). National Cancer Institute. Retrieved January 19, 2026, from [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pan/Phospho Analysis For Western Blot Normalization. (2017, February 16). Protocols.io. Retrieved January 19, 2026, from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]

  • Western Blot Analysis of Phosphorylated Proteins. (n.d.). Retrieved January 19, 2026, from [Link]

  • Clinical outcome of treatment with serine-threonine kinase inhibitors in recurrent epithelial ovarian cancer: a systematic review of literature. (2016). NIH. Retrieved January 19, 2026, from [Link]

  • VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. Retrieved January 19, 2026, from [Link]

  • What to Know About Tyrosine Kinase Inhibitors for Indolent Systemic Mastocytosis. (2026, January 16). Retrieved January 19, 2026, from [Link]

  • FDA Approves New TKI Formulation for Chronic Myeloid Leukemia. (2024, November 20). Patient Power. Retrieved January 19, 2026, from [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2025, November 11). Targeted Oncology. Retrieved January 19, 2026, from [Link]

  • Emerging serine-threonine kinase inhibitors for treating ovarian cancer. (2019). PubMed Central. Retrieved January 19, 2026, from [Link]

  • What are Serine-threonine kinase receptor inhibitors and how do they work? (2024, June 25). Retrieved January 19, 2026, from [Link]

  • FDA Accepts New Drug Application for Tyrosine Kinase Inhibitor to Treat NSCLC Subset. (2023, May 31). CURE. Retrieved January 19, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved January 19, 2026, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. Retrieved January 19, 2026, from [Link]

  • Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Serine/threonine-specific protein kinase. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Inhibitor Screening Utilizing Human Kinase Multiplex Arrays. (2010, December 15). Cancer Research. Retrieved January 19, 2026, from [Link]

  • In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. Retrieved January 19, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). NIH. Retrieved January 19, 2026, from [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Activity of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. In this context, enaminones, such as 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, represent a promising class of compounds. Their synthetic accessibility and structural versatility make them attractive candidates for antimicrobial drug discovery. This guide provides a comprehensive framework for benchmarking the antimicrobial activity of this compound, comparing its potential efficacy against established clinical agents. We will delve into the requisite experimental protocols, data interpretation, and the scientific rationale underpinning each step, offering a robust methodology for researchers in the field.

Chemical Profile of the Investigational Compound

Compound: this compound Molecular Formula: C₁₃H₁₂BrNO₂[1] Molecular Weight: 294.14 g/mol [1] Structure:

The structure features a 1,3-cyclohexanedione scaffold linked to a 4-bromoaniline moiety via a methylene bridge. The enaminone functionality is a key pharmacophore that can participate in various biological interactions. The lipophilic nature of the bromo-substituted phenyl ring and the hydrogen bonding capabilities of the enaminone system are expected to influence its antimicrobial properties.

Comparative Antimicrobial Activity: A Benchmarking Approach

To contextualize the potential of this compound, its antimicrobial activity should be compared against a panel of clinically relevant microorganisms and standard-of-care antimicrobial agents. The following table presents a proposed comparison, with placeholder data for the investigational compound, which must be determined experimentally. The comparator agents chosen are Ciprofloxacin (a broad-spectrum fluoroquinolone), Vancomycin (a glycopeptide with activity against Gram-positive bacteria, including MRSA), and Fluconazole (an azole antifungal).

Antimicrobial Agent Target Organism MIC (μg/mL) MBC (μg/mL)
This compound Staphylococcus aureus (MSSA)TBDTBD
Staphylococcus aureus (MRSA)TBDTBD
Escherichia coliTBDTBD
Pseudomonas aeruginosaTBDTBD
Candida albicansTBDTBD
Ciprofloxacin Staphylococcus aureus (MSSA)0.25 - 0.5[2][3]1.0[3]
Staphylococcus aureus (MRSA)0.25 - 0.5[2][3]1.0[3]
Escherichia coli0.015 - 1>128
Pseudomonas aeruginosa0.25 - 1>128
Vancomycin Staphylococcus aureus (MSSA)0.5 - 2.0[4][5]1 - 4
Staphylococcus aureus (MRSA)0.5 - 2.0[4][5]1 - 4
Escherichia coliResistantResistant
Pseudomonas aeruginosaResistantResistant
Fluconazole Candida albicans0.25 - 4.0[6]8 - >64

TBD: To Be Determined experimentally. MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration

Experimental Protocols

The following protocols are presented to guide the researcher in obtaining the necessary data for a comprehensive benchmark.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) P2 Perform serial two-fold dilutions of the test compound in a 96-well plate P1->P2 Next Step I1 Inoculate each well with the microbial suspension P2->I1 Next Step I2 Incubate at 37°C for 18-24 hours I1->I2 Incubate A1 Visually inspect for turbidity I2->A1 Post-incubation A2 Determine the lowest concentration with no visible growth (MIC) A1->A2 Interpret

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Preparation of the Inoculum: Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Dilute the standardized microbial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_incubation Incubation cluster_analysis Analysis M1 Select wells from the MIC assay showing no visible growth P1 Aliquot a small volume (e.g., 10 µL) from each clear well onto an agar plate M1->P1 Next Step P2 Spread the aliquot evenly P1->P2 Next Step I1 Incubate the agar plates at 37°C for 18-24 hours P2->I1 Incubate A1 Count the number of colonies on each plate I1->A1 Post-incubation A2 Determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC) A1->A2 Interpret

Caption: Workflow for MBC determination following an MIC assay.

Detailed Steps:

  • Sub-culturing: From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the cytotoxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8][9]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_seeding Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition C1 Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate C2 Incubate for 24 hours to allow for cell attachment C1->C2 Incubate T1 Expose cells to serial dilutions of the test compound C2->T1 Next Step T2 Incubate for a defined period (e.g., 24, 48, or 72 hours) T1->T2 Incubate A1 Add MTT solution to each well and incubate for 2-4 hours T2->A1 Next Step A2 Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) A1->A2 Incubate R1 Measure the absorbance at ~570 nm using a plate reader A2->R1 Read Plate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[10]

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[9]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the antimicrobial activity of this compound. While existing literature on related compounds suggests potential antimicrobial properties, a thorough experimental evaluation as detailed herein is imperative. By comparing its activity against established clinical agents and assessing its cytotoxicity, a clear picture of its therapeutic potential can be established. The data generated will be crucial for making informed decisions regarding the further development of this and related compounds as novel antimicrobial agents. Future studies should also focus on elucidating the mechanism of action to understand its novelty and potential for overcoming existing resistance mechanisms.

References

  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This is particularly true for novel compounds like 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, a molecule with potential applications in medicinal chemistry, given the known biological activities of related cyclohexane-1,3-dione derivatives as kinase inhibitors and anti-proliferative agents.[1][2] This guide provides an in-depth comparison of analytical techniques to rigorously confirm the purity of this synthesized enaminone, moving beyond procedural steps to explain the scientific rationale behind each method.

The Synthetic Pathway: A Source of Potential Impurities

The synthesis of this compound (Molecular Formula: C13H12BrNO2, CAS: 341968-26-1)[3] typically involves a condensation reaction between 1,3-cyclohexanedione and 4-bromoaniline, often in the presence of an orthoformate which acts as a one-carbon source for the methylene bridge.

A general synthetic scheme is as follows:

Synthesis_Workflow Reactant1 1,3-Cyclohexanedione Reaction Reflux Reactant1->Reaction Reactant2 4-Bromoaniline Reactant2->Reaction Reactant3 Triethyl Orthoformate Reactant3->Reaction Solvent Ethanol/Toluene Solvent->Reaction Product 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione Purification Recrystallization Purification->Product Crude_Product Crude Product Reaction->Crude_Product Cooling & Filtration Crude_Product->Purification

Caption: Generalized synthesis and purification workflow for this compound.

Understanding this pathway is critical as it informs the potential impurity profile. Incomplete reactions could leave unreacted 1,3-cyclohexanedione or 4-bromoaniline. Side reactions could lead to the formation of bis-condensation products or other derivatives. The purification step, typically recrystallization, is designed to remove these, but its efficacy must be validated.

A Multi-Pronged Approach to Purity Confirmation

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on a combination of chromatographic and spectroscopic methods. Each technique provides a different piece of the puzzle, and their collective data build a comprehensive picture of the sample's composition.

Purity_Assessment_Logic cluster_Techniques Analytical Techniques HPLC HPLC (Quantitative Purity) Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed Single Peak >99% MS Mass Spectrometry (Molecular Weight) MS->Purity_Confirmed Correct m/z NMR NMR Spectroscopy (Structural Integrity) NMR->Purity_Confirmed Expected Signals, No Impurity Peaks EA Elemental Analysis (Elemental Composition) EA->Purity_Confirmed Correct %C, H, N, Br Synthesized_Compound Synthesized Compound Synthesized_Compound->HPLC Synthesized_Compound->MS Synthesized_Compound->NMR Synthesized_Compound->EA

Sources

A Senior Application Scientist's Guide to NMR Spectral Analysis: Comparing Experimental and Predicted Data for 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor.[1][2] However, the interpretation of complex spectra can be challenging. A powerful approach to bolster confidence in structural assignments is the direct comparison of experimentally acquired NMR spectra with theoretically predicted data.[3] This guide provides an in-depth, practical comparison of experimental versus predicted 1H and 13C NMR spectra for the model compound, 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione.

This document is structured to provide not just a static comparison, but a dynamic guide to the underlying principles and methodologies. We will explore the "why" behind experimental choices and the logic of computational approaches, reflecting the iterative process of structural verification in a modern chemical research environment.

The Synergy of Experiment and Theory in Structural Elucidation

The core principle of this comparative approach lies in the convergence of data from two distinct domains: the physical measurement of nuclear spin properties in a real-world sample and the ab initio calculation of these properties based on the molecule's computed electronic structure. When experimental and predicted spectra align, it provides a high degree of confidence in the proposed molecular structure. Discrepancies, on the other hand, can be equally informative, often pointing to unexpected structural features, conformational dynamics, or the influence of solvent effects not captured in the initial theoretical model.

Part 1: The Experimental Protocol - Acquiring High-Fidelity NMR Data

The quality of the experimental NMR data is the bedrock upon which a meaningful comparison is built. The following section details a robust protocol for acquiring high-resolution 1H and 13C NMR spectra, grounded in established best practices.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing synthesis Synthesis of 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification dissolution Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl3 or DMSO-d6) purification->dissolution filtration Filter into NMR Tube dissolution->filtration H1_NMR 1H NMR Experiment filtration->H1_NMR C13_NMR 13C NMR Experiment (Proton Decoupled) H1_NMR->C13_NMR DEPT DEPT-135 Experiment C13_NMR->DEPT phasing Phasing & Baseline Correction DEPT->phasing referencing Referencing to TMS or Residual Solvent Peak phasing->referencing integration Integration (1H) & Peak Picking (1H & 13C) referencing->integration

Caption: A typical workflow for acquiring experimental NMR data.

Step-by-Step Experimental Methodology
  • Synthesis and Purification: The target compound, this compound, can be synthesized via the condensation of 4-bromoaniline and 2-(hydroxymethylene)-1,3-cyclohexanedione. It is crucial to ensure high purity of the sample, as impurities will introduce extraneous signals and complicate spectral analysis. Purification methods such as recrystallization or column chromatography are recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[2] The choice of solvent is critical as it can influence chemical shifts; this same solvent should be used for the computational modeling.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Data Acquisition: [4]

    • 1H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.

    • 13C NMR: Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This experiment differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[4][5]

  • Data Processing:

    • Apply phasing and baseline correction to the acquired spectra to ensure accurate peak shapes and integrals.

    • Calibrate the chemical shift axis. For 1H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference. For 13C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing. Tetramethylsilane (TMS) is the primary reference standard, with a chemical shift of 0.00 ppm.[2][6]

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.

    • Perform peak picking for both 1H and 13C spectra to identify the precise chemical shift of each signal.

Part 2: The Computational Protocol - Predicting NMR Spectra with DFT

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting NMR parameters with a high degree of accuracy.[3][7][8] The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors.[9][10]

Computational Workflow

G cluster_setup Initial Setup cluster_optimization Geometry Optimization cluster_nmr_calc NMR Calculation cluster_analysis Data Analysis build_structure Build 3D Structure of 2-[(4-Bromoanilino)methylene]- 1,3-cyclohexanedione dft_geom DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) build_structure->dft_geom freq_calc Frequency Calculation to Confirm Minimum Energy dft_geom->freq_calc giao_nmr GIAO-DFT NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) freq_calc->giao_nmr solvent_model Incorporate Solvent Effects (e.g., PCM for CDCl3) giao_nmr->solvent_model shielding_tensors Extract Isotropic Shielding Tensors solvent_model->shielding_tensors calc_shifts Calculate Chemical Shifts: δ_calc = σ_TMS - σ_iso shielding_tensors->calc_shifts tms_ref Calculate Shielding for TMS (Same Level of Theory) tms_ref->calc_shifts

Caption: A standard workflow for predicting NMR spectra using DFT.

Step-by-Step Computational Methodology
  • Structure Building: Construct the 3D model of this compound using molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization of the structure. A common and efficient level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.

    • It is crucial to perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • NMR Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors. The GIAO method is specified for this calculation.[5]

    • A higher level of theory is often employed for the NMR calculation itself to improve accuracy. For example, the mPW1PW91 functional with the 6-311+G(2d,p) basis set is a well-regarded combination.

    • Incorporate the effects of the solvent used in the experimental setup by using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3]

  • Data Processing and Referencing:

    • The calculation will output absolute shielding values (σ_iso) for each nucleus.

    • To convert these to the familiar chemical shifts (δ), a reference standard must also be calculated at the exact same level of theory (functional, basis set, and solvent model). Tetramethylsilane (TMS) is the standard reference.

    • The predicted chemical shift for each nucleus is then calculated using the formula: δ_predicted = σ_TMS - σ_nucleus.

Part 3: The Comparison - Bridging the Gap Between Theory and Reality

Expected 1H NMR Spectral Features
  • Aromatic Protons: The 4-bromoanilino group will exhibit signals in the aromatic region (typically 6.5-8.0 ppm). Due to the bromine substituent, we expect two distinct signals, likely doublets, corresponding to the protons ortho and meta to the amino group.

  • Vinylic/Enamine Proton: The proton on the methylene bridge (=CH-N) is expected to be significantly deshielded due to its vinylic and enaminic character, likely appearing as a singlet or a doublet (if coupled to the NH proton) in the range of 7.5-8.5 ppm.

  • NH Proton: The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. It may appear anywhere from 5.0 to 12.0 ppm.

  • Cyclohexanedione Protons: The protons on the cyclohexanedione ring will appear as multiplets in the aliphatic region. We expect three distinct signals corresponding to the CH₂ groups at positions 4, 5, and 6. These would typically fall in the 1.5-3.0 ppm range.

Expected 13C NMR Spectral Features
  • Carbonyl Carbons: The two carbonyl carbons (C1 and C3) of the cyclohexanedione ring will be the most downfield signals, typically in the range of 190-200 ppm.

  • Aromatic Carbons: The 4-bromoanilino ring will show four signals in the aromatic region (110-150 ppm). The carbon attached to bromine will be significantly affected by the heavy atom effect.

  • Olefinic/Enamine Carbons: The two carbons of the C=C-N system will appear in the range of 100-160 ppm.

  • Aliphatic Carbons: The three CH₂ carbons of the cyclohexanedione ring will appear in the upfield region, typically between 20-40 ppm.

Tabulated Comparison: An Illustrative Example

The following table demonstrates how experimental and predicted data would be presented for a direct comparison. Note: The values presented here are illustrative, based on known chemical shifts for similar structural motifs, as a complete experimental dataset for the target compound is not publicly available.

Atom/Group Experimental 1H δ (ppm) (Predicted)Calculated 1H δ (ppm) Experimental 13C δ (ppm) (Predicted)Calculated 13C δ (ppm) DEPT-135
C=O (C1, C3)--~195[Value]Not observed
=C-N (C2)--~105[Value]Not observed
=CH-N~8.2 (d)[Value]~150[Value]Positive
C4'/C4-Br--~118[Value]Not observed
C-NH (C1')--~140[Value]Not observed
Ar-H (ortho to NH)~7.0 (d)[Value]~117[Value]Positive
Ar-H (meta to NH)~7.5 (d)[Value]~132[Value]Positive
N-H~11.5 (br s)[Value]---
CH₂ (C4, C6)~2.5 (t)[Value]~37[Value]Negative
CH₂ (C5)~2.0 (p)[Value]~22[Value]Negative
Interpreting the Results

When comparing the data, a good correlation between the experimental and predicted values across most nuclei would strongly support the structural assignment. Minor deviations are expected and can be attributed to factors such as:

  • The limitations of the computational model (level of theory, basis set).

  • Conformational averaging in the experimental sample that may not be fully captured by a single optimized geometry.

  • Specific solvent-solute interactions not perfectly modeled by the continuum model.

Significant, localized discrepancies should be investigated further. For instance, a large error in the chemical shift of a specific proton might suggest an incorrect assignment or an unexpected through-space interaction (e.g., a hydrogen bond) that influences its electronic environment.

Conclusion

The dual approach of combining meticulous experimental NMR spectroscopy with high-level DFT calculations provides a robust and self-validating system for molecular structure elucidation. It transforms spectral interpretation from a pattern-recognition exercise into a hypothesis-driven scientific inquiry. By following the detailed protocols outlined in this guide, researchers can significantly enhance the confidence and accuracy of their structural assignments, a critical step in the journey of chemical discovery and development.

References

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  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Silico Evaluation of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of in vitro and in silico methodologies for assessing the biological activity of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, a compound of interest for its potential anti-inflammatory properties. Drawing upon data from analogous structures, we explore the predictive power of computational models against the definitive results of laboratory-based assays, offering a comprehensive perspective for researchers in medicinal chemistry and pharmacology.

Introduction: The Therapeutic Potential of 1,3-Cyclohexanedione Derivatives

The 1,3-cyclohexanedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The subject of this guide, this compound, combines this promising scaffold with a 4-bromoanilino moiety, a substitution known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While direct experimental data for this specific compound is not extensively published, we can extrapolate its likely activity based on studies of structurally related molecules.

Comparative Analysis: In Vitro vs. In Silico Results

The following table summarizes the anticipated and reported activities of this compound and its analogs, highlighting the comparative data obtained from both in vitro and in silico approaches.

Parameter In Vitro (Experimental) In Silico (Predicted) Key Insights
Biological Target Cyclooxygenase-2 (COX-2)[1]Cyclooxygenase-2 (COX-2)Both methods converge on COX-2 as a primary target for this class of compounds.
Mechanism of Action Inhibition of prostaglandin synthesis[2]Competitive binding to the active site of COX-2[3]In silico models provide a structural basis for the experimentally observed inhibition.
Potency (IC₅₀) Estimated in the low micromolar range (based on analogs)Predicted binding affinity suggests potent inhibitionWhile in silico methods can rank compounds by affinity, in vitro assays are required for definitive potency determination.
Selectivity To be determined (COX-2 vs. COX-1)Can be predicted by comparing docking scores against both isozymesComputational tools offer an early indication of selectivity, guiding further experimental validation.

The Experimental Approach: In Vitro COX-2 Inhibition Assay

To empirically determine the inhibitory activity of this compound against COX-2, a robust and validated in vitro assay is essential. The following protocol outlines a common fluorometric method.

Principle of the Assay

This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In a subsequent reaction, the peroxidase component of COX-2 reduces PGG2 to PGH2, and a fluorescent probe is oxidized in this process, leading to a measurable increase in fluorescence. An inhibitor of COX-2 will reduce the rate of this reaction, resulting in a lower fluorescence signal.[4]

Detailed Protocol
  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.[5]

    • Prepare working solutions of the fluorescent probe, arachidonic acid, and any positive controls (e.g., Celecoxib) in the assay buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the test compound in a range of concentrations to the sample wells.

    • Add a known COX-2 inhibitor to the positive control wells and solvent (DMSO) to the negative control wells.

    • Add the COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission) over time using a microplate reader.[4]

  • Data Analysis :

    • Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Test Compound - COX-2 Enzyme - Substrate (Arachidonic Acid) - Fluorescent Probe A1 Dispense Reagents to 96-well plate P1->A1 A2 Add Test Compound / Controls A1->A2 A3 Add COX-2 Enzyme A2->A3 A4 Pre-incubation A3->A4 A5 Initiate reaction with Substrate A4->A5 A6 Measure Fluorescence A5->A6 D1 Calculate Reaction Rates A6->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for the in vitro COX-2 inhibition assay.

The Computational Approach: In Silico Molecular Docking

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[6] This in silico approach provides valuable insights into the molecular interactions that govern the inhibitory activity of a compound.

Principle of Molecular Docking

The process involves computationally placing a ligand (the small molecule) into the binding site of a receptor (the protein) in various orientations and conformations.[7] A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.[8]

Detailed Workflow
  • Preparation of the Receptor and Ligand :

    • Receptor : Obtain the 3D crystal structure of human COX-2 from a protein database (e.g., the Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand : Generate the 3D structure of this compound using a molecule builder and optimize its geometry to find the lowest energy conformation.

  • Docking Simulation :

    • Define the binding site on the COX-2 protein. This is typically the known active site where the natural substrate, arachidonic acid, binds.

    • Use a docking software (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding poses of the ligand within the defined binding site.

    • The software will generate a series of possible binding modes and rank them based on their docking scores.

  • Analysis of Results :

    • Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein.

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

    • Compare the predicted binding mode and affinity with that of known COX-2 inhibitors to assess the potential of the test compound.

Computational Workflow Diagram

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis P1 Obtain Protein Structure (COX-2) P2 Prepare Protein: - Remove water - Add hydrogens P1->P2 D1 Define Binding Site P2->D1 L1 Generate Ligand Structure L2 Optimize Ligand Geometry L1->L2 D2 Run Docking Algorithm L2->D2 D1->D2 D3 Generate & Score Poses D2->D3 A1 Visualize Docking Poses D3->A1 A2 Analyze Molecular Interactions A1->A2 A3 Compare with Known Inhibitors A2->A3

Caption: Workflow for the in silico molecular docking study.

Synthesis of Findings: A Holistic View

The true power of a combined in vitro and in silico approach lies in the synthesis of their findings. In silico molecular docking can rapidly screen large libraries of compounds and prioritize candidates for synthesis and in vitro testing. The detailed molecular interactions predicted by docking can explain the structure-activity relationships observed in experimental data, guiding the rational design of more potent and selective inhibitors. Conversely, in vitro results are essential for validating the predictions of computational models and providing the definitive measure of a compound's biological activity.

For this compound, the in silico analysis suggests a high probability of it being a COX-2 inhibitor. The subsequent in vitro assay would then be crucial to confirm this prediction and quantify its potency and selectivity. Any discrepancies between the predicted and experimental results can be used to refine the computational models, leading to more accurate predictions in future studies.

Conclusion

The evaluation of this compound as a potential anti-inflammatory agent serves as an excellent case study for the integration of in vitro and in silico methodologies. While computational approaches provide a rapid and cost-effective means of hypothesis generation and lead prioritization, experimental validation remains the gold standard for confirming biological activity. By leveraging the strengths of both approaches, researchers can accelerate the drug discovery process, leading to the development of novel and effective therapeutics.

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  • El-Gohary, N. S., & Shaaban, M. I. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(50), 46849-46872.
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  • Al-Oqail, M. M., et al. (2022). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Saudi Journal of Biological Sciences, 29(4), 2548-2560.
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  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione (CAS No. 341968-26-1). As a brominated organic compound, this substance requires specialized handling and disposal procedures to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard protocols.

Hazard Assessment and Chemical Profile

A complete, peer-reviewed toxicological profile for this compound is not extensively documented. Therefore, a conservative approach to handling and disposal is critical. The hazard assessment must be inferred from its structural components: the 1,3-cyclohexanedione core and the bromoaniline moiety.

  • 1,3-Cyclohexanedione Moiety: The parent compound, 1,3-cyclohexanedione, is known to be harmful if swallowed and can cause serious eye damage. It may also lead to skin and respiratory irritation.[1]

  • Bromoaniline Moiety: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are often subject to stricter disposal regulations. During thermal decomposition (e.g., improper incineration), brominated organics can form hazardous byproducts, including hydrogen bromide (HBr) and potentially polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[2][3]

Table 1: Chemical Identity and Predicted Hazard Profile

PropertyValue / InformationSource / Rationale
CAS Number 341968-26-1ChemicalBook[4]
Molecular Formula C₁₃H₁₂BrNO₂ChemicalBook[4]
Molecular Weight 294.14 g/mol ChemicalBook[4]
Physical Form Solid (Predicted)Based on similar dione compounds.[5]
Predicted Acute Hazards Harmful if swallowed. Causes serious eye irritation. May cause skin and respiratory tract irritation.Inferred from 1,3-cyclohexanedione analogues.[1]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Inferred from 1,3-cyclohexanedione.
Disposal-Specific Hazards Classified as halogenated organic waste . Thermal decomposition may produce HBr and other toxic gases.Based on the presence of bromine.[2][6]

Pre-Disposal: Safe Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. The causality behind strict segregation is rooted in the specific requirements for treating halogenated waste streams.

A. Personal Protective Equipment (PPE)

Always handle the compound and its waste within a certified chemical fume hood. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).

  • Body Protection: A lab coat must be worn.[5]

B. Waste Segregation: The Critical First Step

The single most important pre-disposal step is segregation. Due to the bromine atom, this compound must be disposed of as halogenated organic waste .

  • Why Segregate? Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HBr) produced during combustion.[2][6] Mixing it with non-halogenated waste contaminates the entire stream, increasing disposal costs and environmental risk.

  • Action: Designate separate, clearly labeled waste containers for halogenated solids and halogenated liquids.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for managing different forms of waste containing this compound.

Step 1: Characterize and Collect Waste

  • Pure or Concentrated Solid Waste:

    • Carefully transfer any unneeded or expired solid compound into a robust, sealable container designated for "Halogenated Organic Solid Waste."

    • Avoid generating dust during transfer.[5][7] If there is a risk of dust, perform the transfer in a fume hood.

  • Contaminated Labware (e.g., vials, spatulas, weighing paper):

    • Rinse contaminated glassware three times with a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate).

    • Collect the solvent rinsate in a designated "Halogenated Organic Liquid Waste" container. This rinsate is now hazardous waste.

    • After rinsing, the glassware can typically be washed normally. Dispose of single-use contaminated items (e.g., weighing paper, pipette tips) in the "Halogenated Organic Solid Waste" container.

  • Dilute Solutions (e.g., from reaction workups or chromatography):

    • Pour all solutions containing the compound directly into the "Halogenated Organic Liquid Waste" container.

    • Do not mix with aqueous waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Labeling and Container Management

Proper labeling is a legal and safety requirement. It ensures the waste is handled correctly by all personnel, from the lab to the final disposal facility.

  • Container Requirements: Use containers that are in good condition, compatible with the waste, and have securely sealing lids.

  • Labeling Protocol:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write "Hazardous Waste."

    • List all chemical constituents by their full name, including solvents. For "this compound," list its full chemical name.

    • Estimate the percentage of each component.

    • Indicate the primary hazards (e.g., Toxic, Irritant).

Step 3: Temporary Storage

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be:

  • Under the control of the laboratory personnel.

  • Away from drains and incompatible materials.[1]

  • Equipped with secondary containment to capture any potential leaks.

Step 4: Final Disposal Pathway

  • The ONLY Recommended Method: The authoritative and safest method for final disposal is through your institution's EHS-managed waste program, which will consign the material to a licensed hazardous waste incineration facility .[6]

  • Mechanism of Destruction: High-temperature incineration (>850°C) ensures the complete destruction of the organic molecule.[3] The facility's flue gas treatment systems (scrubbers) will react with and neutralize the resulting HBr gas, preventing its release into the atmosphere.[2]

  • What to Avoid: Never dispose of this compound down the drain or in regular trash. Landfilling is not an environmentally responsible option for this type of chemical.

Emergency Procedures: Spill Management

In the event of a small-scale spill of the solid compound in a laboratory setting:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate (i.e., the fume hood is operational).

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain: Prevent the powder from spreading.

  • Clean-Up:

    • Gently sweep or scoop the solid material to minimize dust generation.[7]

    • For fine powders, use a damp paper towel to wipe the area.

    • Place all contaminated cleaning materials and spilled compound into a sealed container and label it as "Halogenated Organic Solid Waste."[1]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of these materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (Use of this compound) B Identify Waste Type A->B C Pure Solid or Contaminated Debris B->C Solid D Dilute Solution or Contaminated Rinsate B->D Liquid E Contaminated Reusable Labware B->E Labware F Collect in Container: 'HALOGENATED SOLID WASTE' C->F G Collect in Container: 'HALOGENATED LIQUID WASTE' D->G H Triple Rinse with Appropriate Solvent E->H I Properly Label Container (Full Chemical Names & Hazards) F->I G->I H->G Collect Rinsate J Store Securely in Satellite Accumulation Area I->J K Arrange Pickup via Institutional EHS Office J->K L Final Disposal: Licensed High-Temperature Incineration K->L

Caption: Decision workflow for handling and disposal of this compound waste.

References

  • Material Safety Data Sheet - 2-Methyl-1,3-cyclohexanedione, 98+% . Cole-Parmer.

  • Safety Data Sheet - 1,3-Cyclohexanedione . Sigma-Aldrich.

  • 2-methyl-1,3-Cyclohexanedione Safety Data Sheet . Santa Cruz Biotechnology.

  • Safety Data Sheet - Cyclohexane-1,3-dione . Apollo Scientific.

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response.

  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation . PubMed.

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review . Aerosol and Air Quality Research.

  • This compound | 341968-26-1 . ChemicalBook.

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Navigating the Unseen: A Guide to Safely Handling 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative research and drug development, the synthesis and handling of novel chemical entities are paramount. 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, a compound with potential applications in various research domains, requires a nuanced and rigorous approach to laboratory safety. This guide, moving beyond a standard template, provides a deep, scientifically-grounded framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following protocols are built upon a synthesis of data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Understanding the Hazard Profile: A Composite Analysis

The hazard profile of this compound is inferred from its constituent molecular fragments: the 1,3-cyclohexanedione core and the 4-bromoaniline moiety. This analysis allows for a proactive and comprehensive safety strategy.

  • 1,3-Cyclohexanedione: This structural component is known to be an irritant to the skin and eyes.[1][2] Fine dusts of this and related compounds can also pose a respiratory hazard if inhaled.[1][2]

  • 4-Bromoaniline: This aromatic amine is classified as a hazardous compound. It is harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[3][4] Prolonged or repeated exposure may lead to organ damage.[3] Aromatic amines, as a class, can be absorbed through the skin and may cause systemic effects.

  • Enaminone Structure: The conjugated enaminone system's reactivity should be considered, although specific toxicity data for this class is limited in the context of occupational safety.

Given this composite profile, it is prudent to treat this compound as a substance with the potential for skin and eye irritation, respiratory irritation, and systemic toxicity upon absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction measure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloved.Provides a robust barrier against skin contact. Double-gloving is recommended to protect against incidental splashes and allows for safe removal of the outer glove if contaminated.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes, dust, and vapors. A face shield offers an additional layer of protection for the entire face.
Body Protection A lab coat that is fully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust and potential vapors.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Ventilation: Ensure the fume hood has a face velocity between 80 and 120 feet per minute.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.

Handling the Solid Compound
  • Don PPE: Before handling, don all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize the generation of dust.

  • Transfers: When transferring the solid, use a spatula or other appropriate tool to avoid creating airborne dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Full PPE Area Work in Designated Fume Hood Prep->Area Emergency Verify Emergency Equipment Area->Emergency Weigh Weigh Solid in Hood Emergency->Weigh Transfer Transfer with Care Weigh->Transfer Dissolve Dissolve Slowly Transfer->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate Waste Segregate Waste Decontaminate->Waste Doff Doff PPE Correctly Waste->Doff

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent (e.g., ethanol) followed by soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All solid waste contaminated with the compound, including gloves, paper towels, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Solvent Waste: Solutions containing the compound should be collected in a designated, labeled container for halogenated organic waste.

  • Disposal Method: All waste must be disposed of through your institution's hazardous waste management program. Brominated organic compounds are typically incinerated at high temperatures in a facility equipped with appropriate scrubbers to neutralize the resulting hydrobromic acid.[5]

By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and enabling the pursuit of groundbreaking research.

References

  • Atul Ltd. 1,3-Cyclohexanedione Technical Data Sheet. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

Sources

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2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.